molecular formula C12H17N5O4 B8815072 Entecavir hydrate

Entecavir hydrate

Cat. No.: B8815072
M. Wt: 295.29 g/mol
InChI Key: YXPVEXCTPGULBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Entecavir hydrate is a useful research compound. Its molecular formula is C12H17N5O4 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPVEXCTPGULBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Entecavir Hydrate: A Deep Dive into Preclinical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) is a potent and selective guanosine (B1672433) nucleoside analogue with significant activity against the hepatitis B virus (HBV). Its hydrate (B1144303) form is the active pharmaceutical ingredient in approved antiviral therapies for chronic HBV infection. This technical guide provides a comprehensive overview of the preclinical research and development of entecavir hydrate, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and toxicology. Detailed experimental protocols for key assays are provided to enable replication and further investigation by the scientific community.

Mechanism of Action

Entecavir is a prodrug that requires intracellular phosphorylation to its active triphosphate form, entecavir triphosphate (ETV-TP).[1][2] ETV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the HBV DNA polymerase (reverse transcriptase).[2] Its mechanism of action involves the inhibition of all three key functions of the viral polymerase:

  • Base Priming: ETV-TP interferes with the initiation of viral DNA synthesis.[2][3]

  • Reverse Transcription: It blocks the synthesis of the negative strand of HBV DNA from the pregenomic RNA template.[2][3]

  • DNA Strand Synthesis: ETV-TP inhibits the synthesis of the positive strand of HBV DNA.[2][3]

Incorporation of entecavir into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[2]

Entecavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_hbv HBV Replication Cycle Entecavir Entecavir ETV_MP Entecavir Monophosphate Entecavir->ETV_MP Cellular kinases ETV_DP Entecavir Diphosphate ETV_MP->ETV_DP ETV_TP Entecavir Triphosphate (Active) ETV_DP->ETV_TP pgRNA pgRNA ETV_TP->pgRNA Inhibits Priming neg_DNA (-) strand DNA ETV_TP->neg_DNA Inhibits Reverse Transcription pos_DNA (+) strand DNA ETV_TP->pos_DNA Inhibits DNA Synthesis pgRNA->neg_DNA Reverse Transcription neg_DNA->pos_DNA DNA Synthesis Preclinical_Antiviral_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Test Compound (this compound) Polymerase_Assay HBV Polymerase Inhibition Assay Compound->Polymerase_Assay Antiviral_Assay Cell-Based Antiviral Assay Compound->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound->Cytotoxicity_Assay Mito_Tox Mitochondrial Toxicity Assessment Compound->Mito_Tox Selectivity_Index Calculate Selectivity Index (CC50/EC50) Antiviral_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index PK_Studies Pharmacokinetic Studies (Rodent/Non-rodent) Selectivity_Index->PK_Studies Efficacy_Models Efficacy Models (e.g., Woodchuck, Transgenic Mouse) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies PK_Studies->Tox_Studies Clinical_Candidate Clinical_Candidate Efficacy_Models->Clinical_Candidate Tox_Studies->Clinical_Candidate Clinical Candidate Selection

References

Entecavir Hydrate's Antiviral Reach Beyond Hepatitis B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710), a guanosine (B1672433) nucleoside analogue, is a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase, widely recognized as a first-line treatment for chronic hepatitis B. Its primary mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), to inhibit all three functions of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[1][2][3] While its efficacy against HBV is well-documented, the broader antiviral spectrum of entecavir hydrate (B1144303) remains an area of ongoing investigation. This technical guide provides an in-depth analysis of the available data on entecavir's activity against viruses other than HBV, presenting quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action.

Antiviral Spectrum of Entecavir Beyond HBV

Human Immunodeficiency Virus (HIV)

Entecavir has demonstrated clinically relevant, albeit partial, inhibitory activity against Human Immunodeficiency Virus type 1 (HIV-1).[4] This activity is attributed to the inhibition of the HIV reverse transcriptase, an enzyme structurally similar to the HBV polymerase.[4] However, the use of entecavir as a monotherapy for HBV in HIV-coinfected individuals is not recommended as it can lead to the selection of HIV variants with resistance to nucleoside reverse transcriptase inhibitors (NRTIs), such as the M184V mutation.[4]

Table 1: In Vitro Anti-HIV-1 Activity of Entecavir

HIV-1 StrainCell LineAssay TypeEC₅₀ (µM)Reference
HXB2MT-2Reverse Transcriptase Assay1.030[5]
RFMT-2Reverse Transcriptase Assay0.839[5]
SF2MT-2Reverse Transcriptase Assay0.526[5]
NL4-3MT-2Reverse Transcriptase Assay0.085[5]
IIIBMT-2Reverse Transcriptase Assay0.081[5]
LAIMT-2Reverse Transcriptase Assay0.071[5]
Wild-type clinical isolate 1PhenoSense AssayNot specified[6]
M184V mutantPhenoSense AssayNot specified[6]

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Herpesviruses

Entecavir was originally developed for the treatment of herpes simplex virus (HSV) infections, although its activity was found to be moderate.[1] In vitro studies have shown some limited activity against several members of the Herpesviridae family.

Table 2: In Vitro Activity of Entecavir Against Herpesviruses

VirusAssay TypeEC₅₀ (µM)Reference
Herpes Simplex Virus-1 (HSV-1)Not specified32[7]
Varicella-Zoster Virus (VZV)Not specified30-60[7]
Human Cytomegalovirus (HCMV)Not specified15[7]
Other Viruses

Data on the in vitro activity of entecavir against other significant viral pathogens is currently limited. The following table summarizes the available information.

Table 3: In Vitro Activity of Entecavir Against Other Viruses

Virus FamilyVirusActivityReference
PapillomaviridaeHuman Papillomavirus (HPV)No direct antiviral activity data found. One study notes that cidofovir (B1669016), another antiviral, selectively radiosensitizes cells infected with HPV.[8]
PolyomaviridaeBK polyomavirus (BKV)No direct antiviral activity data found. Studies have investigated the use of other antivirals like cidofovir for BKV replication in vitro.[9]
PolyomaviridaeJC polyomavirus (JCV)No data found.
AdenoviridaeAdenovirusNo direct antiviral activity data found for entecavir. Studies on other antivirals show species-dependent susceptibility.[10]
HerpesviridaeEpstein-Barr Virus (EBV)No direct antiviral activity data found for entecavir. Studies on other nucleoside analogues like acyclovir (B1169) and tenofovir (B777) show inhibition of EBV DNA polymerase and lytic replication.[11][12]

Mechanism of Action: Viral Polymerase Inhibition

The primary mechanism by which entecavir exerts its antiviral effect is through the inhibition of viral DNA polymerases. After administration, entecavir is phosphorylated by cellular kinases to its active triphosphate form, entecavir triphosphate (ETV-TP).[3] ETV-TP then acts as a competitive inhibitor of the natural substrate, dGTP, for incorporation into the elongating viral DNA chain by the viral polymerase.[3] Incorporation of ETV-TP leads to chain termination, thus halting viral replication.

Entecavir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Entecavir Entecavir ETV_MP Entecavir Monophosphate Entecavir->ETV_MP Cellular Kinases ETV_DP Entecavir Diphosphate ETV_MP->ETV_DP Cellular Kinases ETV_TP Entecavir Triphosphate (Active Form) ETV_DP->ETV_TP Cellular Kinases Viral_Polymerase Viral DNA Polymerase (e.g., HBV RT, HIV RT) ETV_TP->Viral_Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation Viral_Polymerase->DNA_Elongation Incorporates dGTP Chain_Termination Chain Termination (Replication Blocked) Viral_Polymerase->Chain_Termination Incorporates ETV-TP dGTP dGTP (Natural Substrate) dGTP->Viral_Polymerase

Figure 1: Mechanism of action of entecavir.

Experimental Protocols

Plaque Reduction Assay (General Protocol)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in viral plaques in the presence of the drug.

Plaque_Reduction_Assay A 1. Seed host cells in multi-well plates and grow to confluence. C 3. Infect cell monolayers with a known titer of virus in the presence of different Entecavir concentrations. A->C B 2. Prepare serial dilutions of Entecavir. B->C D 4. After an adsorption period, remove inoculum and overlay with a semi-solid medium (e.g., agarose). C->D E 5. Incubate for several days to allow plaque formation. D->E F 6. Fix and stain the cells (e.g., with crystal violet). E->F G 7. Count the number of plaques in each well and calculate the EC₅₀. F->G

Figure 2: Workflow for a plaque reduction assay.

A detailed, standardized protocol for performing a plaque reduction assay for herpes simplex virus is available through the Clinical and Laboratory Standards Institute (formerly NCCLS).[13] A similar methodology can be adapted for other plaque-forming viruses like CMV.[14]

Key Steps in Plaque Reduction Assay for CMV (Adapted from[14])

  • Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and grown to confluence.

  • Virus Inoculation: A standardized amount of CMV (e.g., 50-100 plaque-forming units per well) is added to the cell monolayers.

  • Drug Application: Serial dilutions of entecavir are added to the wells along with the virus.

  • Adsorption: The plates are incubated to allow for viral attachment and entry.

  • Overlay: The virus-drug mixture is removed, and the cells are overlaid with a medium containing a low concentration of agarose (B213101) to restrict viral spread.

  • Incubation: Plates are incubated for 7-14 days to allow for plaque development.

  • Staining and Counting: The cell monolayers are fixed and stained with crystal violet to visualize and count the plaques. The EC₅₀ is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus-only control.

HIV Reverse Transcriptase (RT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV reverse transcriptase.

HIV_RT_Inhibition_Assay A 1. Prepare a reaction mixture containing: - Purified HIV Reverse Transcriptase - Template-primer (e.g., poly(A)-oligo(dT)) - dNTPs (including a labeled dNTP) B 2. Add serial dilutions of Entecavir Triphosphate (ETV-TP) to the reaction mixture. A->B C 3. Incubate the reaction to allow for DNA synthesis. B->C D 4. Stop the reaction and precipitate the newly synthesized DNA. C->D E 5. Quantify the amount of incorporated labeled dNTP (e.g., by scintillation counting). D->E F 6. Calculate the IC₅₀ of ETV-TP for HIV RT. E->F

Figure 3: Workflow for an HIV RT inhibition assay.

Protocol Outline for HIV-1 Antiviral Susceptibility Assay (Adapted from[5])

  • Cell Preparation: MT-2 cells are cultured in RPMI 1640 medium.

  • Virus Infection: Cells are infected with a laboratory-adapted HIV-1 strain at a specific multiplicity of infection (MOI).

  • Drug Treatment: Immediately after infection, serial dilutions of entecavir are added to the cell cultures.

  • Incubation: The cultures are incubated for 5 days.

  • Endpoint Measurement: The extent of viral replication is determined by measuring the reverse transcriptase activity in the culture supernatant using a scintillation proximity assay. The EC₅₀ is then calculated.

Conclusion and Future Directions

The available evidence indicates that entecavir hydrate possesses antiviral activity against a broader range of viruses than just HBV, most notably against HIV-1 and to a lesser extent, certain herpesviruses. The underlying mechanism for this activity is the inhibition of viral DNA polymerases by the active triphosphate form of entecavir. However, significant gaps in our understanding remain.

There is a pressing need for systematic in vitro studies to determine the susceptibility of a wider range of clinically relevant viruses to entecavir, particularly Epstein-Barr virus, BK polyomavirus, JC polyomavirus, adenovirus, and human papillomavirus. Such studies should employ standardized assay methodologies to allow for meaningful comparisons of antiviral potency.

Furthermore, detailed mechanistic studies are warranted to elucidate the specific interactions between entecavir triphosphate and the DNA polymerases of these other viruses. This knowledge will be crucial for understanding the potential for cross-resistance and for guiding the rational design of novel antiviral agents with improved broader-spectrum activity. For drug development professionals, the existing data on entecavir's off-target antiviral effects, particularly against HIV, underscores the importance of comprehensive viral screening during the preclinical development of new nucleoside/nucleotide analogues.

References

The Activation Pathway: A Technical Guide to the Intracellular Phosphorylation of Entecavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Entecavir (B133710) (ETV) stands as a cornerstone in the therapeutic arsenal (B13267) against chronic hepatitis B virus (HBV) infection. As a guanosine (B1672433) nucleoside analogue, its potent antiviral activity is not intrinsic but is conferred through a crucial intracellular activation process: sequential phosphorylation to its active triphosphate form.[1] This technical guide provides an in-depth exploration of this metabolic pathway, detailing the enzymatic steps, kinetic data, and the experimental protocols used to elucidate this critical aspect of Entecavir's mechanism of action.

The Three-Step Phosphorylation Cascade

Upon entry into the host cell, Entecavir, a prodrug, must undergo three successive phosphorylation events, catalyzed by host cellular kinases, to be converted into the pharmacologically active Entecavir triphosphate (ETV-TP).[2] This active moiety then acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), targeting the HBV reverse transcriptase and inhibiting all three of its functional activities: base priming, reverse transcription of the viral RNA, and synthesis of the positive-strand DNA.[3][4]

The phosphorylation proceeds as follows:

  • Entecavir (ETV) → Entecavir Monophosphate (ETV-MP)

  • Entecavir Monophosphate (ETV-MP) → Entecavir Diphosphate (B83284) (ETV-DP)

  • Entecavir Diphosphate (ETV-DP) → Entecavir Triphosphate (ETV-TP)

Studies have shown that this conversion is highly efficient, with the triphosphate form being the predominant intracellular metabolite and accumulating rapidly even at low nanomolar concentrations of the parent drug.[5]

Enzymatic Machinery of Activation

While the complete enzymatic profile for Entecavir's phosphorylation is an area of ongoing research, studies on purine (B94841) analogue metabolism have identified the key kinase families involved:

  • Step 1 (Monophosphorylation): The initial and often rate-limiting step is catalyzed by deoxynucleoside kinases. Specifically, mitochondrial deoxyguanosine kinase (dGK) has been shown to phosphorylate Entecavir.[6] Cytosolic deoxycytidine kinase (dCK) may also contribute to this initial step.

  • Step 2 (Diphosphorylation): The conversion of the monophosphate to the diphosphate form is generally carried out by nucleoside monophosphate kinases. For guanosine analogues like Entecavir, guanylate kinase (GUK1) is the enzyme responsible for this second phosphorylation.[3][7]

  • Step 3 (Triphosphorylation): The final phosphorylation is catalyzed by nucleoside diphosphate kinases (NDPKs) , which exhibit broad substrate specificity and convert a wide range of nucleoside diphosphates to their active triphosphate forms.[8][9]

The overall efficiency of this pathway is a key contributor to Entecavir's high potency.[10]

Entecavir_Phosphorylation_Pathway cluster_kinases Host Cellular Kinases ETV Entecavir (ETV) ETV_MP Entecavir Monophosphate (ETV-MP) ETV->ETV_MP ETV_DP Entecavir Diphosphate (ETV-DP) ETV_MP->ETV_DP ETV_TP Entecavir Triphosphate (ETV-TP) (Active Form) ETV_DP->ETV_TP HBV_Pol HBV Polymerase Inhibition ETV_TP->HBV_Pol Kinase1 Deoxyguanosine Kinase (dGK) Kinase1->ETV_MP Kinase2 Guanylate Kinase (GUK1) Kinase2->ETV_DP Kinase3 Nucleoside Diphosphate Kinase (NDPK) Kinase3->ETV_TP

Figure 1: Intracellular phosphorylation pathway of Entecavir.

Quantitative Data Presentation

The following tables summarize key quantitative data from in vitro and cell-based studies, providing insights into the kinetics and efficiency of Entecavir's activation and activity.

Table 1: Kinetic Parameters of Entecavir with Mitochondrial Deoxyguanosine Kinase (dGK)

This table presents the Michaelis-Menten kinetics and inhibition constants for Entecavir (ETV) and its natural counterpart, deoxyguanosine (dG), with mitochondrial dGK. The data indicate that while ETV binds to the enzyme with an affinity similar to dG, its phosphorylation is significantly less efficient. ETV acts as a competitive inhibitor of dG phosphorylation.

ParameterSubstrate/InhibitorValue (Mean ± SD)Tissue Source
Km Deoxyguanosine (dG)0.72 ± 0.09 µMRat Heart
Vmax Deoxyguanosine (dG)101 ± 5 pmol/mg protein/hrRat Heart
Km Entecavir (ETV)0.77 ± 0.62 µMRat Heart
Vmax Entecavir (ETV)7.1 ± 2.2 pmol/mg protein/hrRat Heart
Ki ETV (inhibiting dG)6.7 ± 0.8 µMRat Heart
Ki dG (inhibiting ETV)0.53 ± 0.38 µMRat Heart
IC50 ETV (inhibiting dG)15.3 ± 2.2 µMRat Mitochondria

Data sourced from Ward, A. S., et al. (2022).[6][11]

Table 2: Intracellular Concentration and Half-Life of Entecavir Triphosphate (ETV-TP)

This table highlights the efficient accumulation and persistence of the active ETV-TP within human hepatoma cells, which is crucial for its sustained antiviral effect.

ParameterCell LineETV ConcentrationValue
Intracellular [ETV-TP] HepG225 µM~30 pmol/106 cells (~30 µM)
Intracellular Half-Life (t1/2) HepG2 & 2.2.151 µM or 25 µM~15 hours

Data sourced from Yamanaka, G., et al. (1999).[5][12]

Table 3: In Vitro Potency of Entecavir and its Triphosphate Form

This table compares the concentration of Entecavir required to inhibit HBV replication in cell culture with the concentration of its active triphosphate form needed to inhibit the viral polymerase enzyme directly. The sub-nanomolar IC50 value underscores the high intrinsic potency of ETV-TP.

ParameterCompoundAssay TypeValue
EC50 Entecavir (ETV)HBV Cell Culture (HepG2)3.7 - 5.3 nM
IC50 ETV-Triphosphate (ETV-TP)In Vitro HBV Polymerase0.5 nM

Data sourced from Yamanaka, G., et al. (1999) and Tchesnokov, E. P., et al. (2008).[12][13]

Key Experimental Protocols

The characterization of Entecavir's intracellular phosphorylation relies on a combination of biochemical and cell-based assays. Detailed below are the methodologies for key experiments.

Protocol 1: dGK Activity Assay in Isolated Mitochondria

This protocol is used to determine the kinetics of the first phosphorylation step of Entecavir by its mitochondrial kinase.

  • Mitochondrial Isolation: Tissues (e.g., rat heart, liver) are homogenized in an isolation buffer. The homogenate is subjected to differential centrifugation to pellet mitochondria, which are then washed and resuspended.

  • Phosphorylation Reaction: Isolated mitochondria are incubated at 37°C in a reaction buffer containing ATP, a radioactive substrate (e.g., [³H]-ETV or [³H]-dG), and inhibitors of substrate breakdown enzymes (e.g., purine nucleoside phosphorylase and adenosine (B11128) deaminase inhibitors).

  • Reaction Termination & Separation: The reaction is stopped by adding perchloric acid. The neutralized supernatant, containing the parent nucleoside and its phosphorylated products, is then analyzed.

  • Quantification: The phosphorylated products (mono-, di-, and triphosphate) are separated and quantified using high-performance liquid chromatography (HPLC) coupled with a radioactivity detector. The total radioactivity of the phosphorylated products is used to calculate the rate of phosphorylation.[6]

dGK_Assay_Workflow Tissue Tissue (e.g., Liver, Heart) Homogenize Homogenization Tissue->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Mito Isolated Mitochondria Centrifuge->Mito Incubate Incubation at 37°C with [3H]-ETV & ATP Mito->Incubate Terminate Reaction Termination (Perchloric Acid) Incubate->Terminate Analyze HPLC Analysis (Quantification of [3H]-ETV Phosphates) Terminate->Analyze HPLC_Workflow Start Culture HepG2 Cells Treat Treat with [3H]-Entecavir Start->Treat Extract Cell Lysis & Acid Extraction Treat->Extract Prepare Neutralization & Centrifugation Extract->Prepare Analyze Ion-Pair Reverse-Phase HPLC Prepare->Analyze Quantify Quantify ETV, ETV-MP, ETV-DP, ETV-TP via Radioactivity Detection Analyze->Quantify

References

Entecavir Hydrate's Inhibition of Hepatitis B Virus DNA Polymerase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which entecavir (B133710) (ETV), a potent guanosine (B1672433) nucleoside analog, inhibits the hepatitis B virus (HBV) DNA polymerase. It details the molecular interactions, quantitative measures of potency, relevant experimental protocols, and the viral resistance landscape.

Mechanism of Action

Entecavir is a prodrug that requires intracellular phosphorylation to its active form, entecavir triphosphate (ETV-TP).[1][2] As a guanosine analogue, ETV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase (reverse transcriptase).[1][3] This competitive inhibition is the cornerstone of its antiviral activity.

ETV-TP uniquely targets and potently inhibits all three functional activities of the viral polymerase:

  • Priming: Inhibition of the initiation of HBV DNA synthesis, where the polymerase uses itself as a protein primer.[4][5][6][7]

  • Reverse Transcription: Inhibition of the synthesis of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[2][3][5][7]

  • DNA-Dependent DNA Synthesis: Inhibition of the synthesis of the positive-strand HBV DNA.[1][3][5][8]

Once incorporated into the growing viral DNA chain, entecavir acts as a "de facto" or non-obligate chain terminator.[4][9] Although it possesses a 3'-hydroxyl group, which is typically required for the addition of the next nucleotide, steric constraints and disfavored energy requirements after its incorporation effectively halt further DNA elongation after a few more bases are added.[4][9][10]

Fig 1. Entecavir's intracellular activation and multi-point inhibition of HBV DNA polymerase.

Quantitative Analysis of Potency and Selectivity

Entecavir demonstrates exceptional potency against HBV, surpassing other nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) in both cell culture and enzymatic assays.[4][9]

Comparative Potency

The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values highlight entecavir's superior activity against wild-type HBV.

Drug Cell Culture EC₅₀ (nM) [4]Fold Difference from ETV [4]Enzyme IC₅₀ (nM) (Triphosphate Form) [4]Fold Difference from ETV-TP [4]
Entecavir (ETV) 5.3 ± 1.710.5 ± 0.11
Lamivudine (B182088) (LVD) 1489 ± 256281243 ± 45486
Adefovir (ADV) 2500 ± 500472160 ± 30320
Tenofovir (TFV) 8940 ± 156016896 ± 212

Table 1: Relative potencies of HBV NRTIs against wild-type HBV.

Inhibition Kinetics

Entecavir triphosphate (ETV-TP) is a competitive inhibitor with respect to dGTP.[1][11] The inhibition constant (Kᵢ) for ETV-TP is significantly lower than the Michaelis constant (Kₘ) for the natural substrate dGTP, indicating a much higher binding affinity of the HBV polymerase for the inhibitor.[1]

Parameter Value (nM) Description
ETV-TP Kᵢ 1.3–2.6[1]Affinity of HBV polymerase for the inhibitor.
dGTP Kₘ 13.3–20[1]Substrate concentration at half-maximal velocity.

Table 2: Kinetic constants for ETV-TP inhibition of HBV polymerase.

Selectivity and Mitochondrial Safety

A critical aspect of antiviral drug development is selectivity for the viral target over host cellular enzymes. Entecavir shows a high degree of specificity for HBV polymerase. In vitro studies demonstrate that ETV-TP is a poor inhibitor of human cellular DNA polymerases α, β, and δ and shows no significant inhibition of mitochondrial DNA polymerase γ (Pol γ).[12][13] This selectivity explains the low incidence of mitochondrial toxicity observed with entecavir therapy.[12][13][14]

Assay Entecavir Concentration Result
Mitochondrial DNA (mtDNA) Levels Up to 100x clinical Cₘₐₓ for 15 daysNo reduction in mtDNA levels.[12]
Lactate (B86563) Production Up to 100x clinical Cₘₐₓ for 15 daysNo increase in lactate production.[12]
DNA Polymerase γ Inhibition Up to 300 μM (ETV-TP)Failed to inhibit polymerase γ or be incorporated into DNA.[12][13]

Table 3: Summary of in vitro mitochondrial toxicity assays for entecavir.

Resistance Profile

Entecavir maintains a high barrier to resistance in nucleoside-naïve patients.[5] However, resistance can emerge, particularly in patients with prior lamivudine resistance. The primary mutations associated with lamivudine resistance (L180M and M204V/I) can reduce susceptibility to entecavir.[4][15][16]

HBV Strain Drug EC₅₀ (nM) Fold Increase in EC₅₀ (vs. Wild-Type)
Wild-Type Entecavir4[15]-
L180M + M204V (LVDr) Entecavir61[15]~20[15]
Wild-Type Lamivudine200[15]-
L180M + M204V (LVDr) Lamivudine>100,000[15]>500[15]

Table 4: Entecavir activity against lamivudine-resistant (LVDr) HBV.

While susceptibility is reduced, ETV often remains effective against these strains, albeit at higher concentrations.[15] The emergence of full clinical resistance to entecavir typically requires the presence of the primary lamivudine resistance mutations plus additional substitutions at positions T184, S202, or M250.[16]

WT Wild-Type HBV (Susceptible to ETV & LVD) LVD_R Lamivudine Resistance Mutations (L180M + M204V/I) WT->LVD_R Lamivudine Treatment Pressure ETV_Reduced Reduced Susceptibility to ETV (~8-30 fold increase in EC50) LVD_R->ETV_Reduced Leads to ETV_R Clinical ETV Resistance ETV_Reduced->ETV_R Entecavir Treatment Pressure Additional_Muts Additional ETV-specific Mutations (e.g., T184, S202, M250) Additional_Muts->ETV_R

Fig 2. Logical pathway to the development of clinical entecavir resistance.

Experimental Methodologies

The following protocols are foundational for assessing the antiviral activity and mechanism of action of compounds like entecavir.

HBV Cell Culture Susceptibility Assay

This assay measures the ability of a compound to inhibit HBV replication in a cell-based system.

Protocol:

  • Cell Culture: HepG2 human hepatoma cells are maintained in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, cultured on collagen-coated surfaces.[4][10]

  • Transfection: Cells are transfected with a plasmid containing a greater-than-genome-length HBV construct (e.g., pCMV-HBV).[4][10]

  • Drug Treatment: Immediately following transfection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., entecavir).

  • Incubation: Cells are incubated for a set period (e.g., 5 days) to allow for viral replication and release of virions into the supernatant.[4][10]

  • Virus Quantification:

    • The supernatant is harvested.

    • Detergent is used to release nucleocapsids from virions.

    • Nucleocapsids are captured using an anti-HBV core antibody.[4][10]

    • The encapsidated HBV DNA is quantified using quantitative PCR (qPCR).[4][10]

  • Data Analysis: The percentage of inhibition of viral replication is plotted against the drug concentration to calculate the EC₅₀ value.[4][10]

A 1. Plate HepG2 Cells B 2. Transfect with HBV Plasmid A->B C 3. Add Serial Dilutions of Entecavir B->C D 4. Incubate for 5 Days C->D E 5. Harvest Supernatant D->E F 6. Immunocapture Virions & Lyse Nucleocapsids E->F G 7. Quantify Viral DNA via qPCR F->G H 8. Calculate EC50 Value G->H

Fig 3. Experimental workflow for the HBV cell culture susceptibility assay.
In Vitro Endogenous HBV Polymerase Assay

This biochemical assay directly measures the inhibition of the HBV polymerase enzyme's activity.

Protocol:

  • Nucleocapsid Isolation: Intracellular HBV nucleocapsids are isolated from HBV-transfected HepG2 cells. These contain the active polymerase and the pgRNA/DNA template.[4][10]

  • Reaction Setup: The isolated nucleocapsids are added to a reaction mixture containing:

    • Reaction buffer.

    • Deoxynucleoside triphosphates (dATP, dCTP, dGTP).

    • A radiolabeled nucleotide (e.g., [α-³³P]TTP) to track DNA synthesis.[4]

    • Serial dilutions of the inhibitor in its active triphosphate form (e.g., ETV-TP).

  • Polymerase Reaction: The mixture is incubated at 37°C to allow the endogenous polymerase to synthesize DNA.

  • DNA Precipitation: The reaction is stopped, and the newly synthesized radiolabeled DNA is precipitated.

  • Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of polymerase activity is plotted against the inhibitor concentration to determine the IC₅₀ value.[4] The Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) can be used to calculate the Kᵢ value if the substrate concentration [S] and Kₘ are known.[4]

A 1. Isolate HBV Nucleocapsids from Transfected HepG2 Cells B 2. Prepare Reaction Mix: - Nucleocapsids - dNTPs + Radiolabeled TTP - Serial Dilutions of ETV-TP A->B C 3. Incubate at 37°C (Allows DNA Synthesis) B->C D 4. Stop Reaction & Precipitate DNA C->D E 5. Measure Incorporated Radioactivity D->E F 6. Calculate IC50 Value E->F

Fig 4. Experimental workflow for the in vitro endogenous HBV polymerase assay.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Entecavir Hydrate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) is a potent and selective antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection. As a nucleoside analogue, its efficacy and stability are intrinsically linked to its solid-state properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of Entecavir hydrate (B1144303) powder. The information presented herein is intended to support research, formulation development, and quality control activities by providing a consolidated resource of its fundamental properties and the experimental methodologies used for their determination.

Chemical Identity and Structure

Entecavir is a guanine (B1146940) nucleoside analogue. The active pharmaceutical ingredient is typically used in its monohydrate form.

  • Chemical Name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate[1][2]

  • CAS Number: 209216-23-9 (monohydrate)[3][4]

  • Molecular Formula: C₁₂H₁₅N₅O₃ · H₂O[3][5]

  • Molecular Weight: 295.3 g/mol [3][5]

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of Entecavir hydrate powder.

Table 1: Solubility Profile
Solvent/MediumSolubility (mg/mL)Conditions
Water2.425 °C[6][7]
Ethanol (B145695)~ 0.1Not Specified[3][5]
Dimethyl Sulfoxide (DMSO)~ 12 - 59Fresh DMSO recommended due to moisture absorption[3][5][8]
Dimethylformamide (DMF)~ 14Not Specified[3][5]
DMF:PBS (1:1)~ 0.5pH 7.2[3][5]
Aqueous BuffersSparingly solubleNot Specified[3][5]
Table 2: Thermal and Acid Dissociation Properties
ParameterValueMethod
Melting Point (as anhydrous)~ 247 - 252 °CDifferential Scanning Calorimetry (DSC)[2][9]
Dehydration Temperature61.97 °C - 107.84 °CThermogravimetric Analysis (TGA)[1]
pKa8.00 (estimated) / 10.5Estimated / Not Specified[6][9]

Detailed Physicochemical Characterization

Solubility

This compound is described as slightly soluble in water.[10] Its solubility in aqueous media is not significantly affected by pH.[7] In organic solvents, it exhibits a range of solubilities, being sparingly soluble in ethanol and more soluble in DMSO and DMF.[3][5] For formulation purposes, it is important to note that aqueous solutions prepared from a DMF stock are not recommended for storage for more than one day.[3][5]

Thermal Properties

Thermal analysis is critical for understanding the stability and physical form of this compound.

  • Thermogravimetric Analysis (TGA): TGA of this compound shows an initial mass loss of approximately 5.05% between 61.97 °C and 107.84 °C, which corresponds to the loss of one molecule of water of hydration.[1] The theoretical water content in the monohydrate is 6.10%.[1] This dehydration event signifies the conversion from the monohydrate to the anhydrous form.[1]

  • Differential Scanning Calorimetry (DSC): The DSC thermogram of Entecavir (after dehydration) exhibits a sharp endothermic peak at approximately 247 °C, which is characteristic of the melting of the anhydrous crystalline form.[9]

Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a drug at different physiological pHs. There is some discrepancy in the reported pKa values for Entecavir. An estimated pKa of 8.00 suggests that it will exist partially in a cationic form in the environment.[6] Another source reports a pKa of 10.5, though the experimental conditions are not specified.[9] This value indicates that Entecavir is a weak base.

Polymorphism and Crystallinity

Entecavir is known to exhibit polymorphism, existing in several crystalline forms as well as an amorphous form.[2][11] The monohydrate is a common crystalline form and is often used as the drug substance.[12] The conversion between the monohydrate and anhydrous forms can occur during manufacturing processes such as granulation, drying, and compression.[12]

X-ray powder diffraction (XRPD) is a key technique for characterizing the crystalline form. For one crystalline form of Entecavir, strong diffraction peaks have been observed at 2θ angles of 5.282°, 15.560°, and 21.236°.[13]

Stability

Entecavir is stable under long-term storage conditions (25°C/60% RH) for up to 36 months.[11][14] Forced degradation studies have shown that Entecavir degrades under acidic and basic conditions and in the presence of hydrogen peroxide. It is found to be stable under thermal and light stress conditions. Drug-excipient compatibility studies are crucial, and it has been reported that Entecavir monohydrate is incompatible with lactose (B1674315) monohydrate but compatible with other common excipients like microcrystalline cellulose, crospovidone, and magnesium stearate.[2]

Hygroscopicity

Experimental Protocols and Workflows

The following sections detail the methodologies for characterizing the physicochemical properties of this compound powder.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method.

Protocol:

  • Add an excess amount of this compound powder to a series of vials containing different solvents (e.g., water, buffered solutions at various pHs, organic solvents).

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect for the presence of undissolved solid.

  • Centrifuge or filter the samples to separate the saturated solution from the excess solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent.

  • Quantify the concentration of Entecavir in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_protocol Solubility Determination Workflow A Add excess Entecavir hydrate to solvent B Equilibrate at constant temperature A->B C Separate solid and liquid phases B->C D Sample and dilute the supernatant C->D E Quantify concentration by HPLC D->E

Solubility Determination Workflow
Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis and Differential Scanning Calorimetry are performed to assess the thermal properties of this compound.

Protocol:

  • TGA:

    • Calibrate the TGA instrument for mass and temperature.

    • Accurately weigh 5-10 mg of this compound powder into a suitable pan (e.g., alumina).

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled nitrogen atmosphere (e.g., 20-50 mL/min).

    • Use a linear heating rate (e.g., 10 °C/min) over a temperature range that covers the dehydration and decomposition of the sample (e.g., 30 °C to 300 °C).

    • Record the mass loss as a function of temperature.

  • DSC:

    • Calibrate the DSC instrument for heat flow and temperature using a certified standard (e.g., indium).

    • Accurately weigh 2-5 mg of this compound powder into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample under a controlled nitrogen atmosphere at a defined rate (e.g., 10 °C/min) over a suitable temperature range (e.g., 30 °C to 280 °C).

    • Record the heat flow as a function of temperature.

G cluster_protocol Thermal Analysis Workflow A Calibrate TGA/DSC instruments B Accurately weigh This compound sample A->B C Heat sample under controlled atmosphere and heating rate B->C D Record mass loss (TGA) or heat flow (DSC) C->D Simultaneously E Analyze thermograms for dehydration and melting D->E

Thermal Analysis Workflow
pKa Determination (Potentiometric Titration)

The pKa of Entecavir can be determined by potentiometric titration.

Protocol:

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

  • Accurately prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

  • Place the solution in a thermostated vessel and stir continuously.

  • Immerse a calibrated pH electrode into the solution.

  • Incrementally add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the solution.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the derivative of the titration curve.

G cluster_protocol pKa Determination Workflow A Prepare Entecavir hydrate solution B Titrate with standardized acid or base A->B C Record pH at each titrant addition B->C D Plot titration curve (pH vs. volume) C->D E Determine pKa from the curve D->E

pKa Determination Workflow
Polymorphic Form Analysis (XRPD)

X-ray powder diffraction is the primary method for identifying the crystalline form of this compound.

Protocol:

  • Gently grind the this compound powder to a fine, uniform consistency to minimize preferred orientation effects.

  • Pack the powder into a sample holder.

  • Place the sample holder in the XRPD instrument.

  • Expose the sample to monochromatic X-ray radiation (typically Cu Kα).

  • Scan the sample over a defined range of 2θ angles (e.g., 3° to 40°).

  • Record the intensity of the diffracted X-rays as a function of the 2θ angle.

  • Compare the resulting diffractogram with reference patterns for known polymorphs of Entecavir to identify the crystalline form.

G cluster_protocol XRPD Analysis Workflow A Prepare Entecavir hydrate powder sample B Mount sample in XRPD instrument A->B C Scan with monochromatic X-rays over 2θ range B->C D Record diffraction intensity C->D E Analyze diffractogram to identify crystalline form D->E

XRPD Analysis Workflow

Conclusion

This technical guide provides a detailed overview of the fundamental physicochemical properties of this compound powder. The data and experimental protocols presented are essential for scientists and researchers involved in the development, manufacturing, and quality control of Entecavir-containing drug products. A thorough understanding of its solubility, thermal behavior, pKa, polymorphism, and stability is paramount for ensuring the development of safe, effective, and stable pharmaceutical formulations.

References

In Vitro Antiviral Activity of Entecavir Against Hepatitis B Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) (ETV) is a potent and selective nucleoside analog of deoxyguanosine with significant activity against the hepatitis B virus (HBV).[1][2] It is a cornerstone in the treatment of chronic hepatitis B, demonstrating superior efficacy in reducing HBV DNA levels compared to other nucleoside/tide reverse transcriptase inhibitors like lamivudine (B182088) (LVD) and adefovir (B194249) (ADV).[3][4] This technical guide provides an in-depth overview of the in vitro antiviral activity of Entecavir against HBV, focusing on its mechanism of action, quantitative potency, and the experimental methodologies used for its evaluation.

Entecavir's primary mechanism of action is the inhibition of the HBV polymerase, a multi-functional enzyme essential for viral replication.[2] Upon intracellular phosphorylation to its active triphosphate form (ETV-TP), Entecavir competitively inhibits all three catalytic activities of the HBV polymerase: base priming, reverse transcription of the pre-genomic RNA, and synthesis of the positive-strand HBV DNA.[2][5] Incorporation of ETV-TP into the elongating DNA chain leads to chain termination, effectively halting viral replication.[2][3]

Mechanism of Action: Signaling Pathway

The following diagram illustrates the intracellular activation of Entecavir and its subsequent inhibition of HBV replication.

Entecavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle ETV Entecavir (ETV) ETV_MP Entecavir Monophosphate ETV->ETV_MP Phosphorylation ETV_DP Entecavir Diphosphate ETV_MP->ETV_DP Phosphorylation ETV_TP Entecavir Triphosphate (ETV-TP) (Active Form) ETV_DP->ETV_TP Phosphorylation HBV_Polymerase HBV Polymerase (Reverse Transcriptase) ETV_TP->HBV_Polymerase Competitive Inhibition pgRNA pgRNA Negative_Strand (-) Strand DNA Synthesis (Reverse Transcription) pgRNA->Negative_Strand HBV_Polymerase->Negative_Strand Priming dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase Positive_Strand (+) Strand DNA Synthesis Negative_Strand->Positive_Strand rcDNA Relaxed Circular DNA (rcDNA) Positive_Strand->rcDNA Antiviral_Assay_Workflow A Seed HepG2 2.2.15 cells in multi-well plates B Treat cells with serial dilutions of Entecavir A->B C Incubate for several days (e.g., 7-10 days) B->C D Harvest supernatant or intracellular viral DNA C->D E Quantify HBV DNA (qPCR or Southern Blot) D->E F Calculate EC50 value E->F

References

Methodological & Application

Application Notes and Protocols for Entecavir Hydrate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) is a potent and selective antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] As a guanosine (B1672433) nucleoside analog, it effectively inhibits HBV DNA polymerase, thereby suppressing viral replication.[3][4][5] These application notes provide detailed protocols for the preparation of Entecavir hydrate (B1144303) solutions for use in in vitro cell culture assays, along with relevant data on its solubility, stability, and biological activity.

Physicochemical Properties and Solubility

Entecavir hydrate is a white to off-white crystalline solid.[6] Understanding its solubility is critical for preparing accurate and effective solutions for cell culture experiments.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~12 mg/mL; 59 mg/mL (~199.8 mM)[7][8][9]
Dimethylformamide (DMF)~14 mg/mL[7][9]
Ethanol~0.1 mg/mL[7][9]
WaterSparingly soluble (~2.4 mg/mL)[5]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[7][9]

Note: For aqueous solutions, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.[7][9] Aqueous solutions are not recommended for storage for more than one day.[7][9]

Biological Activity and Recommended Concentrations

Entecavir exhibits potent antiviral activity against HBV in cell culture models. The effective concentration can vary depending on the cell line and assay conditions.

Table 2: In Vitro Activity of Entecavir

Cell LineParameterValueReference
HepG2 2.2.15EC50 (HBV DNA reduction)3.75 nM[7][10]
HepG2CytotoxicityNo significant effect on cell numbers at up to 100 times the Cmax for 15 days.[11]
Primary CD4+ T cellsHIV InhibitionLow nanomolar range[2]

Cmax (maximum plasma concentration) for Entecavir has been reported to be approximately 34 nM.[11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 295.29 g/mol )[8]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out 2.95 mg of this compound powder using a calibrated analytical balance.

  • Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[8]

Protocol 2: Preparation of Working Solutions for Cell Culture Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile, DNase/RNase-free tubes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM Entecavir stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute the stock solution 1:1000 in cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This should be cell culture medium containing the same final concentration of DMSO as the highest concentration of Entecavir used in the assay. For instance, if the highest Entecavir concentration results in a 0.1% DMSO concentration in the well, the vehicle control wells should also contain 0.1% DMSO.[11]

  • Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with the planned assay.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow: Entecavir Solution Preparation

Entecavir_Preparation_Workflow Workflow for Entecavir Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Cell Culture Application weigh Weigh 2.95 mg This compound dissolve Dissolve in 1 mL Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute add_to_cells Add to Cells dilute->add_to_cells vehicle_control Prepare Vehicle Control (DMSO in Medium) dilute->vehicle_control vehicle_control->add_to_cells

Caption: Workflow for the preparation of this compound stock and working solutions for cell culture.

Signaling Pathway: Mechanism of Action of Entecavir

Entecavir_Mechanism Mechanism of Action of Entecavir in HBV Replication cluster_cell Hepatocyte cluster_hbv HBV Replication Cycle entecavir Entecavir cellular_kinases Cellular Kinases entecavir->cellular_kinases Phosphorylation entecavir_tp Entecavir Triphosphate (Active Form) hbv_dna_poly HBV DNA Polymerase entecavir_tp->hbv_dna_poly Competitive Inhibition with dGTP priming Priming entecavir_tp->priming Inhibits rev_trans Reverse Transcription (Negative Strand Synthesis) entecavir_tp->rev_trans Inhibits pos_strand Positive Strand DNA Synthesis entecavir_tp->pos_strand Inhibits cellular_kinases->entecavir_tp hbv_dna_poly->priming hbv_dna_poly->rev_trans hbv_dna_poly->pos_strand

References

Determining effective Entecavir hydrate concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the effective concentration of Entecavir (B133710) hydrate (B1144303) for in vitro studies, particularly focusing on its antiviral activity against Hepatitis B Virus (HBV). The included protocols and diagrams are designed to facilitate experimental setup and data interpretation.

Introduction

Entecavir (ETV) is a potent and selective nucleoside analog that acts as a reverse transcriptase inhibitor.[1][2] It is a deoxyguanosine analogue that, in its active triphosphate form, competes with the natural substrate deoxyguanosine triphosphate (dGTP) to inhibit all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[3][4] This high potency and a high genetic barrier to resistance make it a first-line treatment for chronic HBV infection.[5][6] Understanding its effective concentration in vitro is crucial for preclinical research and drug development.

Mechanism of Action

Entecavir is a prodrug that requires intracellular phosphorylation to its active form, entecavir triphosphate (ETV-TP).[4] ETV-TP is a potent inhibitor of the HBV reverse transcriptase (polymerase).[7] It competitively inhibits the viral polymerase and its incorporation into the growing DNA chain leads to chain termination, thus halting viral replication.[8]

HBV_Replication_Inhibition ETV Entecavir (ETV) ETV_TP Entecavir Triphosphate (ETV-TP) ETV->ETV_TP Phosphorylation (Cellular Kinases) Replication_Complex Replication Complex ETV_TP->Replication_Complex Competitive Inhibition dGTP dGTP dGTP->Replication_Complex Natural Substrate pgRNA pregenomic RNA (pgRNA) HBV_DNA HBV DNA HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Replication_Complex->HBV_DNA DNA Synthesis Replication_Complex->HBV_DNA Chain Termination

Caption: Entecavir's mechanism of action in inhibiting HBV replication.

Quantitative Data on Effective Concentrations

The in vitro efficacy of Entecavir hydrate is typically measured by its 50% effective concentration (EC50) and 50% inhibitory concentration (IC50). These values can vary depending on the cell line, the HBV strain (wild-type or resistant), and the specific experimental conditions.

ParameterCell LineHBV StrainConcentrationReference
EC50 HepG2Wild-Type0.004 µM (4 nM)[9]
EC50 HepG2Lamivudine-Resistant (rtL180M, rtM204V)0.026 µM (range 0.010-0.059 µM)[9]
EC50 Not SpecifiedLaboratory Isolate5.3 nM[7]
IC50 (ETV-TP) In vitro RT enzyme assayWild-Type0.5 nM[7]
Effective Concentration HuH7Wild-Type0.1, 1, and 10 µM[10]
Effective Concentration HuH7Lamivudine-Resistant0.1, 1, and 10 µM[10]

Experimental Protocols

General Cell Culture and Drug Preparation

This protocol outlines the basic steps for preparing this compound and treating cell cultures for in vitro antiviral assays.

Protocol_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis P1 Prepare this compound Stock Solution (e.g., in DMSO) P2 Prepare Serial Dilutions in Cell Culture Medium P1->P2 C3 Remove old medium and add Entecavir-containing medium P2->C3 Add to cells C1 Seed Cells (e.g., HepG2.2.15) in 96-well plates C2 Incubate for 24 hours C1->C2 C2->C3 C4 Incubate for desired duration (e.g., 7-15 days) C3->C4 A1 Harvest Supernatant and/or Cells C4->A1 A2 Quantify HBV DNA (qPCR) A1->A2 A3 Assess Cytotoxicity (e.g., MTT assay) A1->A3

Caption: General workflow for in vitro Entecavir treatment.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • HBV-replicating cell line (e.g., HepG2.2.15, HuH7)

  • Sterile, tissue culture-treated plates (e.g., 96-well)

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-20 mM).[11]

    • Aliquot the stock solution and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Culture the chosen cell line (e.g., HepG2.2.15) in appropriate medium supplemented with FBS and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the experiment.

  • Drug Treatment:

    • After allowing the cells to adhere (typically 24 hours), prepare serial dilutions of the Entecavir stock solution in fresh cell culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of Entecavir. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.

    • Incubate the plates for the desired experimental duration (e.g., 7 to 15 days), replenishing the medium with fresh drug every 3-4 days.[12]

Quantification of HBV DNA by Real-Time PCR (qPCR)

This protocol is for measuring the amount of HBV DNA in the cell culture supernatant to determine the antiviral efficacy of Entecavir.

Materials:

  • Cell culture supernatant from treated and control wells

  • DNA extraction kit

  • qPCR master mix

  • Primers and probe specific for HBV DNA

  • qPCR instrument

Procedure:

  • DNA Extraction:

    • Harvest the cell culture supernatant from each well.

    • Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing the qPCR master mix, HBV-specific primers, and probe.

    • Add the extracted DNA to the reaction mix.

    • Include a standard curve using known concentrations of HBV DNA to allow for absolute quantification.

  • qPCR Amplification and Analysis:

    • Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[12]

    • Analyze the data to determine the HBV DNA copy number in each sample. The EC50 value can be calculated by plotting the percentage of HBV DNA inhibition against the log of the Entecavir concentration.

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of Entecavir at the tested concentrations to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Cells treated with Entecavir as described in Protocol 4.1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • After the drug treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each Entecavir concentration relative to the vehicle control. Studies have shown that Entecavir does not affect cell proliferation at concentrations as high as 100 times the maximal clinical exposure.[12]

Considerations for In Vitro Studies

  • Cell Line Selection: The choice of cell line is critical. HepG2.2.15 cells, which are stably transfected with the HBV genome, are commonly used.[13] HuH7 cells transfected with HBV constructs are another option.[10]

  • Treatment Duration: Longer exposure times (e.g., up to 15 days) may be necessary to observe significant effects, especially when assessing potential mitochondrial toxicity.[12]

  • Resistance Profiling: When studying lamivudine-resistant HBV, it is important to use cell lines expressing the relevant mutations (e.g., rtM204V/I).[9] Entecavir is known to be effective against lamivudine-resistant strains, though higher concentrations may be required.[11]

  • Mitochondrial Toxicity: While Entecavir has a good safety profile, in vitro assays for mitochondrial toxicity, such as measuring lactate (B86563) production or mitochondrial DNA levels, can be performed for comprehensive characterization, especially at high concentrations or with long-term exposure.[12][14]

By following these guidelines and protocols, researchers can effectively determine the appropriate in vitro concentrations of this compound for their specific experimental needs and contribute to a deeper understanding of its antiviral properties.

References

Application Notes and Protocols for Entecavir Hydrate in Murine Models of Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Entecavir (B133710) (ETV) hydrate (B1144303), a potent antiviral agent, in preclinical mouse models of Hepatitis B Virus (HBV) infection. The following sections detail the dosage, administration, and expected outcomes based on published research, aimed at guiding researchers in designing and executing robust in vivo studies.

Overview of Entecavir in HBV Mouse Models

Entecavir is a guanosine (B1672433) nucleoside analog that acts as a selective inhibitor of HBV polymerase, effectively suppressing viral replication.[1][2][3] In mouse models, ETV has demonstrated significant efficacy in reducing HBV DNA levels in both the liver and serum.[4][5][6] The two most common mouse models utilized for these studies are:

  • HBV Transgenic Mice: These mice have the HBV genome integrated into their own, leading to the production of viral antigens and, in some models, viral particles.

  • AAV-HBV Mice: In this model, an adeno-associated virus vector is used to deliver the HBV genome to the liver of adult mice, establishing a persistent infection.[5][7]

Entecavir treatment in these models typically does not affect the levels of HBV surface antigen (HBsAg), e antigen (HBeAg), or core antigen (HBcAg) as its primary target is the viral polymerase activity, and in many models, there is no secondary infection of new cells.[4][8]

Quantitative Data Summary

The following tables summarize the reported dosages of Entecavir and their effects on HBV DNA levels in different mouse models.

Table 1: Entecavir Dosage and Efficacy in HBV Transgenic Mice

Dosage (mg/kg/day)Administration RouteDurationMouse Strain/GenderEffect on Liver HBV DNAReference
3.2Oral (Once Daily)10 daysTransgenic (Female)Reduced from 5.9 to <0.82 pg/µg cellular DNA[4]
3.2Oral (Once Daily)10 daysTransgenic (Male)Reduced from 8.3 to <1.1 pg/µg cellular DNA[4]
0.1Oral (Once Daily)10 daysTransgenic (Male)Statistically significant reduction[4]
0.032Oral (Once Daily)10 daysTransgenic (Female)Statistically significant reduction[4]

Table 2: Entecavir Dosage and Efficacy in AAV-HBV Mice

Dosage (mg/kg/day)Administration RouteDurationMouse StrainEffect on Serum HBV DNAReference
0.1Oral Gavage (Once Daily)4 weeksC57BL/6J (Male)Significant decrease[5][6]

Experimental Protocols

Protocol 1: Preparation of Entecavir Hydrate for Oral Administration

This protocol describes the preparation of an this compound solution for oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle (e.g., sterile double-distilled water or phosphate-buffered saline [PBS])[5]

  • Sterile, light-protected container

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 0.1 mg/kg) and the average weight of the mice, calculate the total amount of drug needed per day and for the entire study duration.

  • Weigh the this compound: Using an analytical balance, accurately weigh the calculated amount of this compound powder.

  • Prepare the vehicle: Use sterile double-distilled water or PBS as the vehicle.[5]

  • Dissolve the this compound: Add the weighed powder to a sterile, light-protected container. Add the calculated volume of the vehicle to achieve the desired final concentration (e.g., for a 0.1 mg/kg dose in a 25g mouse receiving 100 µL, the concentration would be 0.025 mg/mL).

  • Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the prepared solution in a light-protected container at 4°C for the duration of the study. Prepare fresh solutions as needed, depending on the stability of the compound in the chosen vehicle.

Protocol 2: Administration of Entecavir by Oral Gavage

This protocol outlines the procedure for administering the prepared Entecavir solution to mice via oral gavage.

Materials:

  • Prepared Entecavir solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)

  • Syringes (e.g., 1 mL)

  • Mouse restraint device (optional)

Procedure:

  • Animal Handling: Handle the mice gently to minimize stress. If necessary, use a restraint device.

  • Dose Calculation: Calculate the volume of the Entecavir solution to be administered to each mouse based on its individual body weight.

  • Loading the Syringe: Draw the calculated volume of the Entecavir solution into the syringe fitted with the oral gavage needle. Ensure there are no air bubbles.

  • Administration:

    • Securely hold the mouse by the scruff of the neck to immobilize its head.

    • Gently insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth.

    • Allow the mouse to swallow the tip of the needle.

    • Once the needle is in the esophagus, gently advance it into the stomach.

    • Slowly dispense the solution from the syringe.

    • Carefully withdraw the gavage needle.

  • Monitoring: After administration, monitor the mouse for any signs of distress, such as choking or difficulty breathing.

  • Frequency: Administer the dose once daily for the duration of the study.[4][5]

Visualizations

Experimental_Workflow Experimental Workflow for Entecavir Treatment in AAV-HBV Mice cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Analysis AAV_HBV Inject C57BL/6J mice with rAAV8-HBV Infection Allow 35 days for persistent HBV infection AAV_HBV->Infection Grouping Divide mice into treatment and vehicle control groups Infection->Grouping Treatment Administer Entecavir (0.1 mg/kg) or vehicle daily by oral gavage for 4 weeks Grouping->Treatment Monitoring Monitor serum HBV DNA levels at indicated time points Treatment->Monitoring Euthanasia Euthanize mice after 4 weeks of treatment Monitoring->Euthanasia Collection Collect blood and liver samples Euthanasia->Collection Analysis Quantify HBV DNA in serum and liver Collection->Analysis

Caption: Workflow for Entecavir treatment in an AAV-HBV mouse model.

Entecavir_MoA Entecavir Mechanism of Action on HBV Replication Entecavir Entecavir ETV_TP Entecavir Triphosphate (Active Form) Entecavir->ETV_TP Phosphorylation HBV_Polymerase HBV Polymerase ETV_TP->HBV_Polymerase Inhibits Priming 1. Base Priming RT 2. Reverse Transcription of negative-strand DNA Synthesis 3. Synthesis of positive-strand DNA Priming->RT RT->Synthesis

Caption: Mechanism of action of Entecavir on HBV polymerase.

Safety and Tolerability

In the cited studies, Entecavir was well-tolerated in mice, with no observed morbidity or mortality during the treatment period at the effective doses.[4] Body weight of the mice was also not significantly affected by the treatment.[5]

Conclusion

This compound is a highly effective inhibitor of HBV replication in mouse models. The provided protocols and data summaries offer a foundation for researchers to design and conduct preclinical studies to evaluate novel HBV therapeutics, both as monotherapy and in combination with Entecavir. Careful attention to dosage, administration technique, and appropriate mouse models is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Entecavir Hydrate in Hepadnavirus Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Entecavir (B133710) is a potent guanosine (B1672433) nucleoside analogue that selectively inhibits the replication of the hepatitis B virus (HBV).[1][2][3] Its efficacy and high barrier to resistance make it a cornerstone in the treatment of chronic hepatitis B.[3][4] Preclinical evaluation of antiviral agents like Entecavir relies heavily on robust animal models that closely mimic human HBV infection and disease progression. The woodchuck (Marmota monax) infected with woodchuck hepatitis virus (WHV) and the duckling infected with duck hepatitis B virus (DHBV) are two of the most valuable and widely used models.[5][6][7][8][9][10][11]

WHV and HBV share significant similarities in their genomic structure, replication mechanisms, and the propensity to cause chronic hepatitis and hepatocellular carcinoma (HCC).[5][9][12] This makes the woodchuck model particularly suitable for studying viral pathogenesis and evaluating long-term therapeutic outcomes, including the prevention of liver cancer.[5][8][13][14] The DHBV model, while more distantly related to HBV, offers practical advantages such as the ready availability of the host, lower cost, and high rates of infection, making it an excellent tool for initial screening and mechanistic studies of antiviral compounds.[6][7][10][11]

These application notes provide detailed protocols and compiled data for the use of Entecavir hydrate (B1144303) in both woodchuck and duck models of HBV infection, serving as a comprehensive resource for preclinical drug development.

Mechanism of Action of Entecavir

Entecavir is administered as a prodrug and is phosphorylated in host cells to its active triphosphate form, Entecavir triphosphate (ETV-TP).[4] ETV-TP functionally mimics the natural substrate, deoxyguanosine triphosphate (dGTP). It competes with dGTP for binding to the viral DNA polymerase, and its incorporation into the growing viral DNA chain leads to termination.[4][15] Entecavir uniquely inhibits all three key functions of the HBV reverse transcriptase (polymerase):

  • Base priming.[1]

  • Reverse transcription of the negative-strand DNA from the pregenomic RNA (pgRNA) template.[1][4]

  • Synthesis of the positive-strand HBV DNA.[1][4]

This multi-faceted inhibition makes Entecavir highly potent against HBV replication.[15]

Entecavir_Mechanism cluster_cell Hepatocyte cluster_polymerase HBV DNA Polymerase Activity ETV Entecavir ETV_TP Entecavir-TP (Active Form) ETV->ETV_TP Cellular Kinases Priming 1. Base Priming ETV_TP->Priming Inhibits RT 2. Reverse Transcription (- strand synthesis) ETV_TP->RT Inhibits Synth 3. DNA Synthesis (+ strand synthesis) ETV_TP->Synth Inhibits HBV_DNA HBV DNA Replication Synth->HBV_DNA Leads to dGTP dGTP (Natural Substrate) dGTP->Priming dGTP->RT dGTP->Synth

Caption: Mechanism of Entecavir action within an infected hepatocyte.

Woodchuck Model of HBV Infection

Application Note: The woodchuck model is a highly valued tool for the preclinical evaluation of anti-HBV therapeutics.[5] Woodchucks chronically infected with WHV develop progressive liver disease, including hepatitis and HCC, in a manner that closely mirrors human chronic hepatitis B.[8][9] This model is therefore critical for assessing the long-term efficacy of antiviral drugs, their impact on disease progression, and their potential to prevent HCC.[14] Studies have shown that long-term Entecavir treatment in woodchucks effectively suppresses WHV replication, reduces viral antigens, and significantly prolongs lifespan by delaying or preventing the onset of HCC.[14]

Woodchuck_Workflow start Animal Selection (Marmota monax) infection WHV Inoculation (Intravenous) start->infection establishment Establishment of Chronic Infection (Monitor WHV DNA & WHsAg) infection->establishment grouping Grouping & Baseline Measurements establishment->grouping treatment Treatment Initiation - Entecavir (Oral) - Control/Vehicle grouping->treatment monitoring On-Treatment Monitoring (Weekly/Monthly) - Serum Collection - Liver Biopsies treatment->monitoring monitoring->treatment Repeated Dosing analysis Data Analysis - Viral Load (qPCR) - Antigen Levels (ELISA) - Histopathology monitoring->analysis endpoint End of Study (Sustained Response/Rebound) analysis->endpoint

Caption: Experimental workflow for evaluating Entecavir in the woodchuck model.

Experimental Protocol: Entecavir Treatment in WHV-Infected Woodchucks

This protocol is a synthesis of methodologies reported in preclinical studies.[14][16][17]

  • Animal Model:

    • Use adult Eastern woodchucks (Marmota monax) that are chronically infected with WHV.

    • Chronic infection is typically established by inoculating neonatal woodchucks with WHV.[12]

    • Confirm chronic carrier status by the persistent presence of serum WHV DNA and woodchuck hepatitis surface antigen (WHsAg) for at least 6 months.

  • Housing and Care:

    • House animals individually under controlled conditions in compliance with animal welfare regulations.

    • Provide food and water ad libitum.

  • Experimental Groups:

    • Treatment Group: Receives Entecavir hydrate.

    • Control Group: Receives a vehicle control (e.g., water) on the same schedule.

    • Group size should be sufficient for statistical power (e.g., n=4-6 animals per group).

  • Entecavir Administration:

    • Dosage: A commonly used dose is 0.1 mg/kg, administered once daily.[17] Combination therapy studies have also used this dose.

    • Formulation: Prepare a solution of this compound in sterile water.

    • Administration: Administer the solution orally via gavage.

  • Monitoring and Sample Collection:

    • Blood Collection: Collect blood samples (e.g., via femoral vein) at baseline and at regular intervals during and after treatment (e.g., weekly, then monthly). Process blood to obtain serum for virological analysis.

    • Liver Biopsies: Perform liver biopsies (e.g., via laparoscopy) at baseline and at selected time points (e.g., end of treatment) to assess intrahepatic viral markers and histology.

  • Endpoint Analysis:

    • Serum WHV DNA: Quantify serum WHV DNA levels using a sensitive quantitative polymerase chain reaction (qPCR) or dot blot hybridization assay.[17]

    • Serum WHsAg: Measure WHsAg concentrations using an enzyme-linked immunosorbent assay (ELISA).[17]

    • Intrahepatic Analysis: From liver tissue, quantify levels of WHV DNA, including covalently closed circular DNA (cccDNA), and viral RNAs.[14][17]

    • Histopathology: Examine liver biopsies for signs of hepatitis, inflammation, and the development of HCC.

Quantitative Data: Entecavir Efficacy in the Woodchuck Model
Study ReferenceEntecavir (ETV) DoseTreatment DurationKey Virological Findings
Colonno et al. (2001)[14]Oral ETV for 8 weeks, then weekly for 12-34 monthsUp to 34 monthsSustained viral suppression near the lower limit of detection for >2 years. Significant reduction in liver cccDNA and viral antigens. Delayed emergence of HCC.
Lucifora et al. (2020)[17][18]0.1 mg/kg, once daily (monotherapy)14 weeksMean reduction from baseline: WHV DNA by 6.63 log10; WHsAg by 2.23 log10.
Lucifora et al. (2020)[17][18]0.1 mg/kg ETV + RG783414 weeksMean reduction from baseline: WHV DNA by 6.62 log10; WHsAg by 3.42 log10.
Lucifora et al. (2020)[17][18]0.1 mg/kg ETV + wIFN-α14 weeksMean reduction from baseline: WHV DNA by 6.70 log10; WHsAg by 2.40 log10.
Menne et al. (2015)[19]ETV + CpG ODNNot specifiedCombination led to effective suppression of WHV load with early viral responses. Synergistic reduction in WHsAg levels.
Michalak et al. (2013)[16]1.4 mg/week for 12 weeks, then 1 mg twice weekly23 weeksUsed as a pre-treatment to reduce viral load before therapeutic vaccination. Efficiently suppressed WHV replication.

Duck Model of HBV Infection

Application Note: The duck hepatitis B virus (DHBV) infection model is instrumental for the initial in vivo evaluation of antiviral compounds against hepadnaviruses.[6][10] Ducklings, particularly when infected within the first week of life, develop a persistent high-level viremia, which is ideal for assessing the potency of viral replication inhibitors.[11][20] Entecavir has demonstrated potent efficacy in this model, showing a dose-dependent reduction in both serum and intrahepatic DHBV DNA.[21][22] The model is frequently used to study the dynamics of viral load reduction, the effect of treatment on viral spread within the liver, and the potential for combination therapies to prevent the establishment of persistent infection.[20][23][24][25]

Duck_Workflow start Animal Selection (1-day to 14-day-old ducklings) infection DHBV Inoculation (Intravenous) start->infection treatment Treatment Initiation - Entecavir (Oral Gavage) - Control/Vehicle infection->treatment monitoring On-Treatment Monitoring (Daily/Weekly) - Serum Collection treatment->monitoring monitoring->treatment Repeated Dosing autopsy Endpoint Autopsy - Liver & Serum Collection monitoring->autopsy analysis Data Analysis - Viral Load (qPCR/Slot Blot) - Antigen Levels (ELISA) - Intrahepatic DNA/RNA autopsy->analysis endpoint Efficacy Assessment (Viral Load Reduction) analysis->endpoint

Caption: Experimental workflow for evaluating Entecavir in the duckling model.

Experimental Protocol: Entecavir Treatment in DHBV-Infected Ducklings

This protocol is a synthesis of methodologies reported in preclinical studies.[20][21][24]

  • Animal Model:

    • Use 1-day-old to 14-day-old Pekin ducklings.[20][24]

    • Inoculate animals intravenously (e.g., via the jugular or leg vein) with DHBV-positive serum. A typical inoculum to establish persistent infection is 10^8 to 10^9 virus genome equivalents (vge).[20][24]

  • Housing and Care:

    • House ducklings in appropriate brooders with access to heat, food, and water.

    • Maintain conditions in accordance with institutional animal care guidelines.

  • Experimental Groups:

    • Treatment Groups: Receive varying doses of this compound (e.g., 0.01, 0.1, 1.0 mg/kg/day).

    • Control Group: Receives a vehicle control (e.g., distilled water).

    • A positive control group (e.g., Lamivudine) can also be included for comparison.[21]

  • Entecavir Administration:

    • Dosage: Administer Entecavir daily at doses ranging from 0.01 mg/kg to 1.0 mg/kg to assess dose-response.[21][22]

    • Formulation: Dissolve this compound in distilled water.

    • Administration: Administer the solution daily via oral gavage for the specified treatment duration (e.g., 14, 21, or 49 days).[21][22][24][25]

  • Monitoring and Sample Collection:

    • Blood Collection: Collect blood samples at baseline and at regular intervals (e.g., weekly) during and after the treatment period.

    • Autopsy: At the end of the experiment, euthanize the animals and perform a necropsy. Collect terminal blood samples and the entire liver.

  • Endpoint Analysis:

    • Serum DHBV DNA: Quantify viral DNA from serum using slot blot hybridization or quantitative PCR.[20][21] Express results as log10 reduction from baseline or compared to the control group.

    • Intrahepatic DHBV DNA: Extract total DNA from liver tissue and quantify DHBV DNA levels, including replicative intermediates and cccDNA.[21][26]

    • Serum DHBsAg: Measure duck hepatitis B surface antigen (DHBsAg) levels in serum using an ELISA.[20]

Quantitative Data: Entecavir Efficacy in the Duck Model
Study ReferenceEntecavir Dose (mg/kg/day)Treatment DurationKey Virological Findings (Mean Reduction in Serum DHBV DNA)
Genovesi et al. (2002)[21][22]1.021 dayslog10 3.1 reduction.
Genovesi et al. (2002)[21][22]0.121 dayslog10 2.1 reduction.
Genovesi et al. (2002)[21][22]0.0121 dayslog10 0.97 reduction.
Colledge et al. (2000)[24][25]1.014 or 49 daysRestricted spread of infection >1,000-fold. 3 of 7 ducks resolved the infection after 49 days of treatment.
Foster et al. (2005)[20]0.1244 days~2 log drop by day 10; ~3 log drop by day 40; ~4 log drop by day 80.
Reaiche-Miller et al. (2013)[26]Not specified14-19 weeksMedian intranuclear DHBV DNA copies in virus-positive nuclei decreased from 21 to 6.

References

Application Notes and Protocols for Assessing Entecavir Hydrate Efficacy in HepG2 2.2.15 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir (B133710) is a potent and selective nucleoside analog that inhibits the replication of the hepatitis B virus (HBV).[1] It acts by interfering with the viral reverse transcriptase, a key enzyme in the HBV replication cycle.[1][2] The HepG2 2.2.15 cell line is a valuable in vitro model for studying HBV replication and screening antiviral compounds.[3][4] This cell line is derived from the human hepatoblastoma cell line HepG2 and is stably transfected with the HBV genome, enabling the continuous production of viral particles.[5][6] These application notes provide a detailed protocol for assessing the efficacy of Entecavir hydrate (B1144303) against HBV in HepG2 2.2.15 cells.

Mechanism of Action of Entecavir:

Entecavir is a prodrug that, once inside a cell, is phosphorylated to its active triphosphate form.[2] This active form competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA strand by the HBV polymerase.[2][7] The incorporation of Entecavir triphosphate leads to chain termination, thus halting viral DNA synthesis.[7][8]

cluster_cell Hepatocyte Entecavir Entecavir Entecavir_TP Entecavir Triphosphate Entecavir->Entecavir_TP Phosphorylation HBV_Polymerase HBV Polymerase (Reverse Transcriptase) Entecavir_TP->HBV_Polymerase Competitive Inhibition HBV_DNA_Replication HBV DNA Replication HBV_Polymerase->HBV_DNA_Replication dGTP dGTP dGTP->HBV_Polymerase Chain_Termination Chain Termination HBV_DNA_Replication->Chain_Termination

Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
HepG2 2.2.15 CellsATCCCRL-11997
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
G418 (Geneticin)Gibco10131035
Trypsin-EDTAGibco25300054
Phosphate-Buffered Saline (PBS)Gibco10010023
Entecavir HydrateSelleck ChemicalsS1639
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
HBsAg ELISA KitThermo Fisher ScientificKHR3121
HBeAg ELISA KitCell Biolabs, Inc.VPK-111
DNA Extraction KitQiagen69504
qPCR Master MixBio-Rad1725271
HBV specific primers and probeIntegrated DNA TechnologiesCustom synthesis
Protein Lysis BufferCell Signaling Technology9803
BCA Protein Assay KitThermo Fisher Scientific23225
Primary and Secondary Antibodies for Western BlotAbcamVaries

Experimental Protocols

Cell Culture and Maintenance of HepG2 2.2.15 Cells
  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of HepG2 2.2.15 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 300 x g for 3-5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cell suspension to a T75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance:

    • Culture cells in complete growth medium supplemented with 200 µg/mL G418 to maintain the HBV plasmid.

    • Change the medium every 2-3 days.

    • Passage the cells when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to the HepG2 2.2.15 cells.

  • Seed HepG2 2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0 µM to a high concentration (e.g., 100 µM).

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO, if used to dissolve the compound) and a no-treatment control.

  • Incubate for the desired treatment period (e.g., 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Table 1: Example Data for Cytotoxicity of this compound in HepG2 2.2.15 Cells

This compound (µM)Absorbance (490 nm)Cell Viability (%)
0 (Control)1.25100
0.11.2398.4
11.2196.8
101.1894.4
501.1592.0
1001.1289.6
Quantification of Extracellular HBV DNA by qPCR

This protocol measures the amount of HBV DNA released into the cell culture supernatant, which is an indicator of viral replication.

  • Seed HepG2 2.2.15 cells in a 24-well plate at a density of 1 x 10^5 cells/well.

  • Incubate for 24 hours, then treat the cells with various non-toxic concentrations of this compound for a specified duration (e.g., 6 days).[9]

  • Collect the cell culture supernatant.

  • Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's protocol.

  • Perform qPCR using HBV-specific primers and a probe.

  • Use a standard curve generated from a plasmid containing the HBV genome to quantify the HBV DNA copy number.

Table 2: Example Data for HBV DNA Quantification

This compound (nM)HBV DNA (copies/mL)% Inhibition
0 (Control)1.5 x 10^70
0.19.8 x 10^634.7
14.5 x 10^670.0
108.2 x 10^594.5
1001.1 x 10^599.3
Quantification of HBsAg and HBeAg by ELISA

This method quantifies the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant.

  • Collect the supernatant from this compound-treated and control HepG2 2.2.15 cells as described in the qPCR protocol.

  • Use commercially available HBsAg and HBeAg ELISA kits.[10][11][12]

  • Follow the manufacturer's instructions for the ELISA procedure.[13] This typically involves adding the supernatant and standards to antibody-coated microplate wells, followed by incubation with a detection antibody and substrate.

  • Measure the absorbance at 450 nm.

  • Generate a standard curve and determine the concentrations of HBsAg and HBeAg in the samples.[10]

Table 3: Example Data for HBsAg and HBeAg Quantification

This compound (nM)HBsAg (ng/mL)% InhibitionHBeAg (ng/mL)% Inhibition
0 (Control)25001800
0.11852614022.2
1110568552.8
1045823083.3
1001594895.6
Analysis of Intracellular HBV Proteins by Western Blot

This protocol is used to detect the levels of intracellular HBV core protein (HBcAg).

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with a suitable protein lysis buffer.[14]

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against HBcAg overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use a loading control, such as beta-actin, to normalize the protein levels.

Experimental Workflow and Data Analysis

cluster_workflow Experimental Workflow Start Start Cell_Culture Culture HepG2 2.2.15 Cells Start->Cell_Culture Cytotoxicity MTT Assay for Cytotoxicity Cell_Culture->Cytotoxicity Treatment Treat Cells with This compound Cytotoxicity->Treatment Collect_Supernatant Collect Supernatant Treatment->Collect_Supernatant Lyse_Cells Lyse Cells Treatment->Lyse_Cells qPCR HBV DNA qPCR Collect_Supernatant->qPCR ELISA HBsAg/HBeAg ELISA Collect_Supernatant->ELISA Western_Blot Western Blot (HBcAg) Lyse_Cells->Western_Blot Data_Analysis Data Analysis qPCR->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound efficacy.

Data from the various assays should be analyzed to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window of the compound.

Summary of Expected Results

This compound is expected to show potent anti-HBV activity in HepG2 2.2.15 cells with a low EC50 value, typically in the nanomolar range.[9][15] It should significantly reduce the levels of extracellular HBV DNA and secreted HBsAg and HBeAg in a dose-dependent manner. Furthermore, a decrease in intracellular HBV core protein should be observed. The cytotoxicity of this compound is expected to be low, resulting in a high selectivity index.

These protocols provide a comprehensive framework for the in vitro assessment of this compound's efficacy against HBV. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data for drug development and research purposes.

References

Application Notes and Protocols for Long-Term Entecavir Hydrate Treatment in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of protocols for long-term studies evaluating Entecavir hydrate (B1144303) in animal models of chronic hepatitis B virus (HBV) infection. The included methodologies are based on established preclinical research and are intended to guide the design and execution of studies aimed at assessing antiviral efficacy, impact on liver pathology, and long-term outcomes.

Introduction

Entecavir is a potent guanosine (B1672433) nucleoside analogue that acts as a selective inhibitor of HBV replication.[1][2] It functions by inhibiting all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[2] Animal models are crucial for the preclinical evaluation of antiviral agents like Entecavir, providing insights into in vivo efficacy, safety, and the potential for long-term therapeutic benefits, such as the prevention of liver fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[3] The woodchuck (Marmota monax) model of chronic woodchuck hepatitis virus (WHV) infection and transgenic mouse models expressing HBV are prominent systems used in this research.[3][4][5]

Long-Term Entecavir Treatment Protocols in Animal Models

Long-term treatment studies are essential to understand the sustained virological response, the potential for viral resistance, and the impact on the progression of liver disease. Below are summaries of typical long-term Entecavir treatment protocols in woodchuck and mouse models.

Table 1: Summary of Long-Term Entecavir Treatment Protocols in Woodchucks
ParameterStudy DetailsReference
Animal Model Woodchucks chronically infected with Woodchuck Hepatitis Virus (WHV)[4],[6]
Induction Phase Dosage 0.5 mg/kg, administered orally once daily[4]
Induction Phase Duration 8 weeks[4],[6]
Maintenance Phase Dosage 0.5 mg/kg, administered orally once weekly[7]
Maintenance Phase Duration 12 to 22 months[4],[6]
Key Virological Outcomes - Significant reduction in serum WHV DNA levels (averaging 4 log10 reduction within 5 weeks of daily therapy).[4]- Sustained suppression of viral DNA to near or below the limit of detection during long-term weekly therapy.[4][6]- Significant reduction of viral antigens and covalently closed circular DNA (cccDNA) in liver samples.[4][6]
Key Histological/Clinical Outcomes - Prolonged life span of treated animals.[4][6]- Delayed emergence of hepatocellular carcinoma (HCC).[4][6]- No evidence of resistant variants detected.[4][6]
Table 2: Summary of Entecavir Treatment Protocols in HBV Transgenic Mice
ParameterStudy DetailsReference
Animal Model Transgenic mice expressing Hepatitis B Virus (HBV)[5]
Dosage 0.032 mg/kg to 3.2 mg/kg, administered orally once daily[5]
Duration 10 days[5]
Key Virological Outcomes - Significant reduction in liver HBV DNA at doses as low as 0.032 mg/kg/day in female mice and 0.1 mg/kg/day in male mice.[5]- At 3.2 mg/kg, liver HBV DNA was reduced from 5.9 to <0.82 pg/µg in females and from 8.3 to <1.1 pg/µg in males.[5]
Key Histological/Clinical Outcomes - No significant effect on viral liver RNA, serum HBeAg, serum HBsAg, or liver HBcAg, as the transgene does not support secondary rounds of infection.[5]- The treatment was well tolerated with no observed morbidity or mortality.[5]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results from long-term Entecavir studies. The following are standard protocols for key experimental procedures.

Protocol 1: Quantification of HBV/WHV DNA in Serum by Real-Time qPCR

This protocol describes the quantification of viral DNA from serum samples, a primary endpoint for assessing antiviral efficacy.

1. DNA Extraction from Serum: a. Collect whole blood from anesthetized animals and process to separate serum. Store serum at -80°C until analysis. b. Extract viral DNA from 100-200 µL of serum using a commercial viral DNA extraction kit, following the manufacturer's instructions. c. Elute the purified DNA in an appropriate volume (e.g., 50 µL) of elution buffer.

2. Real-Time qPCR: a. Prepare a master mix containing a suitable qPCR buffer, dNTPs, forward and reverse primers specific for a conserved region of the HBV or WHV genome, a fluorescent probe (e.g., TaqMan), and a DNA polymerase. b. Add a defined volume of the extracted DNA (e.g., 2-5 µL) to each well of a qPCR plate. c. Include a standard curve using a plasmid containing the target viral sequence at known concentrations (e.g., 10^2 to 10^8 copies/reaction) to allow for absolute quantification. d. Also include no-template controls (NTC) to check for contamination. e. Perform the qPCR reaction on a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

3. Data Analysis: a. Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the copy number for the standards. b. Determine the viral DNA copy number in the experimental samples by interpolating their Ct values from the standard curve. c. Express the final viral load in copies/mL or IU/mL of serum, accounting for the initial serum volume and dilution factors.

Protocol 2: Histological Assessment of Liver Fibrosis

Histological analysis of liver tissue is essential for evaluating the impact of long-term antiviral therapy on liver disease progression.

1. Tissue Collection and Fixation: a. At the study endpoint, euthanize the animal and perform a necropsy. b. Collect liver tissue samples from multiple lobes.[8] c. Immediately fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.[9]

2. Tissue Processing and Sectioning: a. After fixation, dehydrate the tissue samples through a graded series of ethanol (B145695) solutions. b. Clear the tissue in xylene and embed in paraffin (B1166041) wax. c. Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

3. Staining for Fibrosis (Masson's Trichrome or Picro Sirius Red):

a. Masson's Trichrome Staining: i. Deparaffinize sections and rehydrate to water.[10] ii. Mordant in Bouin's solution at 56°C for 1 hour to improve stain quality.[11] iii. Rinse in running tap water to remove the yellow color.[11] iv. Stain nuclei with Weigert's iron hematoxylin (B73222) for 10 minutes.[10] v. Stain cytoplasm and muscle with Biebrich scarlet-acid fuchsin for 10-15 minutes.[10] vi. Differentiate in phosphomolybdic-phosphotungstic acid solution until collagen is decolorized.[10] vii. Stain collagen with aniline (B41778) blue for 5-10 minutes.[10] viii. Differentiate in 1% acetic acid solution for 2-5 minutes.[10] ix. Dehydrate, clear, and mount. Result: Collagen stains blue, nuclei black, and cytoplasm/muscle red.[10]

b. Picro Sirius Red Staining: i. Deparaffinize sections and rehydrate to water.[12] ii. Stain in Picro Sirius Red solution for 1 hour.[5][12] iii. Wash in two changes of acidified water.[12] iv. Dehydrate rapidly in 100% ethanol, clear in xylene, and mount.[12] Result: Collagen fibers appear red against a yellow background. When viewed under polarized light, thicker collagen fibers appear yellow-orange, and thinner fibers appear green.

4. Scoring of Fibrosis: a. Examine the stained slides under a light microscope. b. Score the degree of fibrosis using a semi-quantitative scoring system such as the Ishak or Knodell scoring systems.[13]

Protocol 3: Biochemical Analysis of Liver Function

Monitoring serum levels of liver enzymes provides a non-invasive measure of liver injury.

1. Sample Collection: a. Collect blood samples from the animals at various time points throughout the study. b. Process the blood to obtain serum and store at -80°C.

2. Measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST): a. Use commercially available ELISA kits or automated biochemical analyzers for the quantitative measurement of ALT and AST in serum samples.[14][15][16] b. Follow the manufacturer's protocol for the specific kit or analyzer. A general procedure for an ELISA-based assay is as follows: i. Prepare standards and samples. ii. Add standards and samples to the wells of a microplate pre-coated with an antibody specific for the enzyme. iii. Incubate to allow the enzyme to bind to the antibody. iv. Wash the plate to remove unbound substances. v. Add a detection antibody conjugated to an enzyme (e.g., HRP). vi. Wash the plate again. vii. Add a substrate solution and incubate to allow for color development. viii. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis: a. Generate a standard curve by plotting the absorbance values against the concentrations of the standards. b. Determine the concentration of ALT and AST in the experimental samples by interpolating their absorbance values from the standard curve. c. Express the results in units per liter (U/L).

Visualizations

Signaling Pathways and Experimental Workflows

HBV_Replication_and_Entecavir_Action cluster_host_cell Hepatocyte cluster_entecavir Entecavir Action HBV HBV Virion Entry Entry into Hepatocyte HBV->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) in Nucleus rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Encapsidation Encapsidation pgRNA->Encapsidation RT Reverse Transcription Encapsidation->RT Assembly Assembly RT->Assembly Release Virion Release Assembly->Release Entecavir Entecavir Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir->Entecavir_TP Entecavir_TP->RT Inhibits

Caption: HBV replication cycle and the inhibitory action of Entecavir.

Experimental_Workflow_Viral_Load start Start: Collect Blood Sample serum Process to Obtain Serum start->serum extraction Viral DNA Extraction serum->extraction qpcr Real-Time qPCR extraction->qpcr analysis Data Analysis: Quantify Viral Load qpcr->analysis end End: Report Viral Load (copies/mL) analysis->end Experimental_Workflow_Histology start Start: Collect Liver Tissue fixation Fixation (10% Formalin) start->fixation processing Processing & Paraffin Embedding fixation->processing sectioning Sectioning (4-5 µm) processing->sectioning staining Staining (Masson's or Picro Sirius Red) sectioning->staining scoring Microscopy & Fibrosis Scoring staining->scoring end End: Histological Report scoring->end

References

Application Notes and Protocols for the Dissolution of Entecavir Hydrate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Entecavir hydrate (B1144303) stock solutions in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Product Information and Solubility

Entecavir hydrate is an antiviral compound that acts as a selective inhibitor of the hepatitis B virus (HBV) reverse transcriptase.[1] It is supplied as a white to off-white crystalline solid and is sparingly soluble in aqueous solutions.[1][2][3] For research applications, it is commonly dissolved in organic solvents to create concentrated stock solutions.

Table 1: Solubility of this compound in Various Solvents

SolventSolubilitySource
DMSO~10-59 mg/mL[3][4]
Dimethyl formamide (B127407) (DMF)~10-14 mg/mL[1][2][3]
Ethanol~0.1-2 mg/mL[1][2][5]
WaterSparingly soluble/Insoluble[3][5][6]
MethanolSoluble (10mg/ml)[3]

Note: The solubility of this compound in DMSO can be affected by the purity of the DMSO. It is recommended to use fresh, anhydrous DMSO to achieve maximum solubility, as moisture absorption can reduce solubility.[5][6]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro assays. The molecular weight of this compound (C₁₂H₁₅N₅O₃ · H₂O) is 295.29 g/mol .[4][5]

Calculation:

To prepare a 10 mM (0.01 M) solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

For 1 mL (0.001 L) of a 10 mM solution:

Mass (mg) = 0.01 mol/L × 0.001 L × 295.29 g/mol × 1000 mg/g = 2.95 mg

Procedure:

  • Weighing: Carefully weigh out 2.95 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional, for cell culture): If the stock solution is intended for use in cell culture, it is recommended to filter-sterilize it through a 0.22 µm syringe filter that is compatible with DMSO. However, many researchers find that dissolving in 100% DMSO is sufficient to maintain sterility as very few microorganisms can survive in it.[7]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

Table 2: Storage and Stability of this compound Stock Solutions in DMSO

Storage TemperatureStabilitySource
-20°C≥ 4 years (as solid)[1]
-20°C1 month to 1 year (in solvent)[4][5][8]
-80°C1 to 2 years (in solvent)[4][5][8]

Note: For long-term storage, it is recommended to store the stock solution at -80°C.[4][5][8] Once an aliquot is thawed, it should be used promptly and any remaining solution discarded to avoid degradation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps for preparing a sterile this compound stock solution in DMSO for use in cell culture applications.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_sterile Sterilization & Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect for Complete Dissolution vortex->inspect filter Filter Sterilize (Optional) inspect->filter For Cell Culture aliquot Aliquot into Single-Use Tubes inspect->aliquot If not filtering filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Safety Precautions

This compound should be handled as a potentially hazardous material. Always wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses. All handling should be performed in a well-ventilated area or a chemical fume hood. For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

References

Application Notes and Protocols for In Vitro Studies of Entecavir Hydrate Viral Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Entecavir (B133710) (ETV) is a potent guanosine (B1672433) nucleoside analog used as a first-line treatment for chronic hepatitis B virus (HBV) infection.[1][2][3] Its mechanism of action involves the inhibition of the HBV DNA polymerase, a critical enzyme for viral replication.[4][5] Entecavir is intracellularly phosphorylated to its active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the elongating viral DNA chain.[4][6] This incorporation leads to chain termination, thereby halting viral replication.[4] Specifically, Entecavir triphosphate inhibits all three activities of the HBV polymerase: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand of HBV DNA.[5][6][7]

Despite its high potency and a high genetic barrier to resistance in treatment-naïve patients, long-term therapy can lead to the emergence of Entecavir-resistant HBV variants.[3][8][9][10] Understanding the mechanisms of resistance is crucial for the development of new antiviral strategies and for guiding clinical management of patients who fail therapy.[11][12] In vitro phenotypic assays are essential tools for confirming genotypic resistance, characterizing the susceptibility of viral mutants to antiviral drugs, and evaluating viral fitness.[1][11][13]

These application notes provide detailed protocols for utilizing Entecavir hydrate (B1144303) in in-vitro studies to characterize viral resistance. The methodologies described are based on established cell-based assays widely used in the field of HBV research.

Data Presentation

The following tables summarize quantitative data on the in vitro efficacy of Entecavir against wild-type (WT) HBV and various resistant mutants. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher potency. Fold resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Table 1: In Vitro IC50 Values of Entecavir (ETV) Against Wild-Type and Mutant HBV

HBV Strain/MutationsIC50 (µM)Fold Resistance vs. WTReference
Wild-Type (WT)0.03 ± 0.0051[14]
rtL180M + rtM204V>5>166.7[14]
rtA181T--[1]
rtN236T--[1]

Note: IC50 values can vary depending on the cell line, experimental protocol, and duration of drug exposure.[15]

Table 2: Cross-Resistance Profile of Entecavir-Resistant HBV Mutants

HBV MutantEntecavir (ETV) Fold ResistanceLamivudine (LMV) Fold ResistanceAdefovir (ADV) Fold ResistanceTenofovir (TDF) Fold ResistanceReference
rtL180M + rtM204V>166.7HighSusceptibleSusceptible[14]
rtA181T/VSusceptible< 10-fold2- to 8-fold2- to 3-fold[1]
rtN236TSusceptibleSusceptibleHighSusceptible[1]

Experimental Protocols

Protocol 1: Transient Transfection-Based Assay for Entecavir Susceptibility

This protocol describes a common method to assess the susceptibility of HBV to Entecavir in vitro by transiently transfecting hepatoma cells with HBV-expressing plasmids.

Materials:

  • Entecavir hydrate (prepare stock solutions in sterile DMSO and dilute to final concentrations in cell culture medium)

  • Hepatoma cell lines (e.g., HepG2, Huh7)[16][17][18]

  • Plasmids containing a greater-than-genome-length (e.g., 1.3-mer) HBV DNA of wild-type or mutant strains[11][19]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent (e.g., FuGENE 6)[20]

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit[20]

  • Reagents for Southern blotting or real-time PCR[1][20]

Procedure:

  • Cell Seeding: One day prior to transfection, seed HepG2 or Huh7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.[20]

  • Transfection:

    • Prepare the transfection mixture according to the manufacturer's protocol. For each well, use 1 µg of the HBV plasmid DNA.[20]

    • Add the transfection complex dropwise to the cells.

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.[19]

  • Entecavir Treatment:

    • After 24 hours, remove the transfection medium and wash the cells with PBS.

    • Add fresh culture medium containing various concentrations of this compound. A typical concentration range would be from 0 nM to 500 nM.[21] Also include a no-drug control.

    • Incubate the cells for 3-7 days, replacing the medium with fresh drug-containing medium every 2-3 days.[20][21]

  • Harvesting and DNA Extraction:

    • After the treatment period, harvest the cells.

    • Extract intracellular HBV core-associated DNA using a suitable DNA extraction kit.[20]

  • Quantification of HBV DNA:

    • Analyze the extracted HBV DNA by Southern blotting or real-time PCR to quantify the amount of HBV replicative intermediates.[1][21]

  • Data Analysis:

    • Determine the concentration of Entecavir that inhibits HBV replication by 50% (IC50). This can be calculated by plotting the percentage of HBV DNA reduction against the log of the drug concentration and fitting the data to a dose-response curve.[1]

    • Calculate the fold resistance of mutant viruses by dividing their IC50 values by the IC50 of the wild-type virus.

Protocol 2: Generation and Characterization of Entecavir-Resistant Cell Lines

This protocol outlines a method for generating stable cell lines that are resistant to Entecavir, which can be valuable for long-term studies of resistance mechanisms.

Materials:

  • HBV-producing stable cell line (e.g., HepG2.2.15)[16][22]

  • This compound

  • Cell culture medium

  • Reagents for cell viability assays (e.g., MTT)[23]

  • Reagents for HBV DNA and protein analysis (as in Protocol 1)

Procedure:

  • Initial IC50 Determination: Determine the IC50 of Entecavir for the parental HepG2.2.15 cell line as described in Protocol 1.[24]

  • Stepwise Dose Escalation:

    • Begin by continuously culturing the HepG2.2.15 cells in the presence of Entecavir at a concentration equal to the IC50.[24]

    • Monitor the cells for signs of cytotoxicity and for viral replication levels.

    • Once the cells have adapted and are growing steadily, gradually increase the concentration of Entecavir in the culture medium. A 1.5- to 2-fold increase at each step is a common approach.[24]

    • This process of dose escalation should be continued over several months to select for a resistant cell population.

  • Characterization of the Resistant Cell Line:

    • Once a stable resistant cell line is established (i.e., it can proliferate in high concentrations of Entecavir), perform a full characterization.

    • Determine the new, higher IC50 of Entecavir for the resistant cell line.

    • Sequence the HBV polymerase gene from the resistant cells to identify mutations that may confer resistance.[1]

    • Analyze the replication fitness of the resistant virus in the absence of the drug compared to the parental virus.

  • Cryopreservation: Cryopreserve aliquots of the validated Entecavir-resistant cell line for future experiments.[24]

Mandatory Visualizations

Entecavir_Mechanism_of_Action cluster_HBV_Replication HBV DNA Synthesis cluster_Entecavir_Action Entecavir Inhibition Priming 1. Priming of HBV DNA Polymerase ReverseTranscription 2. Reverse Transcription (Negative-Strand Synthesis) PositiveStrand 3. Positive-Strand DNA Synthesis ETV Entecavir ETV_TP Entecavir-TP (Active Form) ETV->ETV_TP Intracellular Phosphorylation Inhibition Inhibition of HBV Polymerase ETV_TP->Inhibition Inhibition->Priming Inhibition->ReverseTranscription Inhibition->PositiveStrand

Caption: Mechanism of action of Entecavir against HBV replication.

In_Vitro_Resistance_Workflow start Start: Obtain WT or Mutant HBV Plasmid transfect 1. Transfect Hepatoma Cell Line (e.g., HepG2) start->transfect treat 2. Treat with varying concentrations of Entecavir transfect->treat incubate 3. Incubate for 3-7 days treat->incubate harvest 4. Harvest cells and extract intracellular HBV DNA incubate->harvest quantify 5. Quantify HBV DNA (qPCR or Southern Blot) harvest->quantify analyze 6. Calculate IC50 and Fold Resistance quantify->analyze end End: Characterize Resistance Profile analyze->end

Caption: Experimental workflow for in vitro Entecavir resistance testing.

Signaling_Pathway HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating cccDNA_formation cccDNA Formation in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Polymerase Core & Polymerase Proteins Translation->Core_Polymerase Core_Polymerase->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Virion_Assembly Virion Assembly & Release Reverse_Transcription->Virion_Assembly Entecavir Entecavir ETV_TP Entecavir-TP Entecavir->ETV_TP Phosphorylation Inhibition->Reverse_Transcription Inhibition

Caption: HBV replication cycle and the inhibitory target of Entecavir.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Entecavir Hydrate Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Entecavir hydrate (B1144303), ensuring its complete dissolution in aqueous buffers is critical for experimental accuracy and reproducibility. This guide provides troubleshooting advice and frequently asked questions to address common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for dissolving Entecavir hydrate in aqueous buffers?

A1: Due to its sparingly soluble nature in aqueous solutions, the recommended method is to first dissolve this compound in an organic solvent before dilution in the aqueous buffer of your choice. Dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly used for this purpose. A widely used protocol involves initially dissolving this compound in DMF and then diluting this stock solution with Phosphate Buffered Saline (PBS) to the desired final concentration.[1][2]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies significantly between organic and aqueous solvents. It is highly soluble in DMSO and DMF, but only slightly soluble in water and ethanol.[1][2]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: this compound's aqueous solubility is influenced by pH. A saturated solution of this compound in water has a pH of 7.9.[3][4] While comprehensive quantitative data across a wide pH range is limited in publicly available literature, its chemical structure suggests that its solubility may vary with pH.

Q4: For how long can I store this compound solutions?

A4: It is strongly recommended to prepare aqueous solutions of this compound fresh for each experiment and not to store them for more than one day.[1][2] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for longer periods, but it is crucial to prevent moisture absorption in DMSO, as this can reduce solubility.[5]

Q5: My this compound precipitated out of solution after dilution in an aqueous buffer. What should I do?

A5: Precipitation upon dilution is a common issue. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation of this compound solutions.

Issue Potential Cause Troubleshooting Steps
This compound does not dissolve in the organic solvent (DMSO or DMF). 1. Insufficient solvent volume. 2. Low quality or hydrated solvent. 3. Compound has degraded.1. Ensure you are using a sufficient volume of solvent to achieve a concentration within the known solubility limits (see table below). 2. Use fresh, anhydrous grade DMSO or DMF. Moisture in DMSO can significantly decrease solubility.[5] 3. Verify the integrity of your this compound stock.
Precipitation occurs immediately upon dilution of the organic stock solution into an aqueous buffer. 1. The final concentration in the aqueous buffer exceeds its solubility limit. 2. Rapid addition of the organic stock to the aqueous buffer. 3. The pH of the final solution is not optimal for solubility.1. Ensure your final concentration is at or below the recommended working concentrations. For a 1:1 DMF:PBS (pH 7.2) solution, the solubility is approximately 0.5 mg/mL.[1] 2. Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations. 3. Adjust the pH of your final aqueous solution. A pH of 7.9 is reported for a saturated aqueous solution, suggesting that a slightly basic pH might be favorable.[3][4]
The solution is hazy or contains visible particles after dilution. 1. Incomplete initial dissolution in the organic solvent. 2. Particulate matter in the buffer. 3. Precipitation of buffer salts due to the addition of the organic solvent.1. Ensure the this compound is fully dissolved in the organic solvent before dilution. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. 2. Filter your aqueous buffer through a 0.22 µm filter before use. 3. Check the compatibility of your buffer with the organic solvent used.
Inconsistent experimental results using the prepared this compound solution. 1. Degradation of this compound in the aqueous solution. 2. Inaccurate concentration due to incomplete dissolution.1. Always prepare fresh aqueous solutions for each experiment. Do not store aqueous solutions for more than 24 hours.[1] 2. After preparation, centrifuge the solution at high speed and use the supernatant to ensure no undissolved particles are present.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~59 mg/mL (199.8 mM)[5]
DMF~14 mg/mL[1]
Water~2.4 mg/mL[3][4]
EthanolInsoluble[5]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 0.5 mg/mL this compound Solution in 1:1 DMF:PBS (pH 7.2)

Materials:

  • This compound powder

  • Dimethylformamide (DMF), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution in DMF: Weigh the required amount of this compound and dissolve it in anhydrous DMF to a concentration of 1 mg/mL. Ensure complete dissolution by vortexing.

  • Dilution into PBS: While vortexing, slowly add an equal volume of PBS (pH 7.2) to the DMF stock solution in a dropwise manner.

  • Final Concentration: This will result in a final this compound concentration of 0.5 mg/mL in a 1:1 DMF:PBS solution.

  • Usage: Use the freshly prepared solution immediately. Do not store for more than 24 hours.[1][2]

Protocol 2: General Protocol for Preparing this compound Solutions in Tris Buffer

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution in DMSO: Dissolve this compound in anhydrous DMSO to a concentration of 10-20 mg/mL. Ensure complete dissolution.

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in your cell culture medium or Tris-HCl buffer to achieve the desired final concentration.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Control: Include a vehicle control (containing the same final concentration of DMSO) in your experiments.

Mandatory Visualizations

This compound Solution Preparation Workflow

G cluster_start Start cluster_dissolution Dissolution in Organic Solvent cluster_dilution Dilution in Aqueous Buffer cluster_final Final Solution cluster_troubleshooting Troubleshooting start Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO or DMF start->dissolve dilute Slowly Dilute into Aqueous Buffer (e.g., PBS, Tris) with Vortexing dissolve->dilute final Freshly Prepared this compound Solution dilute->final precipitate Precipitation Occurs dilute->precipitate check Check Final Concentration, pH, and Dilution Technique precipitate->check check->dilute Re-prepare G cluster_entry Cellular Uptake cluster_phosphorylation Intracellular Phosphorylation cluster_action Mechanism of Action Entecavir This compound ETV_MP Entecavir Monophosphate Entecavir->ETV_MP  Cellular Kinases (e.g., Deoxyguanosine Kinase) ETV_DP Entecavir Diphosphate ETV_MP->ETV_DP  Cellular Kinases ETV_TP Entecavir Triphosphate (Active Form) ETV_DP->ETV_TP  Cellular Kinases Inhibition Inhibition of HBV DNA Polymerase ETV_TP->Inhibition

References

Entecavir Hydrate Experimental Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the stability of entecavir (B133710) hydrate (B1144303) in experimental solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of entecavir hydrate?

A1: this compound has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2] DMSO is a common choice for preparing high-concentration stock solutions for in vitro studies. It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3]

Q2: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. Why did this happen and how can I prevent it?

A2: This phenomenon, known as "crashing out," occurs because this compound is sparingly soluble in aqueous buffers.[1][2] When the concentrated DMSO stock is diluted into an aqueous environment, the drastic change in solvent polarity causes the compound to precipitate. To prevent this, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1][2] A 1:1 solution of DMF:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[1][2] Additionally, adding the stock solution dropwise to the vortexing aqueous buffer can aid in dissolution.

Q3: How long can I store this compound solutions?

A3: For long-term storage, it is best to store this compound as a solid at -20°C, where it is stable for at least four years.[1] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to a year or at -20°C for up to one month; however, it is advisable to aliquot the stock to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[1][2] For critical experiments, it is always best to prepare fresh aqueous solutions.

Q4: What are the main degradation pathways for this compound in solution?

A4: Forced degradation studies have shown that this compound is susceptible to degradation under oxidative and acidic conditions.[4] It shows extensive degradation when exposed to hydrogen peroxide. The drug is relatively stable under thermal, neutral, and photolytic stress conditions.[4]

Q5: What is the mechanism of action of entecavir?

A5: Entecavir is a nucleoside analog of 2'-deoxyguanosine. To become active, it must be phosphorylated by cellular kinases to its triphosphate form, entecavir triphosphate.[1][5] Entecavir triphosphate then competes with the natural substrate, deoxyguanosine triphosphate, and inhibits the reverse transcriptase of the hepatitis B virus (HBV), thereby preventing viral replication.[1][5]

Data Summary Tables

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Reference
Dimethylformamide (DMF)~14[1][2]
Dimethyl Sulfoxide (DMSO)~12[1][2]
1:1 DMF:PBS (pH 7.2)~0.5[1][2]
Ethanol~0.1[1][2]
Water2.4[4]

Table 2: Stability of this compound Under Forced Degradation Conditions

Stress ConditionObservationReference
Oxidative (3% H₂O₂ at RT for 24h)Extensive degradation (~87.7%)[4]
Acidic (0.1 N HCl, reflux at 80°C for 24h)No significant degradation observed[4]
Basic (0.1 N NaOH, reflux at 80°C for 24h)Minor degradation observed
Neutral (Water at 60°C for 24h)No major degradation products observed[4]
Thermal (Dry heat at 60°C for 10 days)Stable
PhotolyticStable[4]

Experimental Protocols and Methodologies

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • In a sterile tube, add the required volume of pre-warmed cell culture medium or buffer.

    • While gently vortexing the medium/buffer, add the calculated volume of the DMSO stock solution drop-wise. This helps to prevent localized high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO in the working solution is low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Visually inspect the solution for any signs of precipitation. If the solution is cloudy, consider preparing a more dilute working solution.

    • Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous solutions for more than 24 hours.

Visualizations

Entecavir_Activation_Pathway Entecavir Entecavir Entecavir_MP Entecavir Monophosphate Entecavir->Entecavir_MP Cellular Kinases Entecavir_DP Entecavir Diphosphate Entecavir_MP->Entecavir_DP Cellular Kinases Entecavir_TP Entecavir Triphosphate (Active Form) Entecavir_DP->Entecavir_TP Cellular Kinases HBV_RT HBV Reverse Transcriptase Entecavir_TP->HBV_RT Competitive Inhibition Inhibition Inhibition of Viral Replication HBV_RT->Inhibition

Caption: Intracellular activation pathway of entecavir.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis Solid This compound (Solid) DMSO_Stock High-Concentration Stock in DMSO Solid->DMSO_Stock Dissolve Aqueous_Working Aqueous Working Solution DMSO_Stock->Aqueous_Working Dilute in Aqueous Buffer Cell_Culture Cell Culture Experiment Aqueous_Working->Cell_Culture Enzymatic_Assay Enzymatic Assay Aqueous_Working->Enzymatic_Assay Data Collect and Analyze Data Cell_Culture->Data Enzymatic_Assay->Data

References

Troubleshooting Entecavir hydrate crystallization in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Entecavir hydrate (B1144303) crystallization in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is Entecavir hydrate and what are its common research applications?

This compound is a guanosine (B1672433) nucleoside analog that acts as a potent and selective inhibitor of the hepatitis B virus (HBV) reverse transcriptase.[1][2] In a research context, it is primarily used for in vitro and in vivo studies of HBV replication and for the development of new antiviral therapies.[1][3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is sparingly soluble in aqueous buffers but is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the most commonly recommended solvents for preparing high-concentration stock solutions.[1][3] Ethanol can also be used, but the solubility is significantly lower.[1][3]

Q3: What is the recommended storage condition for this compound?

As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1][3] It is advisable to refer to the manufacturer's certificate of analysis for batch-specific storage recommendations.

Q4: Why is my this compound precipitating or crystallizing in my stock solution?

Crystallization of this compound in stock solutions, particularly in DMSO, can be attributed to several factors:

  • Supersaturation: The concentration of this compound may have exceeded its solubility limit in the chosen solvent at a given temperature.

  • Moisture Absorption: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can significantly reduce the solubility of this compound in DMSO, leading to precipitation.[2]

  • Temperature Fluctuations: Solubility is temperature-dependent. A decrease in temperature, such as moving a stock solution from room temperature to a refrigerator or freezer, can cause the compound to crystallize out of solution.

  • Improper Dissolution Technique: Incomplete initial dissolution can leave behind seed crystals, which can promote further crystallization over time.

Troubleshooting Guides

Issue 1: Crystals form in DMSO stock solution upon storage.

Possible Cause:

  • The concentration of this compound is too high for the storage temperature.

  • The DMSO used has absorbed moisture, reducing the solubility of the compound.[2]

Troubleshooting Steps:

  • Warm the Solution: Gently warm the stock solution in a water bath (e.g., 37°C) to redissolve the crystals. Vortex or mix thoroughly to ensure complete dissolution.

  • Use Fresh, Anhydrous DMSO: If the issue persists, prepare a fresh stock solution using a new, unopened vial of anhydrous or low-water content DMSO.[2]

  • Store at Room Temperature: If the experimental protocol allows, consider storing the DMSO stock solution at room temperature to prevent crystallization caused by low temperatures. However, for long-term storage, -20°C is recommended for the solid compound.[1][3]

  • Prepare a Lower Concentration Stock: If high concentrations are not essential for the experiment, prepare a new stock solution at a lower concentration that remains stable at the intended storage temperature.

Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous medium (e.g., cell culture media).

Possible Cause:

  • This compound has low solubility in aqueous solutions.[1][3] When the DMSO stock is diluted, the compound crashes out of the solution due to the solvent change.

Troubleshooting Steps:

  • Increase Final DMSO Concentration: If permissible for your experimental system, slightly increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. However, be mindful of potential solvent toxicity to cells.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of the aqueous medium while vortexing, then add this intermediate dilution to the final volume.

  • Use a Co-solvent: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice.[1][3]

  • Warm the Aqueous Medium: Gently warming the aqueous medium before adding the DMSO stock can sometimes help to keep the compound in solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)Source
DMSO~12~40.6[1][3]
DMSO59199.8[2]
DMF~14~47.4[1][3]
Ethanol~0.1~0.34[1][3]
Water2.48.1[4][5]
1:1 DMF:PBS (pH 7.2)~0.5~1.7[1][3]

Note: The molecular weight of this compound (C₁₂H₁₅N₅O₃ • H₂O) is 295.3 g/mol .[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated pipette

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

    • Weigh out the required amount of this compound. For 1 mL of a 10 mM solution, you will need 2.953 mg.

    • Add the weighed this compound to a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.

Mandatory Visualizations

Entecavir_Stock_Preparation_Workflow Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use Start Start Weigh_Entecavir Weigh this compound Start->Weigh_Entecavir Add_Solvent Add Anhydrous Solvent (e.g., DMSO or DMF) Weigh_Entecavir->Add_Solvent Vortex Vortex/Mix Thoroughly Add_Solvent->Vortex Check_Dissolution Completely Dissolved? Vortex->Check_Dissolution Warm Gentle Warming (Optional) Warm->Vortex Check_Dissolution->Warm No Aliquot Aliquot into smaller volumes Check_Dissolution->Aliquot Yes Store Store at -20°C Aliquot->Store End End Store->End

Caption: A flowchart illustrating the recommended steps for preparing a stable stock solution of this compound.

Entecavir_MoA Simplified Mechanism of Action of Entecavir Entecavir Entecavir (ETV) (Prodrug) ETV_TP Entecavir Triphosphate (ETV-TP) (Active Form) Entecavir->ETV_TP Cellular Kinases ETV_TP->Inhibition HBV_RT HBV Reverse Transcriptase Viral_Replication HBV DNA Replication HBV_RT->Viral_Replication Inhibition->HBV_RT Inhibition

Caption: A simplified diagram showing the intracellular activation of Entecavir and its inhibitory effect on HBV reverse transcriptase.

References

Identifying and managing Entecavir hydrate resistance mutations in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Entecavir (B133710) hydrate (B1144303) and investigating Hepatitis B Virus (HBV) resistance mutations in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Entecavir and how does resistance develop?

Entecavir is a potent nucleoside analog that targets the Hepatitis B Virus (HBV) reverse transcriptase (RT).[1][2] After intracellular phosphorylation to its active triphosphate form, it inhibits HBV replication by competing with the natural substrate, deoxyguanosine triphosphate (dGTP), and by being incorporated into the viral DNA, which leads to chain termination.[3][4] Resistance to Entecavir typically arises through a multi-step process. In treatment-naïve patients, the development of Entecavir resistance is rare, with a cumulative probability of about 1.2% after 5 years of therapy.[5] However, in patients with pre-existing lamivudine (B182088) resistance mutations (rtL180M and/or rtM204V/I), the genetic barrier to Entecavir resistance is significantly lower.[6][7][8] The emergence of full resistance then requires additional amino acid substitutions at other positions within the reverse transcriptase, such as rtT184, rtS202, or rtM250.[5][6]

Q2: What are the primary Entecavir resistance mutations and their impact on drug susceptibility?

The key mutations associated with Entecavir resistance and their approximate fold-change in IC50 (the concentration of drug required to inhibit 50% of viral replication in vitro) are summarized in the table below. It is important to note that the presence of lamivudine resistance mutations (rtL180M + rtM204V/I) is often a prerequisite for the development of clinically significant Entecavir resistance.

HBV Reverse Transcriptase Mutation(s)Fold-Change in Entecavir IC50 (Approximate)Reference
rtL180M + rtM204V8-fold[7][8]
rtL180M + rtM204V + rtT184G>1,100-fold[7]
rtL180M + rtM204V + rtS202G>1,100-fold[7]
rtL180M + rtM204V + rtS202I>200-fold[9]
rtL180M + rtM204V + rtM250V>400-fold[9]
rtV173L + rtL180M + rtM204V99.3-fold[10]
rtA186T + rtL180M + rtM204V>111.1-fold[11]
rtI163V + rtL180M + rtM204V20.4-fold[11]

Q3: What are the standard in vitro methods for identifying Entecavir resistance mutations?

There are two main categories of in vitro methods for identifying Entecavir resistance:

  • Genotypic Assays: These methods detect specific mutations in the HBV polymerase gene. Common techniques include:

    • Direct Sequencing (Sanger Sequencing): Considered the gold standard for identifying known and novel resistance mutations.[6]

    • Line Probe Assay (LiPA): A hybridization-based method that can detect a panel of known resistance mutations with high sensitivity.[6]

    • Clonal Analysis: Involves sequencing multiple clones from a viral population to detect minor variants.[6]

    • Restriction Fragment Length Polymorphism (RFLP) Analysis: A method that can be used to detect specific known mutations.[6]

  • Phenotypic Assays: These methods measure the susceptibility of HBV to an antiviral drug in cell culture. The output is typically an IC50 value, which is then compared to the IC50 for the wild-type virus to determine the fold-change in resistance.[12] These assays are crucial for confirming the effect of novel mutations on drug susceptibility.[13]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values in phenotypic assays.

  • Question: My phenotypic assay is yielding variable IC50 values for the same mutant virus across different experiments. What could be the cause?

  • Answer:

    • Cell Health and Passage Number: Ensure that the cell line used (e.g., HepG2) is healthy, free of contamination, and within a consistent and low passage number range. Cellular metabolism can affect drug activation.

    • Transfection Efficiency: Variations in transfection efficiency of the HBV-expressing plasmid will lead to different levels of viral replication and can impact the apparent IC50. Normalize your results to a transfection control.

    • Virus Titer: The amount of virus used to infect the cells can influence the outcome. Use a standardized virus stock and a consistent multiplicity of infection (MOI).

    • Drug Concentration and Stability: Prepare fresh serial dilutions of Entecavir hydrate for each experiment. Ensure the drug stock solution is stored correctly and has not degraded.

    • Assay Endpoint Measurement: The method used to quantify HBV replication (e.g., qPCR of encapsidated DNA, Southern blot) should be highly reproducible.[10][14] Ensure consistent sample processing and use appropriate controls.

Issue 2: Difficulty amplifying and sequencing the HBV polymerase gene.

  • Question: I am having trouble getting a clean PCR product for sequencing the HBV reverse transcriptase region from my cell culture supernatant. What can I do?

  • Answer:

    • DNA Extraction Method: Optimize your viral DNA extraction protocol. The concentration of viral particles in cell culture supernatant can be low. Consider concentrating the virus by ultracentrifugation or using a commercial kit specifically designed for low viral loads.

    • Primer Design: The HBV polymerase gene can have sequence variability. Design degenerate primers or use multiple primer sets to cover the target region effectively.

    • PCR Conditions: Optimize the PCR cycling conditions, including annealing temperature and extension time. Consider using a high-fidelity polymerase to minimize PCR-induced errors.

    • Nested PCR: If the initial PCR yield is low, a nested PCR approach can increase the sensitivity and specificity of amplification.

Issue 3: Unexpectedly low fold-change in resistance for a known mutation.

  • Question: I have engineered a known Entecavir resistance mutation (e.g., rtS202I) into my HBV replicon, but the phenotypic assay shows a much lower fold-change in IC50 than reported in the literature. Why might this be?

  • Answer:

    • Genetic Context: The impact of a single resistance mutation can be influenced by the surrounding sequence of the HBV polymerase gene and the overall genetic background of the viral strain (genotype).[6]

    • Requirement of a Lamivudine-Resistant Backbone: Many significant Entecavir resistance mutations only confer high-level resistance when they are present in combination with pre-existing lamivudine resistance mutations (rtL180M and/or rtM204V).[5][15] Ensure your construct includes the appropriate background mutations.

    • Replication Capacity of the Mutant: Some resistance mutations can impair the replication fitness of the virus. If the mutant replicates poorly, it may appear more susceptible to the drug in certain assay formats.

    • Assay Sensitivity: The dynamic range of your assay might not be sufficient to accurately quantify high levels of resistance. Ensure your drug concentration range is wide enough to determine the upper plateau of the dose-response curve.

Experimental Protocols

Protocol 1: Phenotypic Entecavir Susceptibility Assay

This protocol describes a cell-based assay to determine the 50% inhibitory concentration (IC50) of Entecavir for a given HBV strain.

  • Cell Culture:

    • Plate HepG2 cells in 24-well plates at a density that will result in 80-90% confluency at the time of transfection.

    • Culture in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C and 5% CO2.[16]

  • Transfection:

    • Transfect the HepG2 cells with a plasmid containing a replication-competent 1.2x or 1.3x overlength HBV genome (wild-type or mutant) using a suitable transfection reagent.

  • Drug Treatment:

    • 24 hours post-transfection, remove the transfection medium and replace it with fresh medium containing serial dilutions of this compound. Include a no-drug control.

  • Harvesting:

    • After 4-5 days of incubation with the drug, harvest the cell culture supernatant and/or the intracellular viral core particles.

  • Quantification of HBV Replication:

    • Extract HBV DNA from the supernatant (extracellular virions) or intracellular core particles.

    • Quantify the amount of HBV DNA using real-time qPCR or Southern blotting.[10]

  • Data Analysis:

    • Calculate the percentage of inhibition of HBV replication for each drug concentration relative to the no-drug control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression model to determine the IC50 value.

    • The fold-change in resistance is calculated by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Protocol 2: Genotypic Analysis of Entecavir Resistance Mutations by Sanger Sequencing

This protocol outlines the steps for identifying mutations in the HBV reverse transcriptase domain.

  • Viral DNA Extraction:

    • Extract total DNA from patient serum or cell culture supernatant containing HBV using a commercial viral DNA extraction kit.[10]

  • PCR Amplification:

    • Amplify the HBV polymerase gene, specifically the reverse transcriptase domain, using primers designed to target conserved regions.

    • Perform PCR using a high-fidelity DNA polymerase to minimize errors.

  • PCR Product Purification:

    • Purify the PCR product from the reaction mixture using a PCR purification kit or gel extraction to remove primers, dNTPs, and polymerase.

  • Sequencing Reaction:

    • Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (forward or reverse), and a sequencing kit containing fluorescently labeled dideoxynucleotides.

  • Sequence Analysis:

    • The products of the sequencing reaction are separated by capillary electrophoresis on an automated DNA sequencer.

    • Analyze the resulting chromatogram and compare the obtained nucleotide sequence to a wild-type HBV reference sequence to identify any amino acid substitutions.[6]

Visualizations

Entecavir_Mechanism_of_Action cluster_Cell Hepatocyte cluster_HBV_Replication HBV Replication Cycle ETV Entecavir (ETV) ETV_MP ETV Monophosphate ETV->ETV_MP Intracellular Phosphorylation ETV_DP ETV Diphosphate ETV_MP->ETV_DP Intracellular Phosphorylation ETV_TP Entecavir Triphosphate (ETV-TP) (Active Form) ETV_DP->ETV_TP Intracellular Phosphorylation HBV_RT HBV Reverse Transcriptase (RT) ETV_TP->HBV_RT Competitive Inhibition Viral_DNA Viral DNA Elongation ETV_TP->Viral_DNA Incorporation dGTP dGTP (Natural Substrate) dGTP->HBV_RT HBV_RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination

Caption: Mechanism of action of Entecavir in inhibiting HBV replication.

Resistance_Testing_Workflow cluster_Genotypic Genotypic Analysis cluster_Phenotypic Phenotypic Analysis Sample Sample (Patient Serum or Cell Culture Supernatant) G_DNA_Extraction Viral DNA Extraction Sample->G_DNA_Extraction P_Transfection Transfection with HBV Replicon Sample->P_Transfection Inoculation or Replicon Generation G_PCR PCR Amplification of RT Gene G_DNA_Extraction->G_PCR G_Sequencing Sequencing G_PCR->G_Sequencing G_Analysis Sequence Analysis (Mutation Identification) G_Sequencing->G_Analysis P_Analysis IC50 Determination (Fold-Change) G_Analysis->P_Analysis Correlate Genotype with Phenotype P_Cell_Culture Cell Culture (e.g., HepG2) P_Cell_Culture->P_Transfection P_Drug_Treatment Entecavir Treatment P_Transfection->P_Drug_Treatment P_Quantification Quantify HBV Replication P_Drug_Treatment->P_Quantification P_Quantification->P_Analysis

Caption: Workflow for in vitro genotypic and phenotypic resistance testing.

References

Optimizing Entecavir hydrate dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Entecavir (B133710) hydrate (B1144303) dosage to minimize off-target effects during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for Entecavir hydrate?

Entecavir is a potent and selective inhibitor of the hepatitis B virus (HBV) DNA polymerase.[1][2][3][4] After intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP).[4] This competition inhibits all three functions of the viral polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[2][4]

Q2: What are the known or potential off-target effects of this compound?

While Entecavir is highly selective for HBV polymerase, potential off-target effects have been investigated:

  • Mitochondrial Toxicity: Extensive in vitro studies have shown that Entecavir does not significantly inhibit mitochondrial DNA polymerase gamma (Pol γ) or induce mitochondrial toxicity at clinically relevant concentrations.[5][6][7][8] However, one study observed a decrease in mitochondrial DNA (mtDNA) content in peripheral blood mononuclear cells (PBMCs) of patients after long-term (2-3 years) treatment, although without clinical symptoms.[9]

  • Inhibition of KDM5B and PI3K/AKT Pathway Modulation: In silico studies and some experimental evidence suggest that Entecavir may act as an inhibitor of lysine-specific demethylase 5B (KDM5B).[10] KDM5B is known to activate the PI3K/AKT signaling pathway; therefore, its inhibition by Entecavir could potentially lead to decreased AKT signaling.[10]

  • Genotoxicity: One study using a panel of chicken DT40 B-lymphocyte isogenic mutant cell lines suggested a potential for genotoxic effects, with cells deficient in single-strand break repair (Parp1-/-) and translesion DNA synthesis being most sensitive.[11][12]

Q3: How can I optimize the dosage of this compound in my experiments to maximize on-target activity while minimizing off-target effects?

Optimizing dosage requires a careful balance between achieving potent antiviral efficacy and avoiding potential off-target effects. Based on available data, here are some recommendations:

  • Dose-Ranging Studies: It is crucial to perform dose-response experiments to determine the minimal effective concentration that achieves the desired level of HBV DNA reduction in your specific experimental system.

  • Monitor for Off-Target Markers: When working with concentrations significantly higher than the EC50 for HBV inhibition, or for extended treatment durations, consider monitoring for markers of potential off-target effects. This could include quantifying mtDNA content, assessing mitochondrial function, or analyzing the expression of genes in the PI3K/AKT pathway.

Troubleshooting Guides

Issue 1: High variability in HBV DNA reduction at a given Entecavir concentration.

  • Possible Cause: Inconsistent cell health or seeding density.

    • Solution: Ensure consistent cell seeding density and monitor cell viability throughout the experiment.

  • Possible Cause: Variability in the efficiency of intracellular phosphorylation of Entecavir.

    • Solution: Use a well-characterized cell line (e.g., HepG2) known to efficiently phosphorylate Entecavir.

  • Possible Cause: Degradation of this compound in the culture medium.

    • Solution: Prepare fresh drug dilutions for each experiment and minimize the time the drug is in the medium before being added to the cells.

Issue 2: Observing cellular toxicity at expected therapeutic concentrations.

  • Possible Cause: The cell line used is particularly sensitive to nucleoside analogs.

    • Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (50% cytotoxic concentration) of Entecavir in your specific cell line and ensure your experimental concentrations are well below this value.

  • Possible Cause: Off-target effects unrelated to mitochondrial toxicity.

    • Solution: Investigate other potential off-target pathways. For example, assess the activity of the PI3K/AKT pathway or look for markers of DNA damage if using very high concentrations.

Issue 3: Difficulty in detecting a clear dose-response relationship for HBV DNA inhibition.

  • Possible Cause: The range of concentrations tested is too narrow or not appropriate.

    • Solution: Broaden the range of Entecavir concentrations in your experiment. Based on in vitro studies, a range from picomolar to low nanomolar should be effective for HBV inhibition.

  • Possible Cause: The assay for measuring HBV DNA is not sensitive enough.

    • Solution: Use a highly sensitive and quantitative method like quantitative PCR (qPCR) to measure HBV DNA levels.

Data Presentation

Table 1: Dose-Dependent On-Target Efficacy of Entecavir in Clinical Studies

Daily DosageMean Reduction in Serum HBV DNA (log10 copies/mL) at Week 24Reference
0.01 mg-3.11[13]
0.1 mg-4.77[13]
0.5 mg-5.16[13]

Table 2: In Vitro On-Target vs. Off-Target Effects of Entecavir

ParameterEntecavir ConcentrationEffectReference
On-Target: HBV Polymerase Inhibition (IC50)
Wild-Type HBV0.5 nM (ETV-TP)Potent inhibition[2]
Off-Target: Mitochondrial Effects
Mitochondrial DNA (mtDNA) Content (HepG2 cells, 15 days)Up to 100x Cmax (~3.4 µM)No significant reduction[5]
DNA Polymerase γ Inhibition (in vitro)Up to 300 µM (ETV-TP)No inhibition[5][7]
Off-Target: Other Cellular Effects
KDM5B InhibitionIn silico predictionPotential inhibition[10]
PI3K/AKT PathwayIn silico predictionPotential modulation[10]

Cmax: Maximum plasma concentration in humans. ETV-TP: Entecavir Triphosphate (the active form).

Experimental Protocols

1. Protocol: Quantification of HBV DNA Reduction by qPCR

This protocol allows for the precise measurement of Entecavir's on-target efficacy.

  • Cell Culture and Treatment:

    • Seed HBV-producing cells (e.g., HepG2.2.15) in appropriate culture plates.

    • Allow cells to adhere and grow to a desired confluency.

    • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) and a vehicle control.

    • Incubate for a specified period (e.g., 3-6 days).

  • DNA Extraction:

    • Harvest the cell culture supernatant.

    • Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR Analysis:

    • Prepare a qPCR master mix containing a fluorescent dye (e.g., SYBR Green) and primers specific for a conserved region of the HBV genome.

    • Perform qPCR using a standard thermal cycling protocol.

    • Quantify the relative or absolute amount of HBV DNA in each sample based on the Ct values.

    • Normalize the results to the vehicle control to determine the percentage of inhibition.

2. Protocol: Assessment of Mitochondrial DNA (mtDNA) Content

This protocol helps to assess a key parameter of potential mitochondrial toxicity.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HepG2) in the presence of various concentrations of this compound and a vehicle control for an extended period (e.g., 7-14 days). Include a positive control known to induce mitochondrial toxicity (e.g., Zalcitabine).

  • Total DNA Extraction:

    • Harvest the cells and extract total genomic DNA using a commercial DNA extraction kit.

  • qPCR Analysis:

    • Perform two separate qPCR reactions for each sample:

      • One with primers specific for a mitochondrial gene (e.g., MT-ND1).

      • One with primers specific for a nuclear gene (e.g., B2M or RNase P).

    • Calculate the relative amount of mtDNA to nuclear DNA (nDNA) using the ΔΔCt method.

    • Compare the mtDNA/nDNA ratio in Entecavir-treated cells to the vehicle control.

Mandatory Visualizations

HBV_Replication_and_Entecavir_Inhibition HBV_entry HBV Entry rcDNA Relaxed Circular DNA (rcDNA) HBV_entry->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription Negative_Strand Negative Strand DNA Synthesis pgRNA->Negative_Strand Reverse Transcription HBV_Polymerase HBV DNA Polymerase HBV_Polymerase->Negative_Strand Positive_Strand Positive Strand DNA Synthesis HBV_Polymerase->Positive_Strand Negative_Strand->Positive_Strand New_Virions New Virions Positive_Strand->New_Virions Entecavir Entecavir Phosphorylation Intracellular Phosphorylation ETV_TP Entecavir-TP ETV_TP->HBV_Polymerase Inhibits

Caption: On-target effect of Entecavir on the HBV replication cycle.

Off_Target_Screening_Workflow Start Start: Select Entecavir Concentrations Cell_Culture Treat Cell Line with This compound Start->Cell_Culture On_Target On-Target Assessment (HBV DNA Quantification) Cell_Culture->On_Target Off_Target Off-Target Assessment Cell_Culture->Off_Target Data_Analysis Data Analysis and Comparison On_Target->Data_Analysis Mito_Tox Mitochondrial Toxicity Assays (mtDNA content, Respiration) Off_Target->Mito_Tox Pathway_Analysis Signaling Pathway Analysis (e.g., PI3K/AKT) Off_Target->Pathway_Analysis Mito_Tox->Data_Analysis Pathway_Analysis->Data_Analysis Conclusion Determine Therapeutic Window Data_Analysis->Conclusion

Caption: Experimental workflow for assessing on- and off-target effects.

PI3K_AKT_Pathway Entecavir Entecavir KDM5B KDM5B Entecavir->KDM5B Inhibits (Potential) PI3K PI3K KDM5B->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth

Caption: Potential off-target effect of Entecavir on the PI3K/AKT pathway.

References

Addressing content uniformity challenges in low-dose Entecavir hydrate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on low-dose Entecavir (B133710) hydrate (B1144303) formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of content uniformity failure in low-dose Entecavir hydrate tablets?

A1: The primary factors contributing to content uniformity issues in low-dose formulations are:

  • Non-uniform drug distribution: Uneven dispersion of this compound throughout the powder blend.[1]

  • Segregation: Separation of the drug and excipients during manufacturing processes due to differences in particle size, shape, and density.[1][2]

  • Tablet weight variation: Inconsistent die filling during tablet compression.[1]

  • Poor powder flow: Can lead to inconsistent die filling and tablet weight variation.[3]

  • API particle properties: The particle size, shape, and cohesiveness of this compound can significantly impact blend homogeneity.[2]

Q2: Which excipients are known to be compatible or incompatible with Entecavir?

A2: Studies have shown the following compatibilities:

  • Compatible: Microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, polyethylene (B3416737) glycol, and povidone have shown compatibility with Entecavir in thermal and HPLC analyses.[4][5][6][7][8] Mannitol is also a suitable replacement for lactose (B1674315) monohydrate.[4][5][8]

  • Incompatible: Lactose monohydrate has demonstrated incompatibility with Entecavir in thermal and chromatographic assays.[4][5][8] It is recommended to replace lactose monohydrate with a compatible excipient like mannitol.[8]

Q3: Can wet granulation be used to improve the content uniformity of low-dose Entecavir tablets?

A3: Yes, wet granulation is a preferred method for low-dose drugs as it helps to "fix" the active pharmaceutical ingredient (API) within the granules, preventing segregation.[2][9] A modified wet granulation technique, where Entecavir is dissolved in the granulating fluid, has been shown to be particularly effective.[1][10] Fluid bed granulation is another viable technique.[1]

Q4: How does particle size impact content uniformity?

A4: Particle size is a critical factor. A significant difference in particle size between the API and excipients can lead to segregation.[2] For low-dose drugs, it is often beneficial to use micronized API to improve dispersion.[1] However, very fine particles can sometimes lead to poor powder flow and compressibility.[3][11] Therefore, controlling the particle size of both the API and excipients is crucial for achieving good content uniformity.[1][12]

Q5: What is the role of povidone (PVP) in improving Entecavir formulation uniformity?

A5: Povidone (PVP) can act as a solubilizer for Entecavir.[10] Entecavir has limited solubility in common pharmaceutical solvents, which can make it challenging to dissolve in the granulating fluid.[10] PVP increases the solubility of Entecavir, allowing it to be uniformly dissolved in the binder solution and then evenly distributed throughout the granulation.[10] This approach has been shown to provide better tablet content uniformity than using micronized Entecavir.[10]

Troubleshooting Guide

Problem Potential Root Cause(s) Recommended Action(s)
High variability in individual tablet assay results (Failing Content Uniformity) 1. Non-uniform distribution of Entecavir in the powder blend.[1] 2. Segregation of the blend during transfer or on the tablet press.[1] 3. Significant tablet weight variation.[1]1. Optimize the blending process (e.g., blending time, blender type). 2. Consider wet granulation to lock the API within granules.[2] 3. Evaluate and control the particle size of the API and excipients.[1][2] 4. Improve powder flow by selecting appropriate excipients or using a granulation process.[3]
Blend uniformity is acceptable, but content uniformity of tablets is not. 1. Segregation of the powder blend after blending (e.g., in the hopper of the tablet press). 2. Poor powder flow leading to inconsistent die filling.1. Minimize the distance the blend has to travel and the number of transfer steps. 2. Use a granulation method (wet or dry) to create more uniform and free-flowing particles.[1][13] 3. Optimize tablet press speed and feeder settings.
Low assay values for all tablets. 1. Loss of API during the manufacturing process. 2. Incorrect calculation of the amount of API needed. 3. Degradation of Entecavir.1. Carefully check all manufacturing steps for potential API loss. 2. Verify all calculations and weighings. 3. Assess the compatibility of Entecavir with all excipients.[4][5][6][7][8]
"Super-potent" tablets (some tablets have significantly higher than expected assay values). 1. Presence of large API particles or agglomerates.[14] 2. Inadequate blending leading to "hot spots" in the blend.1. Ensure the API has a controlled and narrow particle size distribution. Consider micronization.[1] 2. Implement a robust blending process with validated parameters.

Quantitative Data Summary

Table 1: Effect of Povidone (PVP) Concentration and Temperature on Entecavir Solubility

PVP Concentration (% w/w)TemperatureEntecavir Solubility (mg/mL)
0Room Temperature~2
15Room Temperature~8
1550°C~23
1570°C~33

(Data synthesized from[10])

Table 2: Example of Roller Compaction Parameter Optimization for Improved Content Uniformity

ParameterInitial SettingOptimized SettingImpact on Content Uniformity
Roll Force (RF)LowerHigherHigher RF produced better sieve cut uniformity and improved tablet uniformity.[13][15]
Gap Width (GW)> 2.6 mm< 2.6 mmMinimized bypass and ribbon splitting, contributing to more uniform granules.[13][15]
Granulating Sieve Size (SS)Varied0.8 mmOptimized for granulation potency and uniformity.[13][15]
Granulator Speed (GS)Varied50 rpmOptimized for desired granule characteristics.[13][15]

(Data synthesized from[13][15])

Experimental Protocols

Protocol 1: Content Uniformity Testing by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Randomly select a minimum of 10 tablets from a batch.

    • Individually place each tablet in a separate volumetric flask.

    • Dissolve the tablet in a suitable solvent (e.g., a mixture of methanol (B129727) and water).[16]

    • Sonicate to ensure complete dissolution.

    • Dilute to the final volume with the solvent and mix well.

    • Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size).[16]

    • Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v).[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection Wavelength: 254 nm.[16]

    • Injection Volume: 20 µL.[17]

  • Procedure:

    • Inject a standard solution of Entecavir of known concentration.

    • Inject each of the prepared sample solutions.

    • Calculate the amount of Entecavir in each tablet by comparing the peak area of the sample to the peak area of the standard.

  • Acceptance Criteria:

    • The amount of active ingredient in each of the 10 dosage units lies within the range of 85% to 115% of the label claim, and the Relative Standard Deviation (RSD) is less than or equal to 6.0%.

    • If these criteria are not met, further testing of additional units is required as per USP/EP guidelines.

Protocol 2: Modified Wet Granulation using Solubilization
  • Binder Solution Preparation:

    • Prepare a solution of povidone (PVP) in a suitable solvent (e.g., water or a water/alcohol mixture).[10]

    • Heat the PVP solution to a specified temperature (e.g., 50°C) to increase the solubility of Entecavir.[10]

    • Completely dissolve the required amount of this compound in the heated PVP solution.

  • Dry Blending:

    • Blend the intragranular excipients (e.g., diluent, disintegrant) in a high-shear or planetary mixer for a predetermined time.

  • Granulation:

    • While the blender is running, slowly add the Entecavir-PVP binder solution to the dry powder blend to form granules of the desired consistency.

  • Drying:

    • Dry the wet granules in a fluid bed dryer or a tray dryer to a target moisture content.

  • Milling:

    • Mill the dried granules to achieve a uniform particle size distribution.

  • Final Blending:

    • Add the extragranular excipients (e.g., lubricant, glidant) to the milled granules and blend for a short period.

  • Compression:

    • Compress the final blend into tablets using a rotary tablet press.

Visualizations

Experimental_Workflow_for_Content_Uniformity_Testing cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Select 10 Tablets dissolve Individual Dissolution in Volumetric Flask start->dissolve sonicate Sonication for Complete Dissolution dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter through 0.45 µm Filter dilute->filter inject_smp Inject Samples filter->inject_smp inject_std Inject Standard detect Detect at 254 nm inject_std->detect inject_smp->detect calculate Calculate Drug Content (vs. Standard) detect->calculate acceptance Compare to Acceptance Criteria calculate->acceptance pass Pass acceptance->pass Meets Criteria fail Fail acceptance->fail Does Not Meet Criteria

Caption: Workflow for Content Uniformity Testing by HPLC.

Troubleshooting_Logic_for_Content_Uniformity_Failure cluster_blend_issue Blend-Related Issues cluster_process_issue Post-Blend/Process Issues start Content Uniformity Failure check_blend Is Blend Uniformity Acceptable? start->check_blend check_weight Is Tablet Weight Variation High? check_blend->check_weight Yes blend_process Inadequate Blending Process check_blend->blend_process No segregation_post Segregation in Hopper check_weight->segregation_post No flow_issue Poor Powder Flow check_weight->flow_issue Yes particle_size API/Excipient Particle Size Mismatch solution_blend ACTION: - Optimize Blending - Control Particle Size - Consider Granulation blend_process->solution_blend segregation_pre Segregation Potential particle_size->solution_blend segregation_pre->solution_blend solution_process ACTION: - Optimize Press Settings - Improve Powder Flow - Use Granulation segregation_post->solution_process flow_issue->solution_process

Caption: Troubleshooting logic for content uniformity failure.

References

Managing foaming or precipitation in Entecavir hydrate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Entecavir (B133710) hydrate (B1144303) solutions. Our aim is to help you manage common challenges such as foaming and precipitation during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the preparation and handling of Entecavir hydrate solutions.

Precipitation Issues

Q1: I'm trying to dissolve this compound in an aqueous buffer, but it's not dissolving completely, or it's precipitating. Why is this happening and what can I do?

A1: this compound has low solubility in aqueous solutions. It is described as sparingly soluble in aqueous buffers and only slightly soluble in water, at approximately 2.4 mg/mL.[1][2] The pH of a saturated solution in water is about 7.9 at 25°C.[1][2] If your target concentration exceeds this, you will likely encounter solubility issues.

Troubleshooting Steps:

  • Verify Concentration: Ensure your target concentration is within the known solubility limits for your chosen solvent system.

  • Use a Co-solvent: For higher concentrations, a common technique is to first dissolve the this compound in an organic solvent and then dilute it with your aqueous buffer.[3][4]

    • Recommended organic solvents include dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[3][4]

    • For example, a stock solution can be prepared in DMF and then diluted with a PBS (pH 7.2) buffer. A 1:1 solution of DMF:PBS can achieve a solubility of approximately 0.5 mg/mL.[3][4]

  • Incorporate Solubilizing Excipients: Certain pharmaceutical excipients can enhance the solubility of this compound.

    • Povidone (PVP) has been shown to significantly increase the solubility of Entecavir.[5][6] The effect is dependent on the concentration of PVP and the temperature of the solution.[5][6]

  • Adjust pH: Entecavir has pKa values of 2.8 and 9.8, indicating that its solubility may be influenced by pH.[5][6] However, it has been noted that it does not have sufficient solubility in either acidic or alkaline mediums alone to overcome significant solubility challenges.[5][6] Experimenting with pH within the stable range for your experiment may provide a marginal improvement.

Q2: My this compound solution, which was clear initially, has now formed a precipitate upon standing. How can I prevent this?

A2: This is likely due to the solution being supersaturated or a change in conditions (e.g., temperature) that has decreased the solubility of the compound.

Preventative Measures:

  • Storage Conditions: Aqueous solutions of this compound are not recommended for long-term storage; it is advised not to store them for more than one day.[3][4] For longer-term storage, it is best to store this compound as a solid at -20°C.[4]

  • Avoid Temperature Fluctuations: As temperature can affect solubility, store your solutions at a constant temperature. The solubility of Entecavir in Povidone solutions, for example, is significantly higher at elevated temperatures.[5][6] Cooling such a solution could cause precipitation.

  • Use of Co-solvents: Maintaining an adequate proportion of an organic co-solvent like DMSO or DMF in the final solution can help maintain solubility.

Foaming Issues

Q1: When I agitate or mix my this compound solution, it produces a significant amount of foam. What causes this and how can I minimize it?

A1: Foaming in pharmaceutical solutions is typically caused by the presence of surface-active agents (surfactants) and the introduction of gas (usually air) through agitation.[7][8] While this compound itself is not a surfactant, other components in your formulation, such as certain excipients or buffers, may have surface-active properties.[7][8]

Methods to Minimize Foaming:

  • Controlled Agitation: Avoid vigorous shaking or stirring. Instead, use a gentle swirling motion or a magnetic stirrer at a low speed to dissolve the compound.

  • Pouring Technique: When transferring solutions, pour liquids slowly down the side of the receiving container to minimize the introduction of air.

  • Consider Inline Mixing: For larger-scale preparations, inline mixing can reduce the amount of air and foam generated as the return line is submerged below the liquid surface.[9]

  • Anti-foaming Agents: If foaming is a persistent issue and is acceptable for your experimental design, you could consider the addition of a suitable anti-foaming agent. The selection of an appropriate agent depends on the specifics of your formulation and application.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (approx.)
Water2.4 mg/mL[1][2]
Ethanol0.1 mg/mL[3][4]
DMSO12 mg/mL[3][4], 59 mg/mL[10]
Dimethylformamide (DMF)14 mg/mL[3][4]
1:1 DMF:PBS (pH 7.2)0.5 mg/mL[3][4]

Note: Solubility can vary between batches and vendors.[11] Fresh DMSO is recommended as moisture absorption can reduce solubility.[10]

Table 2: Effect of Povidone (PVP) on Entecavir Solubility

PVP Concentration (% w/w)TemperatureEntecavir Solubility (approx.)
0%Room Temperature2 mg/mL[5][6]
15%Room Temperature8 mg/mL[5][6]
15%50°C23 mg/mL[5][6]
15%70°C33 mg/mL[5][6]

Experimental Protocols

Protocol: Preparation of an this compound Stock Solution

This protocol describes a common method for preparing a stock solution of this compound, designed to minimize precipitation.

Materials:

  • This compound (crystalline solid)[3][4]

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Inert gas (e.g., nitrogen or argon)

  • Sterile, appropriate glassware

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound solid in a suitable container.

  • Solvent Addition: Add the organic solvent of choice (DMSO or DMF) to the solid. The volume should be sufficient to fully dissolve the solid, keeping in mind the solubility limits (see Table 1).

  • Inert Gas Purge: It is good practice to purge the solvent with an inert gas before use to remove dissolved oxygen, which can potentially degrade the compound over time.[3][4]

  • Dissolution: Gently swirl the mixture or use a magnetic stirrer at a low speed until the solid is completely dissolved. Sonication can be used to facilitate dissolution if necessary.[11]

  • Dilution (if required): For experiments requiring an aqueous system, slowly add the dissolved this compound stock solution to the aqueous buffer of choice while gently stirring. Do not add the aqueous buffer to the concentrated organic stock, as this can cause the drug to precipitate out immediately.

  • Storage: Store the stock solution appropriately. For long-term storage, it is recommended to store the compound as a solid at -20°C.[4] Aqueous solutions should be freshly prepared and are not recommended for storage for more than one day.[3][4]

Visualizations

Precipitation_Troubleshooting_Workflow start Start: Precipitation Observed in this compound Solution check_concentration Is the concentration above 2.4 mg/mL in pure water? start->check_concentration high_conc Yes: Concentration likely exceeds aqueous solubility. check_concentration->high_conc Yes low_conc No: Other factors may be at play. check_concentration->low_conc No use_cosolvent Action: Use a co-solvent. 1. Dissolve Entecavir in DMSO or DMF. 2. Dilute into aqueous buffer. high_conc->use_cosolvent use_pvp Action: Use a solubilizing excipient like Povidone (PVP). high_conc->use_pvp check_storage Was the solution stored for more than one day or did the temperature fluctuate? low_conc->check_storage end_precip End: Precipitation Resolved use_cosolvent->end_precip use_pvp->end_precip storage_issue Yes: Instability over time or temperature change is likely. check_storage->storage_issue Yes prepare_fresh Action: Prepare fresh solution for immediate use. Maintain constant temperature. storage_issue->prepare_fresh prepare_fresh->end_precip

Caption: Troubleshooting workflow for this compound precipitation.

Solution_Preparation_Workflow start Start: Prepare Entecavir Hydrate Solution weigh 1. Weigh this compound solid start->weigh dissolve 2. Dissolve in minimal volume of organic solvent (e.g., DMSO/DMF) weigh->dissolve agitate Use gentle agitation (swirling/low-speed stir) to minimize foaming dissolve->agitate dilute 3. Slowly add organic stock solution to aqueous buffer with gentle stirring dissolve->dilute storage 4. Use solution immediately. (Aqueous solutions stable for <24h) dilute->storage end_prep End: Clear, foam-free solution ready for use storage->end_prep

Caption: Workflow for preparing this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the chemical and physical nature of this compound?

A1: this compound is the monohydrate form of Entecavir, a synthetic analogue of 2'-deoxyguanosine.[12] It is a white to off-white crystalline powder.[13] Its molecular formula is C₁₂H₁₅N₅O₃·H₂O, and its molecular weight is 295.29 g/mol .[13]

Q2: Is Entecavir compatible with common pharmaceutical excipients?

A2: Studies have shown Entecavir to be compatible with several common excipients, including microcrystalline cellulose, crospovidone, titanium dioxide, magnesium stearate, hypromellose, polyethylene (B3416737) glycol, and povidone.[13] However, an incompatibility with lactose (B1674315) monohydrate has been reported.[13]

Q3: What is the recommended storage condition for this compound?

A3: For long-term storage, this compound should be stored as a supplied crystalline solid at -20°C, under which conditions it should be stable for at least two years.[4]

Q4: Can I heat the solution to improve the solubility of this compound?

A4: While heating can increase the solubility of Entecavir, particularly in the presence of excipients like Povidone[5][6], you must consider the thermal stability of Entecavir and other components in your formulation. Thermal analysis has shown that Entecavir undergoes dehydration upon heating.[13] Any use of heat should be carefully controlled and validated to ensure it does not degrade the active pharmaceutical ingredient.

Q5: Why is it important to use fresh DMSO for dissolving this compound?

A5: It has been noted that moisture-absorbing DMSO can reduce the solubility of this compound.[10] Therefore, using a fresh, anhydrous grade of DMSO is recommended to achieve maximum solubility and ensure consistency in your experiments.[10]

References

Drug-excipient compatibility issues with Entecavir hydrate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Entecavir hydrate (B1144303) formulations. The information is designed to directly address common drug-excipient compatibility challenges encountered during experimental studies.

Troubleshooting Guide

Issue: Brownish discoloration or unexpected peaks observed in the HPLC chromatogram of an Entecavir hydrate formulation during stability studies.

Possible Cause: This may indicate a chemical incompatibility between this compound and an excipient, potentially a Maillard reaction if a reducing sugar like lactose (B1674315) is present.

Troubleshooting Workflow:

G cluster_0 A Observation: Brownish Discoloration / Unexpected HPLC Peaks B Identify Excipients in Formulation A->B C Check for Reducing Sugars (e.g., Lactose) B->C D Is a Reducing Sugar Present? C->D E Hypothesis: Maillard Reaction D->E Yes F Alternative Hypothesis: Other Degradation Pathway D->F No G Perform Binary Drug-Excipient Compatibility Studies (DSC, FTIR, HPLC) E->G F->G H Analyze Results: Confirm Incompatibility G->H I Reformulate: Replace Incompatible Excipient (e.g., Lactose with Mannitol) H->I J Conduct Stability Studies on New Formulation I->J K Problem Resolved J->K

Caption: Troubleshooting workflow for this compound formulation issues.

Frequently Asked Questions (FAQs)

1. Which excipients are known to be incompatible with this compound?

Lactose monohydrate has been identified as incompatible with this compound.[1][2][3] This incompatibility is likely due to the Maillard reaction, a chemical reaction between the amino group of Entecavir and the reducing sugar lactose.[1] This can lead to the degradation of the active pharmaceutical ingredient (API).

2. Which excipients are considered compatible with this compound?

Studies have shown that the following excipients are compatible with this compound:

  • Microcrystalline cellulose[1][2][3]

  • Crospovidone[1][2][3]

  • Titanium dioxide[1][2][3]

  • Magnesium stearate[1][2][3]

  • Hypromellose[1][2][3]

  • Polyethylene glycol[1][2][3]

  • Povidone[1][2][3]

  • Mannitol[1][2][3]

Mannitol is often recommended as a suitable replacement for lactose monohydrate in solid dosage formulations of Entecavir.[1]

3. What are the typical degradation pathways for this compound?

Forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions. The primary degradation pathways are:

  • Oxidative Degradation: Entecavir shows significant degradation when exposed to oxidative conditions, such as treatment with hydrogen peroxide.[4][5][6]

  • Hydrolysis: It can undergo degradation under acidic and alkaline conditions, with some studies indicating more extensive degradation under acidic hydrolysis stress.[5][6] However, other studies have found it to be stable to acid hydrolysis and only show minor degradation under basic conditions.[4]

  • Maillard Reaction: As mentioned, in the presence of reducing sugars like lactose, Entecavir can undergo the Maillard reaction.[1]

Entecavir is generally stable under thermal and photolytic stress conditions.[5][6]

G cluster_0 A This compound B Oxidative Conditions (e.g., H₂O₂) A->B C Acidic / Basic Hydrolysis A->C D Reducing Sugars (e.g., Lactose) A->D E Oxidative Degradants B->E Oxidation F Hydrolytic Degradants C->F Hydrolysis G Maillard Reaction Products D->G Maillard Reaction

Caption: Potential degradation pathways for this compound.

4. How can I assess the compatibility of this compound with a new excipient?

A systematic approach involving both thermal and non-thermal analytical techniques is recommended. This typically includes:

  • Differential Scanning Calorimetry (DSC): To detect changes in the melting point or the appearance of new thermal events in a binary mixture of Entecavir and the excipient.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify any changes in the characteristic functional group peaks of Entecavir when mixed with the excipient.

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of Entecavir remaining and to detect the formation of any degradation products after subjecting a binary mixture to stress conditions (e.g., elevated temperature and humidity).

Quantitative Data Summary

The following tables summarize the results of compatibility and forced degradation studies.

Table 1: Entecavir-Excipient Compatibility via HPLC

ExcipientDiluentStress ConditionEntecavir Content Remaining (%)Compatibility
Lactose MonohydrateDistilled Water80°C for 4 hoursDegradation ObservedIncompatible
Lactose Monohydrate0.01 M HCl80°C for 4 hoursGreater Degradation ObservedIncompatible
MannitolDistilled Water80°C for 4 hours99.25%Compatible
Mannitol0.01 M HCl80°C for 4 hours100.39%Compatible

Data synthesized from reference[1].

Table 2: Summary of Forced Degradation Studies of Entecavir

Stress ConditionReagentDuration & TemperatureDegradation
Acid Hydrolysis0.1 N HCl24h reflux at 80°CNo degradation observed[4]
Base Hydrolysis0.1 N NaOH24h reflux at 80°CMinor degradation observed[4]
Oxidation3% H₂O₂24h at room temperature~87.7% degradation[4]

Data from reference[4]. Note that other studies show extensive degradation under acid hydrolysis.[5][6]

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Compatibility Screening

  • Objective: To assess the thermal compatibility of this compound with an excipient.

  • Methodology:

    • Accurately weigh 1-3 mg of this compound, the excipient, and a 1:1 physical mixture of both into separate aluminum pans.

    • Seal the pans hermetically. An empty sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC instrument.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to ensure an inert atmosphere.

    • Analyze the resulting thermograms. Significant shifts in the melting endotherm of Entecavir, disappearance of the peak, or the appearance of new exothermic or endothermic peaks in the binary mixture suggest an interaction.

2. HPLC Method for Quantification and Degradation Product Analysis

  • Objective: To quantify Entecavir and detect the formation of degradation products in compatibility and stability samples.

  • Methodology:

    • Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 3) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50, v/v).[5]

    • Standard Solution Preparation: Prepare a stock solution of Entecavir reference standard in a suitable diluent (e.g., 0.01 M HCl or mobile phase). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

    • Sample Preparation for Compatibility Studies:

      • Prepare binary mixtures of Entecavir and the excipient in a 1:1 ratio.

      • Disperse the mixture in a diluent (e.g., distilled water or 0.01 M HCl) to a final Entecavir concentration of approximately 20 µg/mL.[1]

      • Subject the samples to stress conditions (e.g., 80°C in a water bath for four hours).[1]

      • After stress, allow the samples to cool, and if necessary, filter them through a 0.45 µm filter.

    • Chromatographic Conditions:

      • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

      • Flow Rate: Typically 1.0 mL/min.[4]

      • Detection Wavelength: 254 nm.[4]

      • Injection Volume: 20 µL.[4]

    • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the peak area of Entecavir in the stressed samples to that of a non-stressed standard to determine the percentage of API remaining. The appearance of new peaks in the chromatogram of the stressed sample indicates the formation of degradation products.

References

Entecavir hydrate degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Entecavir (B133710) Hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of entecavir hydrate and to offer solutions for preventing its degradation during experiments and formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

This compound is susceptible to degradation primarily through oxidation and, to a lesser extent, basic hydrolysis.[1][2][3][4] It is generally stable under acidic, neutral, thermal, and photolytic stress conditions.[2][4][5]

Q2: How does this compound behave under different hydrolytic conditions?

The stability of this compound under hydrolysis is pH-dependent.

  • Acidic Hydrolysis : Most studies indicate that entecavir is stable and not sensitive to acid hydrolysis, even under reflux conditions with 0.1 N HCl.[1][4] However, one study reported extensive degradation under acidic stress, suggesting that the specific conditions (e.g., temperature, duration) are critical factors.[2][5]

  • Basic Hydrolysis : Minor degradation is observed under basic conditions (e.g., 0.1 N NaOH at 80°C for 24 hours).[1][4] This suggests a slight sensitivity to alkaline environments.[1]

  • Neutral Hydrolysis : The drug is stable in neutral aqueous conditions.[5]

Q3: Is this compound susceptible to oxidative degradation?

Yes, oxidative stress is the most significant degradation pathway for entecavir. The drug shows extensive and rapid degradation when exposed to oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂).[1][2][4] One study noted major degradation of approximately 87.7% in the presence of 3% hydrogen peroxide over 24 hours.[1] Therefore, avoiding contact with oxidizing agents is critical.

Q4: What is the impact of light and temperature on this compound's stability?

This compound is generally robust against photolytic and thermal degradation.

  • Photostability : The drug is considered stable when exposed to light, as per ICH Q1B guidelines (e.g., energy of 200-Watt hours/square meter).[1][6] However, another study identified several degradation products after exposure to UV light, indicating that high-intensity UV exposure could potentially lead to degradation.[7]

  • Thermal Stability : The drug is stable when exposed to dry heat, with no degradation observed at 60°C for 10 days.[1][4]

Q5: Are there any known excipient incompatibilities with this compound?

Yes, drug-excipient compatibility studies are crucial. This compound has a known incompatibility with lactose (B1674315) monohydrate .[8][9] This interaction can lead to a significant change in the thermal profile of the drug and a reduction in its content under stress conditions.[8]

Q6: Which excipients are considered safe to use with this compound?

Studies have shown this compound to be compatible with a range of common excipients.[8][9] These include:

  • Microcrystalline cellulose

  • Crospovidone

  • Povidone

  • Magnesium stearate

  • Hypromellose

  • Titanium dioxide

  • Polyethylene glycol

  • Mannitol (can be used as a suitable replacement for lactose)[9]

Troubleshooting Guide

Issue 1: I am observing unexpected degradation or additional peaks in my HPLC analysis.

G start Unexpected Degradation Observed check_storage 1. Review Storage Conditions - Protected from light? - Appropriate temperature? - Sealed container? start->check_storage check_excipients 2. Check Formulation - Is lactose present? - Any known incompatible excipients? start->check_excipients check_oxidation 3. Assess Oxidation Risk - Exposure to air/oxygen? - Presence of peroxides in excipients? - Contact with metal ions? start->check_oxidation check_method 4. Verify Analytical Method - Is the method stability-indicating? - Are mobile phase/diluents fresh? - Any contamination? start->check_method solution Isolate variable and re-test. Characterize degradants using LC-MS/MS. check_storage->solution check_excipients->solution check_oxidation->solution check_method->solution

Caption: Troubleshooting logic for unexpected entecavir degradation.

  • Review Storage Conditions : Ensure the sample is stored in a well-sealed container, protected from light, and at the recommended temperature to prevent environmental degradation.

  • Check Formulation for Incompatibilities : The presence of incompatible excipients, particularly lactose monohydrate, is a common cause of degradation.[8][9] Consider replacing it with a compatible alternative like mannitol.[9]

  • Assess Risk of Oxidation : Since oxidation is the primary degradation pathway, ensure the formulation is protected from atmospheric oxygen.[1][2] Use antioxidants where appropriate and check excipients for peroxide impurities.

  • Verify Analytical Method : Ensure your HPLC method is properly validated and stability-indicating. Degradation can sometimes occur in the diluent or be an artifact of the analysis itself.

Issue 2: My entecavir formulation is showing a loss of potency over time.

  • Primary Suspect - Oxidation : The most likely cause is slow oxidation. Consider incorporating an antioxidant into your formulation or packaging it under an inert atmosphere (e.g., nitrogen).

  • Re-evaluate Excipients : Even if excipients are generally considered compatible, lot-to-lot variability in impurities (like peroxides or metal ions) could catalyze degradation. Perform compatibility studies with the specific lots of excipients you are using.

  • Check for Basic pH : If your formulation has a basic pH, it could be contributing to slow hydrolysis.[1][4] Buffer the formulation to a neutral or slightly acidic pH if possible.

Data Summary

The following table summarizes the results from forced degradation studies performed on entecavir under various stress conditions as per ICH guidelines.

Stress ConditionReagent/ParametersDurationObservationDegradation (%)Reference
Acid Hydrolysis 0.1 M HCl24 hours (reflux at 80°C)Stable, no degradation observed~0%[1]
Acidic ConditionNot SpecifiedExtensive DegradationNot Specified[2][5]
Base Hydrolysis 0.1 M NaOH24 hours (reflux at 80°C)Minor degradationMinor[1]
Oxidation 3% H₂O₂24 hours (room temp)Major degradation~87.7%[1]
Thermal Degradation Dry Heat10 days (60°C)Stable, no degradation observed~0%[1]
Photodegradation Light (ICH Q1B)200 Wh/m²Stable, no degradation observed~0%[1]
UV LightNot SpecifiedDegradation products formedNot Specified[7]

Key Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical workflow for conducting forced degradation studies on entecavir to identify potential degradation products and establish the stability-indicating nature of an analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Entecavir Stock Solution (e.g., 500 µg/mL in diluent) stress Acid Hydrolysis (0.1 M HCl, 80°C) Base Hydrolysis (0.1 M NaOH, 80°C) Oxidation (3% H₂O₂, RT) Thermal (60°C solid/solution) Photolytic (ICH Q1B light exposure) prep->stress neutralize Neutralize acid/base samples stress->neutralize hplc Analyze all samples by Stability-Indicating HPLC neutralize->hplc lcms Characterize Degradants by LC-MS/MS hplc->lcms

Caption: Workflow for a forced degradation study of entecavir.

Methodology:

  • Sample Preparation : Prepare a stock solution of entecavir at a known concentration (e.g., 500 µg/mL) in a suitable diluent (e.g., mobile phase or water:acetonitrile mixture).[1]

  • Stress Application :

    • Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl and reflux at 80°C for 24 hours.[1][4]

    • Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH and reflux at 80°C for 24 hours.[1][4]

    • Oxidative Degradation : Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[1][4]

    • Thermal Degradation : Expose the solid drug powder to dry heat at 60°C for 10 days.[1]

    • Photodegradation : Expose the drug solution/solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]

  • Sample Processing : Before analysis, cool the thermal samples and neutralize the acid and base-hydrolyzed samples to an appropriate pH.

  • Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Characterization : For samples showing significant degradation, use LC-MS/MS to identify and characterize the degradation products.[2][5]

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol is a representative example of an HPLC method validated for the quantitative determination of entecavir and its degradation products.

Chromatographic Conditions:

ParameterSpecification
Column C18, 150 x 4.6 mm, 5 µm (e.g., Develosil, Gemini)[4][10]
Mobile Phase Acetonitrile and Potassium Dihydrogen Phosphate buffer (pH 3.4 with orthophosphoric acid) in a ratio of 40:60 (v/v)[4]
Flow Rate 1.0 mL/min[4][10]
Detection Wavelength 257 nm[4] or 253 nm[10]
Column Temperature Ambient[4] or 30°C[10]
Injection Volume 10-20 µL
Retention Time Approximately 2.3 - 4.2 minutes[4][10]

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness to ensure it is suitable for its intended purpose.[4][10] Specificity is confirmed through forced degradation studies, ensuring that degradation product peaks are well-resolved from the main entecavir peak.[1][10]

References

Validation & Comparative

A Comparative Guide to the In Vitro Efficacy of Entecavir Hydrate and Tenofovir in HBV Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of two first-line antiviral agents, Entecavir (B133710) hydrate (B1144303) and Tenofovir (B777) disoproxil fumarate (B1241708) (TDF), against the Hepatitis B virus (HBV) in established cell line models. The information presented herein is intended to assist researchers in designing and interpreting experiments for the development of novel anti-HBV therapeutics.

Executive Summary

Entecavir and Tenofovir are potent nucleos(t)ide analogues that effectively suppress HBV replication by inhibiting the viral reverse transcriptase.[1][2] While both are recommended as first-line therapies in clinical practice, their comparative efficacy in controlled in vitro settings is a subject of ongoing research.[1][2] This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular and experimental pathways.

Mechanistically, beyond direct inhibition of the viral polymerase, Tenofovir, as an acyclic nucleoside phosphonate, has been shown to potentially modulate host immune responses by inducing IFN-λ3 production and blocking the mammalian target of the rapamycin (B549165) (mTOR) pathway.[4] This immunomodulatory activity has not been observed with Entecavir.[4]

Quantitative Data Comparison

The following table summarizes the key antiviral efficacy parameter for Tenofovir in a well-established in vitro HBV infection model.

Compound HBV Cell Line Model Assay Endpoint IC50 (µM) Reference
TenofovirHepAD38 and HepG2-NTCPInhibition of HBV Production~0.21[3]

Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of anti-HBV compounds in cell culture.

Cell Culture and Maintenance of HBV-Producing Cell Lines

This protocol describes the maintenance of the HepG2.2.15 cell line, a stable human hepatoblastoma cell line that constitutively produces HBV particles.

  • Cell Line: HepG2.2.15

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 200 µg/mL G418.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with Phosphate-Buffered Saline (PBS), and detach cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Resuspend the cells in fresh culture medium and seed into new culture vessels at a 1:3 to 1:6 split ratio.

Determination of Antiviral Efficacy (IC50)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of an antiviral compound against HBV replication.

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.[5]

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compound (e.g., Entecavir or Tenofovir) in cell culture medium.[5] Include a no-drug (vehicle) control.

  • Drug Treatment: After 24 hours, remove the existing medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.[5]

  • Incubation: Incubate the plates for 6 days, changing the medium with the respective drug concentrations every 2 days.[5]

  • Supernatant Collection: On day 6, collect the cell culture supernatant from each well for HBV DNA quantification.[5]

Quantification of Extracellular HBV DNA by qPCR

This protocol details the quantification of HBV DNA from cell culture supernatants using real-time quantitative PCR (qPCR).

  • DNA Extraction:

    • Mix 50 µL of cell culture supernatant with an equal volume of 0.4 M NaOH.[6]

    • Incubate at 80°C for 10 minutes.[6]

    • Centrifuge at 15,000 x g for 30 seconds.[6]

    • Transfer the supernatant to a new tube and neutralize with 25 µL of 0.4 M Tris-HCl (pH 7.5).[6]

    • Alternatively, commercial viral DNA extraction kits can be used.[6]

  • qPCR Reaction:

    • Prepare a qPCR reaction mixture containing the extracted DNA template, HBV-specific primers and probe, and a qPCR master mix.[7]

    • Cycling Conditions (Example): [6]

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.

  • Data Analysis:

    • Generate a standard curve using serial dilutions of a plasmid containing the HBV genome of a known concentration.[7]

    • Quantify the HBV DNA copy number in the samples by comparing their Ct values to the standard curve.[7]

    • The IC50 value is the concentration of the compound that reduces the extracellular HBV DNA level by 50% compared to the untreated virus control, calculated using non-linear regression analysis.[6]

Cytotoxicity Assay (CC50)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of a compound to assess its effect on host cell viability.

  • Cell Seeding: Seed HepG2 cells (or the parental cell line of the HBV-producing line) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Add serial dilutions of the test compound to the cells, similar to the antiviral assay, and incubate for the same duration.[5]

  • Cell Viability Assessment (MTT Assay):

    • At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

    • Aspirate the culture medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

    • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed HepG2.2.15 cells in 96-well plate add_compounds Add compounds to cells prep_compounds Prepare serial dilutions of Entecavir/Tenofovir prep_compounds->add_compounds incubate Incubate for 6 days (medium change every 2 days) add_compounds->incubate collect_supernatant Collect supernatant incubate->collect_supernatant dna_extraction Extract HBV DNA collect_supernatant->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr calculate_ic50 Calculate IC50 qpcr->calculate_ic50

Caption: Workflow for determining the IC50 of antiviral compounds in HBV cell lines.

Signaling Pathways Affected by Tenofovir and Entecavir

G cluster_drugs Antiviral Agents cluster_pathways Cellular Pathways cluster_outcomes Outcomes Tenofovir Tenofovir HBV_RT HBV Reverse Transcriptase Tenofovir->HBV_RT Inhibits mTOR_pathway mTOR Pathway Tenofovir->mTOR_pathway Blocks IFN_lambda3 IFN-λ3 Production Tenofovir->IFN_lambda3 Induces Entecavir Entecavir Entecavir->HBV_RT Inhibits HBV_replication HBV Replication HBV_RT->HBV_replication Required for mTOR_pathway->HBV_replication Supports Immune_response Host Immune Response IFN_lambda3->Immune_response Enhances

Caption: Differential effects of Tenofovir and Entecavir on host signaling pathways.

References

Validating Entecavir Hydrate's Antiviral Effect in Primary Human Hepatocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Entecavir (B133710) hydrate's antiviral efficacy against Hepatitis B Virus (HBV) with other leading antiviral agents, Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF). The data presented is based on in vitro studies, with a focus on primary human hepatocytes (PHHs) as the gold standard model for studying HBV infection.[1] While direct head-to-head comparative studies in PHHs are limited, this guide synthesizes available data from relevant cell models and clinical studies to offer a robust comparative analysis.

Comparative Antiviral Potency

The following table summarizes the 50% effective concentration (EC50) values for Entecavir, TDF, and TAF against HBV in human liver-derived cell lines. Lower EC50 values indicate higher antiviral potency. It is important to note that while data for Entecavir and TDF are available from HepG2 cells, a human hepatoma cell line, data for TAF in a comparable in vitro system is primarily focused on its efficient metabolism to the active Tenofovir diphosphate (B83284) in PHHs, which suggests high potency.

Antiviral AgentCell TypeEC50 (nM)Key Findings
Entecavir (ETV) HepG23.75[2]Potent and selective inhibitor of HBV.[2]
Tenofovir Disoproxil Fumarate (TDF) Transient cell-based assay130Potent cell-based anti-HBV activity.[3]
Tenofovir Alafenamide (TAF) Primary Human HepatocytesNot directly reportedTAF is more efficiently metabolized to the active tenofovir diphosphate in PHHs compared to TDF, leading to higher intracellular concentrations of the active metabolite.[4][5] This suggests greater potency and a better safety profile.[4][5]

Clinical Efficacy Comparison

While in vitro data in PHHs is the focus, clinical studies provide valuable context on the comparative effectiveness of these antivirals in patients with chronic hepatitis B (CHB).

ParameterEntecavir (ETV)Tenofovir Disoproxil Fumarate (TDF)Tenofovir Alafenamide (TAF)Source
HBV DNA Suppression at Week 48 (High Viral Load) 54.88%67.74%37.50%[6]
Mean HBV DNA Reduction at Week 48 (log10 IU/mL) 5.926.135.78[6]
Alanine Aminotransferase (ALT) Normalization Similar efficacy to TDF and TAFSimilar efficacy to ETV and TAFSimilar efficacy to ETV and TDF[4]
HBeAg Seroconversion Similar efficacy to TDFSimilar efficacy to ETVNot directly compared in the same study[7]

Mechanism of Action: Entecavir

Entecavir is a guanosine (B1672433) nucleoside analog that, once phosphorylated to its active triphosphate form, inhibits HBV DNA polymerase at three distinct steps of the viral replication cycle.[3][8][9]

Entecavir_Mechanism_of_Action cluster_virus HBV Replication Cycle cluster_entecavir Entecavir Action pregenomic_RNA Pregenomic RNA (pgRNA) reverse_transcription Reverse Transcription (Negative-strand DNA synthesis) pregenomic_RNA->reverse_transcription HBV Polymerase dna_synthesis Positive-strand DNA synthesis reverse_transcription->dna_synthesis HBV Polymerase hbv_dna HBV DNA dna_synthesis->hbv_dna HBV Polymerase entecavir Entecavir entecavir_tp Entecavir Triphosphate entecavir->entecavir_tp Intracellular phosphorylation entecavir_tp->reverse_transcription Inhibits priming and reverse transcription entecavir_tp->dna_synthesis Inhibits positive-strand synthesis

Figure 1: Mechanism of action of Entecavir in inhibiting HBV replication.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Culture and HBV Infection of Primary Human Hepatocytes

This protocol outlines the general steps for establishing a robust in vitro HBV infection model using PHHs.

HBV_Infection_Workflow cluster_workflow Experimental Workflow start Start: Cryopreserved Primary Human Hepatocytes thaw_culture Thaw and Culture PHHs on collagen-coated plates start->thaw_culture hbv_inoculation Inoculate with HBV (e.g., 10 genome equivalents/cell) in the presence of PEG 8000 thaw_culture->hbv_inoculation incubation Incubate for 16-24 hours at 37°C hbv_inoculation->incubation wash Wash cells to remove unbound virus incubation->wash treatment Add fresh medium containing Entecavir or other antivirals wash->treatment medium_change Change medium with fresh drug every 2-3 days treatment->medium_change collection Collect supernatant and/or cell lysates at desired time points medium_change->collection analysis Analyze for antiviral efficacy collection->analysis

Figure 2: Workflow for HBV infection and antiviral treatment of PHHs.

Detailed Steps:

  • Thawing and Seeding of PHHs: Cryopreserved primary human hepatocytes are rapidly thawed in a 37°C water bath and transferred to a pre-warmed culture medium. Cells are centrifuged at low speed to remove cryoprotectant, and the cell pellet is resuspended in fresh medium. Cell viability is assessed, and cells are seeded onto collagen-coated plates.

  • HBV Inoculation: After allowing the hepatocytes to attach and form a monolayer (typically 24-48 hours), the culture medium is removed. HBV inoculum, at a specified multiplicity of infection (e.g., 10 genome equivalents per cell), is added to the cells. Polyethylene glycol (PEG) 8000 is often included to enhance viral entry.[10]

  • Infection and Treatment: The cells are incubated with the virus for 16-24 hours at 37°C to allow for infection.[10] Following incubation, the inoculum is removed, and the cells are washed multiple times to remove any unbound virus. Fresh culture medium containing the desired concentrations of Entecavir hydrate (B1144303) or other antiviral compounds is then added to the cells.

  • Maintenance and Sample Collection: The culture medium containing the antiviral drug is replaced every 2-3 days. At specified time points post-infection, cell culture supernatants and/or cell lysates are collected for analysis of viral markers.

Quantification of HBV DNA by Real-Time PCR (qPCR)

This method is used to quantify the amount of HBV DNA in cell culture supernatants or cell lysates, providing a direct measure of viral replication.

Protocol Overview:

  • DNA Extraction: Viral DNA is extracted from the collected samples. This can be achieved using commercial kits or a simpler method involving lysis with proteinase K followed by heat inactivation.[11]

  • qPCR Reaction Setup: A qPCR reaction mixture is prepared containing a master mix (with DNA polymerase, dNTPs, and buffer), HBV-specific primers, a fluorescent probe, and the extracted DNA template.

  • Thermal Cycling and Data Analysis: The reaction is run on a real-time PCR instrument. The instrument cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. The fluorescence signal is measured at each cycle, and the cycle at which the fluorescence crosses a certain threshold (the Ct value) is proportional to the initial amount of target DNA. A standard curve generated from known concentrations of HBV DNA is used to quantify the viral load in the samples.

Quantification of HBsAg and HBeAg by ELISA

Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of viral antigens, such as Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg), secreted into the cell culture supernatant.

General ELISA Protocol:

  • Coating: A 96-well plate is coated with a capture antibody specific for the target antigen (HBsAg or HBeAg).

  • Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

  • Sample Incubation: The collected cell culture supernatants and a series of standards of known antigen concentration are added to the wells and incubated.

  • Detection Antibody: A detection antibody, which is also specific for the target antigen and is conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change.

  • Measurement and Analysis: The absorbance of the color is measured using a plate reader. The concentration of the antigen in the samples is determined by comparing their absorbance values to the standard curve.

Signaling Pathway of HBV DNA Replication and Inhibition

The following diagram illustrates the key steps in the HBV DNA replication process and the points of inhibition by nucleos(t)ide analogs like Entecavir.

HBV_Replication_Inhibition cluster_replication HBV DNA Replication cluster_inhibition Inhibition by Nucleos(t)ide Analogs pgRNA pgRNA reverse_transcriptase HBV Reverse Transcriptase pgRNA->reverse_transcriptase neg_strand Negative-strand DNA reverse_transcriptase->neg_strand dna_polymerase HBV DNA Polymerase neg_strand->dna_polymerase pos_strand Positive-strand DNA dna_polymerase->pos_strand rcDNA Relaxed Circular DNA (rcDNA) pos_strand->rcDNA entecavir Entecavir active_metabolite Active Triphosphate Metabolites entecavir->active_metabolite tenofovir Tenofovir tenofovir->active_metabolite active_metabolite->reverse_transcriptase Inhibition active_metabolite->dna_polymerase Inhibition

Figure 3: Inhibition of HBV DNA replication by nucleos(t)ide analogs.

Conclusion

References

Navigating the Landscape of Entecavir Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the battle against chronic hepatitis B, understanding the nuances of antiviral cross-resistance is paramount. Entecavir (B133710) (ETV), a potent nucleoside analog, is a cornerstone of therapy, but the emergence of resistance, particularly in patients with prior exposure to other nucleoside analogs, presents a significant clinical challenge. This guide provides a comprehensive comparison of entecavir's cross-resistance profile with other key nucleoside analogs, supported by experimental data and detailed methodologies to aid in research and development efforts.

Entecavir, a guanosine (B1672433) nucleoside analog, effectively suppresses hepatitis B virus (HBV) replication by inhibiting multiple stages of the viral life cycle.[1] It acts on the HBV polymerase to block the priming of reverse transcription, the synthesis of the negative DNA strand from pre-genomic RNA, and the subsequent synthesis of the positive DNA strand.[2] However, the selective pressure of long-term therapy can lead to the emergence of viral variants with reduced susceptibility to entecavir, often influenced by previous treatment regimens.

The Landscape of Cross-Resistance: A Data-Driven Comparison

Cross-resistance occurs when mutations conferring resistance to one antiviral agent also reduce the susceptibility to another. In the context of HBV, this is most frequently observed between lamivudine (B182088) (LAM) and entecavir. Prior or existing lamivudine resistance significantly lowers the genetic barrier to entecavir resistance.[3][4]

The development of high-level entecavir resistance typically requires the pre-existence of lamivudine resistance mutations (rtM204V/I with or without rtL180M) followed by the acquisition of additional specific substitutions at amino acid positions rtT184, rtS202, or rtM250.[2][5]

Below are tables summarizing the quantitative data on cross-resistance between entecavir and other nucleoside analogs, based on in vitro phenotypic assays. The data is presented as the fold-change in the 50% effective concentration (EC50) required to inhibit viral replication compared to the wild-type virus.

HBV Mutant Primary Resistance To Entecavir (ETV) Lamivudine (LAM) Adefovir (ADV) Tenofovir (TDF)
Wild-Type -1x1x1x1x
rtM204V Lamivudine8-30x>1000x1x1x
rtL180M + rtM204V Lamivudine20-30x>1000x1x1x
rtA181T/V Adefovir1x1x5-10x2-3x
rtN236T Adefovir1x1x2-5x1x
rtL180M + rtM204V + rtT184G/S/L/I Entecavir>100x>1000x1x1x
rtL180M + rtM204V + rtS202G/I/C Entecavir>100x>1000x1x1x
rtL180M + rtM204V + rtM250V/I/L Entecavir>100x>1000x1x1x

Note: Fold-change values are approximate and can vary depending on the specific assay and cell system used.

Experimental Protocols: Methodologies for Assessing Cross-Resistance

Accurate assessment of antiviral cross-resistance relies on robust and reproducible experimental protocols. The following methodologies are central to the studies cited in this guide.

Cell Culture-Based Phenotypic Assays

This is the gold standard for determining the susceptibility of HBV variants to antiviral drugs.

  • Cell Lines:

    • HepG2 (Human Hepatoblastoma Cell Line): A widely used cell line for HBV replication studies following transient transfection with HBV DNA.[6]

    • HepAD38: A stable HepG2-derived cell line containing an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter, allowing for inducible HBV replication.

    • HepG2-NTCP: HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), the primary receptor for HBV entry, enabling the study of the full viral life cycle.[7]

  • Procedure:

    • Plasmid Construction: The HBV polymerase gene containing the desired resistance mutations is cloned into a replication-competent HBV expression vector. Site-directed mutagenesis is a common technique for introducing specific mutations.[8][9]

    • Transfection: The HBV-containing plasmids are transfected into the chosen hepatoma cell line.

    • Drug Treatment: Following transfection, the cells are cultured in the presence of serial dilutions of the antiviral agents being tested (e.g., entecavir, lamivudine, adefovir, tenofovir).

    • Analysis of Viral Replication: After a defined incubation period (typically 4-7 days), intracellular HBV replication is quantified. Common methods include:

      • Southern Blot Analysis: To detect and quantify intracellular HBV DNA replication intermediates.[10]

      • Quantitative PCR (qPCR): A more sensitive method to quantify HBV DNA levels.[11]

    • EC50 Determination: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated for both wild-type and mutant viruses. The fold-change in EC50 for the mutant relative to the wild-type indicates the level of resistance.

Genotypic Analysis

Genotypic assays identify the presence of specific resistance-associated mutations in the HBV polymerase gene.

  • Direct Sequencing (Sanger Sequencing): The polymerase gene is amplified from patient serum samples via PCR and then sequenced to identify known and potentially novel resistance mutations.[2]

  • Line Probe Assay (LiPA): This method uses probes for specific, known resistance mutations and is generally more sensitive than direct sequencing for detecting minor viral populations.[12]

  • Next-Generation Sequencing (NGS): Offers high-throughput and deep sequencing capabilities, allowing for the detection of very low-frequency viral variants.

Visualizing the Mechanisms of Action and Resistance

To better understand the interplay between nucleoside analogs and the HBV polymerase, the following diagrams illustrate the HBV replication cycle and the mechanism of entecavir action and resistance.

HBV_Replication_Cycle cluster_cell Hepatocyte cluster_nucleus Nucleus rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Entry HBV Entry Uncoating Uncoating Entry->Uncoating Uncoating->rcDNA Translation->Encapsidation ReverseTranscription Reverse Transcription Encapsidation->ReverseTranscription Assembly Assembly & Release ReverseTranscription->Assembly HBV_Virion HBV Virion Assembly->HBV_Virion New Virions HBV_Virion->Entry Entecavir_Action_Resistance cluster_action Entecavir Mechanism of Action cluster_resistance Mechanism of Resistance ETV Entecavir (ETV) ETV_TP Entecavir Triphosphate (ETV-TP) ETV->ETV_TP Phosphorylation HBV_Polymerase HBV Polymerase ETV_TP->HBV_Polymerase Competitive Inhibition DNA_Synthesis HBV DNA Synthesis HBV_Polymerase->DNA_Synthesis dGTP dGTP dGTP->HBV_Polymerase Chain_Termination Chain Termination DNA_Synthesis->Chain_Termination ETV-TP Incorporation Resistance_Mutations Resistance Mutations (e.g., rtM204V, rtT184G) Altered_Polymerase Altered HBV Polymerase Resistance_Mutations->Altered_Polymerase Reduced_Binding Reduced ETV-TP Binding Affinity Altered_Polymerase->Reduced_Binding Continued_Replication Continued HBV Replication Reduced_Binding->Continued_Replication

References

Navigating the Landscape of HBV Antiviral Resistance: A Comparative Analysis of Entecavir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount in the ongoing battle against Hepatitis B Virus (HBV). This guide provides a comprehensive comparative analysis of the resistance profile of entecavir (B133710) (ETV), a potent nucleoside analog, against other key antivirals. By presenting quantitative data, detailed experimental methodologies, and visual pathways, this document aims to be an invaluable resource for navigating the complexities of HBV drug resistance.

Entecavir is a cornerstone in the management of chronic hepatitis B, lauded for its high barrier to resistance in treatment-naïve patients. However, the emergence of resistance, particularly in treatment-experienced individuals, necessitates a thorough understanding of its profile in comparison to other nucleos(t)ide analogs such as lamivudine (B182088) (LAM), adefovir (B194249) (ADV), telbivudine (B1682739) (LdT), and tenofovir (B777) (TDF/TAF).

Quantitative Analysis of Antiviral Resistance

The development of resistance to antiviral agents is intrinsically linked to specific mutations in the HBV reverse transcriptase (RT) domain of the viral polymerase. The following tables summarize the cumulative incidence of genotypic resistance to various antivirals and the cross-resistance profiles of key mutations, quantified by the fold-change in the 50% inhibitory concentration (IC50) compared to wild-type (WT) virus.

Table 1: Cumulative Incidence of Genotypic Resistance in Nucleos(t)ide-Naïve Patients.

Antiviral1 Year2 Years3 Years4 Years5 Years
Entecavir 0%0.3%1.0%0.6%1.2%[1]
Tenofovir (TDF) 0%0%0%0%0%
Lamivudine 14-32%---60-70%
Adefovir 0%3%11%18%29%
Telbivudine 4.4%11% (HBeAg-) / 25% (HBeAg+)---

Table 2: Fold-Change in IC50 for Common HBV RT Mutations Against Select Antivirals. This table provides a quantitative measure of how specific mutations affect the efficacy of different antiviral drugs. A higher fold-change indicates a greater degree of resistance.

Mutation(s)Entecavir (ETV)Tenofovir (TDF)Lamivudine (LAM)Adefovir (ADV)Telbivudine (LdT)
rtL180M + rtM204V 8-10x[2]1x>1,000x[3]1xHigh-level resistance
rtM204I 1-2x1x>1,000x1xHigh-level resistance
rtA181V -2.9-10x2-6x1-5x-
rtA181T -1-1.5x2-6x1-5x-
rtN236T 1x3-13x1x8-30x-
rtL180M+rtT184L+rtM204V High-level resistance-High-level resistance--
rtL180M+rtA181C+rtM204V 85.6x[4]Sensitive[4]High-level resistance--
rtS202G + rtL180M + rtM204V High-level resistance-High-level resistance--
rtM250V + rtL180M + rtM204V High-level resistance-High-level resistance--

Data compiled from multiple sources. Fold-change values can vary based on the specific in vitro assay system used.

Experimental Protocols for Resistance Testing

The determination of antiviral resistance relies on two primary methodologies: genotypic and phenotypic assays.

Genotypic Resistance Assays

These assays identify specific mutations in the HBV polymerase gene that are known to confer resistance.

  • Sample Collection and DNA Extraction: Viral DNA is extracted from patient serum or plasma samples.

  • PCR Amplification: A specific region of the HBV polymerase gene, encompassing the reverse transcriptase domain, is amplified using polymerase chain reaction (PCR). Nested PCR is often employed to increase sensitivity.

  • Sequencing: The amplified DNA is then sequenced. The most common method is direct sequencing (Sanger sequencing). Next-generation sequencing (NGS) is also increasingly used to detect minor viral populations (quasispecies) that may harbor resistance mutations.

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any amino acid substitutions associated with drug resistance.

Phenotypic Resistance Assays

Phenotypic assays directly measure the susceptibility of the virus to an antiviral drug.

  • Cloning of HBV Genome: The full-length HBV genome or the polymerase gene from a patient's virus is cloned into a plasmid vector. Site-directed mutagenesis can be used to introduce specific resistance mutations into a wild-type HBV backbone.

  • Cell Culture and Transfection: A human hepatoma cell line (e.g., HepG2, Huh7) is transfected with the plasmid containing the HBV genome.

  • Antiviral Drug Treatment: The transfected cells are then cultured in the presence of serial dilutions of the antiviral drug being tested.

  • Quantification of Viral Replication: After a set incubation period, the level of HBV replication is measured. This is typically done by quantifying the amount of intracellular HBV DNA core particles or secreted HBV DNA into the culture supernatant using Southern blotting or quantitative real-time PCR (qPCR).

  • IC50 Determination: The drug concentration that inhibits 50% of viral replication (IC50) is calculated. The fold-resistance is then determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Visualizing Key Pathways and Workflows

To further elucidate the complex processes involved in HBV replication, antiviral action, and resistance testing, the following diagrams are provided.

HBV_Replication_and_Antiviral_Targets cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_drugs Antiviral Targets Entry 1. Entry (NTCP receptor) Uncoating 2. Uncoating Entry->Uncoating ToNucleus 3. Transport to Nucleus Uncoating->ToNucleus cccDNA_formation 4. rcDNA to cccDNA ToNucleus->cccDNA_formation Transcription 5. Transcription cccDNA_formation->Transcription Host RNA Pol II Translation 6. Translation Transcription->Translation pgRNA, mRNAs Encapsidation 7. Encapsidation of pgRNA & Polymerase Translation->Encapsidation Polymerase, Core protein ReverseTranscription 8. Reverse Transcription (- strand DNA synthesis) Encapsidation->ReverseTranscription DNA_synthesis 9. + strand DNA synthesis ReverseTranscription->DNA_synthesis Assembly 10. Nucleocapsid Assembly DNA_synthesis->Assembly rcDNA-containing nucleocapsid Assembly->cccDNA_formation cccDNA amplification Secretion 11. Virion Secretion Assembly->Secretion NAs Nucleos(t)ide Analogs (Entecavir, Tenofovir, Lamivudine, etc.) NAs->ReverseTranscription NAs->DNA_synthesis

Figure 1: HBV Replication Cycle and Antiviral Drug Targets.

The diagram above illustrates the key steps in the Hepatitis B Virus replication cycle within a hepatocyte. Nucleos(t)ide analogs, including entecavir, primarily act by inhibiting the reverse transcription and DNA synthesis steps (8 and 9).

Resistance_Testing_Workflow cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis start Patient Sample (Serum/Plasma) dna_extraction HBV DNA Extraction start->dna_extraction pcr PCR Amplification of Polymerase Gene dna_extraction->pcr sequencing DNA Sequencing (Sanger or NGS) pcr->sequencing cloning Cloning of Polymerase Gene into HBV Replicon pcr->cloning seq_analysis Sequence Analysis vs. Wild-Type Reference sequencing->seq_analysis genotype_report Genotypic Resistance Report (Mutation Identification) seq_analysis->genotype_report transfection Transfection into Hepatoma Cell Line cloning->transfection drug_treatment Treatment with Serial Dilutions of Antiviral transfection->drug_treatment quantification Quantification of HBV Replication (qPCR) drug_treatment->quantification ic50_calc IC50 Calculation quantification->ic50_calc phenotype_report Phenotypic Resistance Report (Fold-Change in IC50) ic50_calc->phenotype_report

Figure 2: Experimental Workflow for HBV Antiviral Resistance Testing.

This workflow outlines the major steps involved in both genotypic and phenotypic analysis of HBV antiviral resistance, from patient sample processing to the final resistance report.

References

Entecavir vs. Tenofovir: A Comparative Guide to Long-Term Viral Suppression in Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

This guide provides a comprehensive comparison of Entecavir (B133710) (ETV) and Tenofovir (B777) Disoproxil Fumarate (B1241708) (TDF), two leading first-line nucleos(t)ide analogues for the treatment of chronic hepatitis B (CHB). The following sections detail their long-term efficacy in viral suppression, safety profiles, and mechanisms of action, supported by data from extensive clinical research.

Executive Summary

Entecavir and Tenofovir are both highly effective in suppressing Hepatitis B virus (HBV) replication, demonstrating a high genetic barrier to resistance in treatment-naïve patients.[1] Long-term studies and meta-analyses reveal comparable rates of virological response and ALT normalization between the two drugs, particularly over extended treatment durations.[2][3] While some studies suggest Tenofovir may offer a faster initial decline in HBV DNA levels, especially in HBeAg-positive patients with high viral loads, both drugs achieve high rates of viral suppression with sustained therapy.[1] The choice between Entecavir and Tenofovir may be guided by individual patient factors, including baseline viral load, HBeAg status, and potential for long-term renal and bone health considerations.

Comparative Efficacy: Long-Term Viral Suppression

A multitude of clinical trials have evaluated the long-term efficacy of Entecavir and Tenofovir in achieving and maintaining virological suppression in patients with CHB. The primary endpoints in these studies typically include undetectable HBV DNA levels, normalization of alanine (B10760859) aminotransferase (ALT), and seroconversion of the hepatitis B e-antigen (HBeAg).

Virological Response (Undetectable HBV DNA)

Long-term follow-up studies consistently demonstrate high rates of virological response for both Entecavir and Tenofovir. A large, multicenter, randomized controlled trial showed that after 144 weeks of treatment, there were no statistically significant differences in the suppression of HBV DNA to undetectable levels between the two drugs.[2] Another meta-analysis found that while Tenofovir might have a slight advantage in the initial stages of treatment, this difference diminishes over time, with both drugs showing comparable efficacy at 144 weeks.[3]

Table 1: Comparative Rates of Virological Response (HBV DNA < 20 IU/mL)

TimepointEntecavir (ETV)Tenofovir (TDF)p-valueCitation(s)
48 Weeks54.88%67.24%>0.05[4]
3 Years92.1% (HBeAg+)96.4% (HBeAg+)0.26[5]
3 Years98.6% (HBeAg-)98.2% (HBeAg-)0.64[5]
144 WeeksNot specifiedNot specifiedNo significant difference[2]
HBeAg Seroconversion and ALT Normalization

The rates of HBeAg seroconversion and ALT normalization are crucial indicators of treatment success, reflecting a reduction in liver inflammation and a significant decrease in viral replication. Studies show comparable outcomes for both drugs in these respects over the long term.

Table 2: HBeAg Seroconversion and ALT Normalization Rates

OutcomeTimepointEntecavir (ETV)Tenofovir (TDF)p-valueCitation(s)
HBeAg Seroconversion3 Years41.3%40.2%0.77[5]
HBeAg Seroconversion144 Weeks25.36%18.06%0.136[2]
ALT Normalization48 Weeks81%74%Not significant[6]
ALT Normalization144 Weeks87.77%86.30%0.712[2]
Drug Resistance

Both Entecavir and Tenofovir are lauded for their high barrier to resistance in treatment-naïve patients. Long-term studies have reported very low rates of resistance to both drugs. For Entecavir, resistance is rare in nucleos(t)ide-naïve patients, though it can be higher in those with prior lamivudine (B182088) resistance.[6] Tenofovir resistance is exceedingly rare, with very few confirmed cases reported to date.[7]

Table 3: Incidence of Genotypic Resistance in Long-Term Treatment

DrugStudy DurationResistance Rate (Treatment-Naïve)Citation(s)
EntecavirUp to 5 years1.2%[2]
TenofovirUp to 5 years0%[2]

Mechanism of Action and HBV Replication Pathway

Entecavir, a guanosine (B1672433) nucleoside analogue, and Tenofovir, an adenosine (B11128) nucleotide analogue, both target the HBV polymerase, a multifunctional enzyme essential for viral replication. Upon intracellular phosphorylation to their active triphosphate forms, they act as competitive inhibitors of the reverse transcriptase activity of the HBV polymerase, leading to chain termination upon incorporation into the newly synthesized viral DNA.

HBV_Replication_and_Drug_Action cluster_cell Hepatocyte cluster_nucleus Nucleus HBV_virion HBV Virion Entry Entry via NTCP Receptor HBV_virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA cccDNA Formation rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Encapsidation Reverse_Transcription Reverse Transcription (- strand synthesis) Encapsidation->Reverse_Transcription DNA_synthesis DNA Synthesis (+ strand synthesis) Reverse_Transcription->DNA_synthesis Assembly Virion Assembly DNA_synthesis->Assembly Release Virion Release Assembly->Release Entecavir Entecavir-TP Entecavir->Reverse_Transcription inhibits Entecavir->DNA_synthesis inhibits Tenofovir Tenofovir-DP Tenofovir->Reverse_Transcription inhibits Tenofovir->DNA_synthesis inhibits

Caption: HBV replication cycle and points of inhibition by Entecavir and Tenofovir.

Experimental Protocols

Quantification of HBV DNA by Real-Time PCR

A common method for quantifying HBV DNA in serum or plasma is real-time polymerase chain reaction (qPCR).

  • DNA Extraction: Viral DNA is extracted from 200-500 µL of serum or plasma using a commercial kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions. The extracted DNA is eluted in a final volume of 50-100 µL.[8]

  • qPCR Reaction Setup: A reaction mixture is prepared containing a final concentration of 1x qPCR master mix (e.g., TaqMan Universal PCR Master Mix), forward and reverse primers targeting a conserved region of the HBV genome, a fluorescently labeled probe, and 5-10 µL of the extracted DNA.[9][10]

  • Thermal Cycling: The qPCR is performed on a real-time PCR instrument with a typical thermal profile consisting of an initial denaturation step at 95°C for 10 minutes, followed by 40-45 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[10]

  • Quantification: A standard curve is generated using serial dilutions of a plasmid containing the HBV target sequence of known concentration. The HBV DNA concentration in the patient samples is then interpolated from this standard curve. The results are typically reported in International Units per milliliter (IU/mL).[8]

HBV Genotypic Resistance Testing by Sequencing

Genotypic resistance testing is performed to identify mutations in the HBV polymerase gene that may confer resistance to antiviral therapy.

  • DNA Extraction: As described for HBV DNA quantification.

  • PCR Amplification: The HBV polymerase gene is amplified from the extracted DNA using nested or semi-nested PCR with primers flanking the reverse transcriptase domain.[11]

  • PCR Product Purification: The amplified PCR product is purified to remove unincorporated primers and dNTPs using a commercial PCR purification kit.

  • Sanger Sequencing: The purified PCR product is sequenced using the Sanger dideoxy method with the same primers used for amplification.[12]

  • Sequence Analysis: The resulting sequence is compared to a wild-type HBV reference sequence to identify any amino acid substitutions known to be associated with resistance to Entecavir or Tenofovir.[11]

Clinical Trial Workflow for Comparative Efficacy

The comparison of two antiviral agents like Entecavir and Tenofovir in a clinical setting typically follows a structured, multi-phase process.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HBV DNA, ALT, HBeAg, etc.) Informed_Consent->Baseline Randomization Randomization Group_A Group A: Entecavir Treatment Randomization->Group_A 1:1 Group_B Group B: Tenofovir Treatment Randomization->Group_B Follow_up Follow-up Visits (e.g., Weeks 12, 24, 48, 96, 144) Group_A->Follow_up Group_B->Follow_up Baseline->Randomization Data_Collection Data Collection (Virological, Biochemical, Serological, Safety) Follow_up->Data_Collection Data_Collection->Follow_up Continue Treatment Analysis Statistical Analysis (Comparison of Endpoints) Data_Collection->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

Caption: Generalized workflow of a randomized controlled trial comparing Entecavir and Tenofovir.

Safety and Tolerability

Both Entecavir and Tenofovir are generally well-tolerated. The most common adverse events are mild and transient. However, long-term Tenofovir therapy has been associated with a potential risk of renal dysfunction and decreased bone mineral density.[1] Regular monitoring of renal function is recommended for patients on long-term Tenofovir treatment. Entecavir has a favorable safety profile with a low incidence of adverse events.[2]

Conclusion

Entecavir and Tenofovir remain the cornerstones of long-term CHB management, offering potent viral suppression with a high barrier to resistance. While their overall long-term efficacy is comparable, subtle differences in the speed of initial viral load reduction and long-term safety considerations may influence therapeutic decisions for individual patients. Continued long-term observational studies are essential to further delineate the comparative effectiveness of these two critical antiviral agents in preventing the progression of liver disease and the development of hepatocellular carcinoma.[13]

References

Assessing the Synergistic Effects of Entecavir Hydrate with Other Antivirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Entecavir (B133710) hydrate (B1144303), a potent nucleoside analog, is a cornerstone in the management of chronic hepatitis B (CHB). While highly effective as a monotherapy, combination antiviral strategies are increasingly being explored to enhance virological response, prevent drug resistance, and achieve functional cure. This guide provides a comprehensive comparison of Entecavir hydrate in combination with other key antivirals, supported by clinical data and detailed experimental methodologies for assessing synergy.

Data Presentation: Comparative Efficacy of Entecavir Combination Therapies

The following tables summarize key efficacy outcomes from clinical studies evaluating Entecavir (ETV) in combination with Tenofovir (B777) Disoproxil Fumarate (TDF) and Pegylated Interferon (Peg-IFN).

Table 1: Entecavir (ETV) in Combination with Tenofovir Disoproxil Fumarate (TDF)

Patient PopulationTreatment RegimenDuration (weeks)Virological Response (HBV DNA < detection limit)HBeAg SeroconversionReference
Nucleos(t)ide-naïveETV + TDF9683.2%Not Reported[1]
Nucleos(t)ide-naïveETV Monotherapy9676.4%Not Reported[1]
Multidrug-resistantETV + TDF4885.9%Not Reported[2]
Entecavir-resistantETV + TDF4870.0%Not Reported[3]
Entecavir-resistantTDF Monotherapy4874.1%Not Reported[3]

Table 2: Entecavir (ETV) in Combination with Pegylated Interferon (Peg-IFN)

Patient PopulationTreatment RegimenDuration (weeks)Virological Response (HBV DNA < 200 IU/mL) & HBeAg LossHBsAg SeroclearanceReference
HBeAg-positiveETV + Peg-IFN alfa-2a (add-on)4818%Not Reported[4]
HBeAg-positiveETV Monotherapy488%Not Reported[4]
HBeAg-positive, immune tolerant childrenETV + Peg-IFN alfa-2a48Low (Sustained suppression rare)Not Reported[5]

Note: Direct comparison of in vitro synergistic effects through metrics like the Combination Index (CI) is limited due to the scarcity of publicly available preclinical data from checkerboard assays for Entecavir combinations.

Experimental Protocols

A thorough assessment of antiviral synergy requires specific in vitro assays. The following are detailed methodologies for key experiments used to determine the synergistic, additive, or antagonistic effects of drug combinations.

Checkerboard Assay for Antiviral Synergy

The checkerboard assay is a widely used in vitro method to evaluate the interaction between two antimicrobial or antiviral agents.

Objective: To determine the synergistic, additive, or antagonistic effect of Entecavir in combination with another antiviral against Hepatitis B Virus (HBV) replication in a cell culture model.

Materials:

  • Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome.

  • Antiviral Agents: this compound and the second antiviral agent of interest (e.g., Tenofovir, a specific interferon).

  • Culture Medium: Standard cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and other necessary growth factors.

  • 96-well plates.

  • Reagents for HBV DNA quantification: DNA extraction kits and reagents for quantitative real-time PCR (qPCR).

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density and incubate until they form a confluent monolayer.

  • Drug Dilution Preparation:

    • Prepare serial dilutions of Entecavir (Drug A) and the second antiviral (Drug B) in the cell culture medium. Typically, a two-fold serial dilution is performed.

    • In the 96-well plate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. This creates a matrix of drug combinations.

    • Include wells with each drug alone in a range of concentrations to determine their individual 50% effective concentrations (EC50).

    • Include control wells with no drugs (virus control) and cells with no virus (cell control).

  • Treatment: Remove the old medium from the cells and add the media containing the different drug combinations.

  • Incubation: Incubate the plates for a defined period (e.g., 6-8 days) to allow for HBV replication and the antiviral agents to exert their effects. The medium should be changed periodically.

  • Quantification of HBV DNA:

    • After incubation, collect the cell culture supernatant.

    • Extract viral DNA from the supernatant using a commercial DNA extraction kit.

    • Quantify the amount of HBV DNA using a validated real-time PCR assay.[6][7][8]

Data Analysis:

The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index .

  • FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)

  • FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)

  • FIC Index (ΣFIC) = FIC of Drug A + FIC of Drug B

The interpretation of the FIC Index is as follows:

  • Synergy: ΣFIC ≤ 0.5

  • Additive: 0.5 < ΣFIC ≤ 1.0

  • Indifference: 1.0 < ΣFIC ≤ 4.0

  • Antagonism: ΣFIC > 4.0

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.

Objective: To visually assess the nature of the interaction between two antiviral drugs.

Procedure:

  • Data Acquisition: The EC50 values for each drug alone and in combination are determined from the checkerboard assay.

  • Plotting the Isobologram:

    • The x-axis represents the concentration of Drug A, and the y-axis represents the concentration of Drug B.

    • Plot the EC50 value of Drug A alone on the x-axis and the EC50 value of Drug B alone on the y-axis.

    • Draw a straight line connecting these two points. This is the line of additivity .

    • Plot the concentrations of Drug A and Drug B that in combination produce a 50% inhibitory effect.

Interpretation:

  • Synergy: The data points for the combination fall below the line of additivity.

  • Additive Effect: The data points fall on the line of additivity.

  • Antagonism: The data points fall above the line of additivity.

Visualizations

HBV Replication Cycle and Antiviral Targets

The following diagram illustrates the key steps in the Hepatitis B virus replication cycle, highlighting the targets of Entecavir and other nucleos(t)ide analogs.

HBV_Replication_Cycle cluster_cell Hepatocyte cluster_nucleus Nucleus Entry 1. Entry Uncoating 2. Uncoating Entry->Uncoating cccDNA_formation 3. cccDNA Formation (in Nucleus) Uncoating->cccDNA_formation Transcription 4. Transcription cccDNA_formation->Transcription Translation 5. Translation Transcription->Translation Encapsidation 6. Encapsidation Translation->Encapsidation Reverse_Transcription 7. Reverse Transcription Encapsidation->Reverse_Transcription Assembly 8. Assembly Reverse_Transcription->Assembly Release 9. Release Assembly->Release New_Virions New Virions Release->New_Virions HBV_Virion HBV Virion HBV_Virion->Entry Antiviral_Target Target for Entecavir & other Nucleos(t)ide Analogs Antiviral_Target->Reverse_Transcription

Caption: HBV replication cycle and the target of Entecavir.

Experimental Workflow for Antiviral Synergy Assessment

This diagram outlines the general workflow for assessing the synergistic effects of antiviral compounds in vitro.

Antiviral_Synergy_Workflow start Start cell_culture 1. Culture HBV-expressing cells (e.g., HepG2.2.15) start->cell_culture drug_prep 2. Prepare serial dilutions of Entecavir and other antivirals cell_culture->drug_prep checkerboard 3. Perform Checkerboard Assay (96-well plate format) drug_prep->checkerboard incubation 4. Incubate for defined period checkerboard->incubation dna_quant 5. Quantify supernatant HBV DNA (qPCR) incubation->dna_quant data_analysis 6. Data Analysis dna_quant->data_analysis calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index data_analysis->calc_fic isobologram Generate Isobologram data_analysis->isobologram interpretation 7. Interpretation of Results calc_fic->interpretation isobologram->interpretation synergy Synergy interpretation->synergy additive Additive interpretation->additive antagonism Antagonism interpretation->antagonism end End synergy->end additive->end antagonism->end

Caption: Workflow for in vitro antiviral synergy testing.

References

Decoding Entecavir Resistance: A Comparative Guide to Novel HBV Mutations in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of antiviral resistance is paramount in the ongoing battle against chronic Hepatitis B (HBV). This guide provides a comprehensive comparison of novel Entecavir (B133710) (ETV) resistance mutations identified in clinical isolates, supported by experimental data to validate their impact on drug susceptibility and viral replication.

Entecavir, a potent nucleoside analog, is a cornerstone of chronic Hepatitis B therapy due to its high barrier to resistance. However, the emergence of novel mutations in the HBV reverse transcriptase (RT) domain can compromise its efficacy. This guide synthesizes findings from key studies to present a clear overview of these clinically relevant mutations.

Comparative Analysis of Entecavir Resistance Mutations

The following tables summarize the quantitative data on the fold-change in Entecavir susceptibility conferred by various novel and known mutations in the HBV reverse transcriptase. The data is compiled from in vitro phenotypic assays, a critical step in validating the clinical significance of mutations observed in patients.

Table 1: Entecavir Susceptibility in HBV RT Mutants with Lamivudine-Resistant Background

Novel Mutation(s)Lamivudine (B182088) Resistance (LAMr) BackgroundFold-Change in ETV Susceptibility (vs. Wild-Type)Viral Replication EfficacyReference
rtA186TrtL180M + rtM204V>111.1-fold reductionSignificantly reduced[1]
rtI163VrtL180M + rtM204V20.4-fold reductionRescued reduced replication[1]
rtI163V + rtA186TrtL180M + rtM204VDominant proliferation under ETVSustained viral fitness[1]
rtA181CrtL180M + rtM204V122-fold reductionNot specified[2]
rtL180M + A181C + M204VPresent85.6-fold reduction45.7% of wild-type[3]
rtL180M + A181C + M204V + M250VPresent356.1-fold reduction25.9% of wild-type[3]
rtL180M + A181C + S202G + M204VPresent307.1-fold reduction25.0% of wild-type[3]
rtL180M + A186T + M204VPresent210-fold increase in resistance86.7% decrease[4]
rtL180M + T184S + A186T + M204VPresent555-fold increase in resistance89.2% decrease[4]
rtV173L + rtL180M + rtM204VPresent99.3-fold resistanceNot specified[5]
Novel ETV-resistant mutations (unspecified)Present63.9-fold resistanceNot specified[5]

Table 2: Entecavir Susceptibility in HBV RT Mutants without a Lamivudine-Resistant Background

Novel Mutation(s)Fold-Change in ETV Susceptibility (vs. Wild-Type)Cross-Resistance ObservedReference
rtA181CSusceptibleLamivudine, Telbivudine[2]
rtA181SSusceptibleAdefovir (B194249) (3.7-fold increase in EC50)[6]

Experimental Protocols

Validating the impact of these mutations requires robust experimental workflows. Below are detailed methodologies for key experiments cited in the validation of Entecavir resistance.

Site-Directed Mutagenesis

This technique is used to introduce specific nucleotide changes into a replication-competent HBV clone to study the effect of the mutation.

  • Template: A plasmid containing a replication-competent clone of the wild-type HBV genome.

  • Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation in the middle. Primers should have a GC content of at least 40% and a melting temperature (Tm) ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase.

    • The reaction mixture typically contains the template plasmid, forward and reverse mutagenic primers, dNTPs, and the polymerase buffer.

    • Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. A final extension step ensures the synthesis of complete plasmids.

  • Digestion of Parental DNA:

    • Following PCR, the parental (non-mutated) methylated DNA is digested using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA. This ensures that only the newly synthesized, mutated plasmids are selected.

    • Incubate the PCR product with DpnI at 37°C for at least one hour.

  • Transformation:

    • Transform the DpnI-treated plasmid DNA into competent E. coli cells.

    • Plate the transformed bacteria on an appropriate antibiotic selection plate and incubate overnight.

  • Verification:

    • Select bacterial colonies and isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Phenotypic Susceptibility Assay (Cell-Culture Based)

This assay determines the concentration of an antiviral drug required to inhibit HBV replication by 50% (EC50), allowing for a quantitative measure of resistance.

  • Cell Line: Human hepatoma cell lines, such as HepG2 or Huh7, are commonly used as they support HBV replication.

  • Transfection:

    • Transfect the hepatoma cells with the plasmid DNA constructs containing either the wild-type or the mutated HBV genome.

  • Drug Treatment:

    • After transfection, culture the cells in the presence of serial dilutions of Entecavir. A no-drug control is also included.

  • Analysis of HBV Replication:

    • After a defined incubation period (typically 3-6 days), harvest the cells and extract intracellular HBV DNA.

    • Quantify the amount of HBV core-particle-associated DNA using Southern blotting or real-time PCR.

  • EC50 Determination:

    • The EC50 value is calculated by plotting the percentage of HBV replication inhibition against the drug concentration.

    • The fold-change in susceptibility is determined by dividing the EC50 of the mutant virus by the EC50 of the wild-type virus.

Visualizing the Pathways and Processes

To better understand the context of Entecavir resistance, the following diagrams illustrate the HBV replication cycle, the mechanism of Entecavir action, and a typical experimental workflow for validating resistance mutations.

HBV_Replication_and_Entecavir_Action cluster_cell Hepatocyte cluster_etv Entecavir Action HBV Virion HBV Virion Entry Entry HBV Virion->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA Nuclear Import Nuclear Import rcDNA->Nuclear Import cccDNA Covalently Closed Circular DNA (cccDNA) Nuclear Import->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Core Assembly Core Assembly pgRNA->Core Assembly HBV Polymerase HBV Polymerase Translation->HBV Polymerase HBV Polymerase->Core Assembly Nucleocapsid Nucleocapsid Core Assembly->Nucleocapsid Reverse Transcription Reverse Transcription Nucleocapsid->Reverse Transcription New Viral Genomes New Virion Assembly & Release New Virion Assembly & Release Nucleocapsid->New Virion Assembly & Release Reverse Transcription->rcDNA New Viral Genomes Entecavir Entecavir Phosphorylation Phosphorylation Entecavir->Phosphorylation Entecavir-TP Entecavir Triphosphate Phosphorylation->Entecavir-TP Inhibition Inhibition Entecavir-TP->Inhibition Inhibition->Reverse Transcription

Figure 1: HBV Replication Cycle and Mechanism of Entecavir Action.

Experimental_Workflow Clinical Isolate\n(Patient Sample) Clinical Isolate (Patient Sample) HBV DNA Extraction\n& Sequencing HBV DNA Extraction & Sequencing Clinical Isolate\n(Patient Sample)->HBV DNA Extraction\n& Sequencing Identification of\nNovel Mutation Identification of Novel Mutation HBV DNA Extraction\n& Sequencing->Identification of\nNovel Mutation Site-Directed Mutagenesis Site-Directed Mutagenesis Identification of\nNovel Mutation->Site-Directed Mutagenesis Mutant HBV Plasmid Mutant HBV Plasmid Site-Directed Mutagenesis->Mutant HBV Plasmid Wild-Type HBV Plasmid Wild-Type HBV Plasmid Wild-Type HBV Plasmid->Site-Directed Mutagenesis Transfection Transfection Wild-Type HBV Plasmid->Transfection Mutant HBV Plasmid->Transfection Cell Culture\n(HepG2/Huh7) Cell Culture (HepG2/Huh7) Cell Culture\n(HepG2/Huh7)->Transfection Entecavir Treatment\n(Serial Dilutions) Entecavir Treatment (Serial Dilutions) Transfection->Entecavir Treatment\n(Serial Dilutions) HBV DNA Quantification\n(qPCR/Southern Blot) HBV DNA Quantification (qPCR/Southern Blot) Entecavir Treatment\n(Serial Dilutions)->HBV DNA Quantification\n(qPCR/Southern Blot) Data Analysis\n(EC50 Calculation) Data Analysis (EC50 Calculation) HBV DNA Quantification\n(qPCR/Southern Blot)->Data Analysis\n(EC50 Calculation) Fold-Resistance\nDetermination Fold-Resistance Determination Data Analysis\n(EC50 Calculation)->Fold-Resistance\nDetermination

Figure 2: Experimental Workflow for Validating Entecavir Resistance Mutations.

Conclusion

The validation of novel Entecavir resistance mutations is a continuous and essential process in the clinical management of chronic Hepatitis B. The data presented in this guide highlights that while Entecavir maintains a high genetic barrier to resistance, novel mutations, often in conjunction with pre-existing lamivudine resistance, can significantly reduce its efficacy. The rtA186T and rtA181C mutations, when coupled with LAMr mutations, have been shown to confer high-level resistance to Entecavir.[1][2][4] Interestingly, some mutations like rtI163V may act as compensatory mutations, restoring viral fitness that might be compromised by other resistance-conferring mutations.[1]

The detailed experimental protocols and workflows provided serve as a valuable resource for researchers aiming to characterize newly identified mutations. A standardized approach to phenotypic analysis is crucial for comparing data across different studies and for making informed clinical decisions. Continuous surveillance and in-depth characterization of emerging resistance patterns are vital for the development of next-generation HBV therapies and for optimizing treatment strategies for patients with multi-drug resistant HBV.

References

Entecavir in the Treatment of Chronic Hepatitis B: A Comparative Analysis Across HBV Genotypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Entecavir (B133710) is a potent nucleoside analog widely utilized as a first-line monotherapy for chronic hepatitis B (CHB) infection. Its efficacy in suppressing hepatitis B virus (HBV) replication is well-established; however, the response to treatment can vary depending on the HBV genotype. This guide provides a comparative analysis of Entecavir's effectiveness across different HBV genotypes, supported by experimental data, to inform research and drug development efforts.

Efficacy of Entecavir Across Genotypes: A Quantitative Overview

The virological and biochemical responses to Entecavir can differ among patients infected with various HBV genotypes. The following tables summarize key efficacy parameters based on available clinical data.

Table 1: Virological Response to Entecavir by HBV Genotype (Treatment-Naïve Patients)

HBV GenotypeStudy Population/RegionTreatment DurationVirological Response Rate (HBV DNA < 20 IU/mL or undetectable)Citation
A Europe/North America48 Weeks~67-70%[1]
5 Years~94%[2]
B Asia48 Weeks~85-90%[3]
5 Years~95%[2]
C Asia48 Weeks~79-80%[2][3]
2 Years (HBeAg-negative)100% (HBV DNA < 3.0 log copies/mL)[4]
2 Years (HBeAg-positive)58.3% (HBV DNA < 3.0 log copies/mL)[4]
5 Years~99.4%[2]
D Europe/Middle East48 Weeks~60-70%[1]
5 YearsNot widely reported in comparative studies
E Africa5 YearsLower virological non-response rate compared to Tenofovir (B777)
F, G, H Americas/Asia-Data is limited in large-scale comparative studies. One study in Mexico found resistance mutations in genotypes A2 and H.[5][6]

Table 2: Biochemical Response (ALT Normalization) to Entecavir by HBV Genotype (Treatment-Naïve Patients)

HBV GenotypeStudy Population/RegionTreatment DurationALT Normalization RateCitation
A, D Europe/North America48 Weeks~68-78%[7]
B, C Asia48 Weeks~77-85%[3]
C Japan2 Years (HBeAg-negative)87.0%[4]
C Japan2 Years (HBeAg-positive)92.5%[4]

Table 3: Entecavir Resistance Rates

Patient PopulationTreatment DurationCumulative Resistance RateCitation
Treatment-Naïve 1 Year0%[2]
3 Years1.0%[2]
≥5 Years0.9 - 2.1%[2][8]
Lamivudine-Refractory 1 Year~9%[9]
5 Years~51%[9]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized and validated experimental methodologies. Below are detailed descriptions of the key experimental protocols used in the cited research.

HBV DNA Quantification

Method: Real-Time Polymerase Chain Reaction (qPCR)

Objective: To quantify the amount of HBV DNA in patient serum or plasma, a critical marker for assessing virological response.

Protocol:

  • Sample Preparation: Viral DNA is extracted from 100-200 µL of serum or plasma using a commercial viral DNA extraction kit following the manufacturer's instructions.

  • qPCR Reaction Mixture: A reaction mixture is prepared containing:

    • HBV-specific primers and a fluorescently labeled probe targeting a conserved region of the HBV genome.

    • TaqMan Universal PCR Master Mix (containing DNA polymerase, dNTPs, and buffer).

    • Extracted viral DNA template.

    • Internal control to monitor for PCR inhibition.

  • Thermal Cycling: The qPCR is performed in a real-time PCR instrument with the following typical cycling conditions:

    • Initial denaturation at 95°C for 10 minutes.

    • 40-45 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: A standard curve is generated using serial dilutions of a known concentration of HBV DNA plasmid. The HBV DNA concentration in the patient samples is then interpolated from this standard curve based on their cycle threshold (Ct) values. Results are typically reported in International Units per milliliter (IU/mL).

HBV Genotyping

Method: DNA Sequencing (Sanger or Next-Generation Sequencing)

Objective: To determine the specific genotype of the infecting HBV strain.

Protocol:

  • PCR Amplification: A specific region of the HBV polymerase or surface gene is amplified from the extracted viral DNA using genotype-specific or universal primers.

  • Sequencing:

    • Sanger Sequencing: The amplified PCR product is purified and sequenced using a dye-terminator cycle sequencing kit. The sequencing reaction products are then analyzed on an automated DNA sequencer.

    • Next-Generation Sequencing (NGS): For more detailed analysis, including the detection of minor variants, the amplified DNA is used to prepare a library for NGS. The library is then sequenced on a platform such as Illumina or Ion Torrent.

  • Data Analysis: The resulting DNA sequence is compared to a database of known HBV genotype reference sequences using phylogenetic analysis software (e.g., MEGA, Geneious) to determine the genotype.

Entecavir Resistance Mutation Analysis

Method: Direct Sequencing or Line Probe Assay

Objective: To detect specific mutations in the HBV polymerase gene associated with Entecavir resistance.

Protocol:

  • PCR Amplification: The reverse transcriptase (RT) domain of the HBV polymerase gene is amplified from the patient's viral DNA.

  • Analysis:

    • Direct Sequencing: The amplified product is sequenced, and the sequence is analyzed for known Entecavir resistance mutations (e.g., rtT184, rtS202, rtM250 in the presence of lamivudine (B182088) resistance mutations rtL180M and rtM204V/I).

    • Line Probe Assay (LiPA): This method uses probes specific for wild-type and mutant sequences to rapidly detect the presence of known resistance mutations.

Visualizing Key Processes

To better understand the context of Entecavir's action and the experimental procedures, the following diagrams are provided.

Entecavir_Mechanism_of_Action cluster_cell Hepatocyte cluster_hbv HBV Replication Entecavir Entecavir (Prodrug) ETV_P Entecavir Monophosphate Entecavir->ETV_P Cellular Kinases ETV_PP Entecavir Diphosphate ETV_P->ETV_PP ETV_TP Entecavir Triphosphate (Active Form) ETV_PP->ETV_TP HBV_Polymerase HBV Reverse Transcriptase/ DNA Polymerase ETV_TP->HBV_Polymerase Competitive Inhibition (competes with dGTP) pgRNA pgRNA neg_strand Negative-strand HBV DNA pgRNA->neg_strand pos_strand Positive-strand HBV DNA neg_strand->pos_strand HBV_Polymerase->neg_strand Reverse Transcription HBV_Polymerase->pos_strand DNA Synthesis

Caption: Entecavir's mechanism of action within a hepatocyte.

Experimental_Workflow cluster_sample Sample Processing cluster_analysis Molecular Analysis cluster_results Data Interpretation Patient_Sample Patient Blood Sample (Serum/Plasma) DNA_Extraction Viral DNA Extraction Patient_Sample->DNA_Extraction qPCR HBV DNA Quantification (Real-Time PCR) DNA_Extraction->qPCR Genotyping HBV Genotyping (PCR & Sequencing) DNA_Extraction->Genotyping Resistance Resistance Mutation Analysis (Sequencing/LiPA) DNA_Extraction->Resistance Virological_Response Assess Virological Response (HBV DNA levels) qPCR->Virological_Response Genotype_ID Identify HBV Genotype Genotyping->Genotype_ID Resistance_Profile Determine Resistance Profile Resistance->Resistance_Profile

Caption: Experimental workflow for HBV analysis.

Conclusion

Entecavir demonstrates high efficacy in suppressing HBV DNA across the most prevalent genotypes, particularly in treatment-naïve patients. However, response rates can be influenced by factors such as HBV genotype and HBeAg status. Genotypes B and C, common in Asian populations, generally show excellent virological responses. Data for other genotypes are less abundant but suggest that Entecavir remains a potent antiviral agent. The development of resistance to Entecavir is rare in treatment-naïve patients but is a significant concern in those with prior lamivudine resistance. This comparative guide highlights the importance of considering HBV genotype in the management of chronic hepatitis B and in the design of future clinical trials and drug development strategies.

References

Entecavir Hydrate: A Comparative Benchmark Against Novel Antiviral Compounds for Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Entecavir (B133710) hydrate, a potent guanosine (B1672433) nucleoside analog, has long been a cornerstone in the management of chronic hepatitis B (CHB). Its high barrier to resistance and profound viral suppression capabilities have set a high benchmark for new therapies. This guide provides a comprehensive comparison of Entecavir's performance against newer antiviral agents, including Tenofovir (B777) Alafenamide (TAF) and Besifovir Dipivoxil Maleate, supported by experimental data to inform research and development in the field.

Executive Summary

Entecavir remains a highly effective antiviral for CHB, demonstrating robust and sustained suppression of hepatitis B virus (HBV) DNA. Newer agents, such as Tenofovir Alafenamide and Besifovir, offer comparable virological efficacy with potentially improved safety profiles, particularly concerning renal and bone health. The landscape of CHB treatment is evolving, with novel mechanisms of action beyond reverse transcriptase inhibition showing promise in achieving functional cures. This guide will delve into the comparative efficacy, safety, and mechanistic differences of these key antiviral compounds.

Comparative Efficacy of Antiviral Agents

The primary goal of CHB therapy is to achieve sustained viral suppression, leading to a reduction in liver inflammation and the risk of long-term complications like cirrhosis and hepatocellular carcinoma. The following tables summarize the comparative efficacy of Entecavir, Tenofovir Alafenamide, and Besifovir based on key clinical trial endpoints.

Table 1: Virological and Biochemical Response Rates in Treatment-Naïve Patients (96 Weeks)

EndpointEntecavir (0.5 mg)Tenofovir Alafenamide (25 mg)Besifovir (150 mg)
Undetectable HBV DNA (<20 IU/mL) ~80%[1]~74% (at 3 years)[2]78.6%[1]
ALT Normalization ~93.3%[1]~64% (at 3 years, HBeAg-positive)[2]78.6%[1]
HBeAg Seroconversion ~22.2%[1]Not directly comparable21.4%[1]
HBsAg Loss ~2% (at 48 weeks)[2]~1.4% (at 3 years, HBeAg-positive)[2]Not reported in comparative trial

Table 2: Mean Decline in HBV DNA from Baseline (log10 IU/mL) at 96 Weeks

Antiviral AgentMean Decline in HBV DNA
Entecavir (0.5 mg)5.67[1]
Besifovir (150 mg)5.15[1]

Note: Direct head-to-head, long-term comparative data for TAF and Entecavir on this specific endpoint from a single trial was not available in the initial search results. TAF has demonstrated non-inferiority to Tenofovir Disoproxil Fumarate (TDF), which has comparable efficacy to Entecavir.

Comparative Safety Profiles

While efficacy is a primary consideration, the long-term safety of antiviral therapy is critical. The following table highlights key safety distinctions between Entecavir, TAF, and Besifovir.

Table 3: Comparative Safety and Tolerability

Adverse Event ProfileEntecavirTenofovir Alafenamide (TAF)Besifovir
Common Adverse Events Headache, fatigue, dizziness, nauseaGenerally well-toleratedCarnitine depletion[1]
Renal Safety Favorable long-term safety profileImproved renal safety profile compared to TDF[3]No significant increase in creatinine (B1669602) from baseline[1]
Bone Safety Favorable long-term safety profileImproved bone safety profile compared to TDFFavorable, with preserved bone mineral density[4]
Drug Resistance Very low rates of resistance in treatment-naïve patients[5]No resistance detected in long-term studies[4]No resistance detected at 192 weeks[4]

Mechanism of Action

Entecavir and other nucleos(t)ide analogues function by inhibiting the HBV DNA polymerase, a critical enzyme in the viral replication cycle.

cluster_cell Hepatocyte cluster_inhibition Site of Action for Nucleos(t)ide Analogues HBV HBV Virion Entry Viral Entry HBV->Entry Uncoating Uncoating Entry->Uncoating rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA cccDNA cccDNA Formation (in Nucleus) rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA Pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Core_Polymerase->Encapsidation RT Reverse Transcription (pgRNA -> (-)DNA) Encapsidation->RT DNA_Synth DNA Synthesis ((-)DNA -> (+)DNA) RT->DNA_Synth Assembly Virion Assembly DNA_Synth->Assembly Release Virion Release Assembly->Release Entecavir Entecavir Entecavir->RT Inhibits Entecavir->DNA_Synth Inhibits TAF Tenofovir Alafenamide TAF->RT Inhibits Besifovir Besifovir Besifovir->RT Inhibits

Caption: Mechanism of action of nucleos(t)ide analogues in the HBV replication cycle.

Entecavir, a guanosine analogue, is phosphorylated intracellularly to its active triphosphate form.[6] This active form competes with the natural substrate, deoxyguanosine triphosphate, and inhibits all three activities of the HBV polymerase: priming, reverse transcription of the negative strand, and synthesis of the positive strand of HBV DNA.[7][8]

Experimental Protocols

Standardized and validated assays are crucial for the comparative evaluation of antiviral compounds. Below are overviews of key experimental methodologies.

HBV DNA Quantification

The primary efficacy endpoint in most clinical trials is the reduction of serum HBV DNA to undetectable levels. This is typically measured using a real-time polymerase chain reaction (qPCR) assay.

Principle: This method amplifies a specific, conserved region of the HBV genome. A fluorescent probe binds to the target DNA sequence during amplification, and the resulting fluorescence is measured in real-time. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for accurate quantification against a standard curve.

General Protocol Outline:

  • DNA Extraction: Viral DNA is extracted from patient serum or plasma samples.

  • PCR Amplification: The extracted DNA is added to a PCR master mix containing primers specific to a conserved region of the HBV S gene, a fluorescently labeled probe, and DNA polymerase.

  • Real-Time Detection: The reaction is performed in a real-time PCR instrument. Thermal cycling conditions typically involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

  • Quantification: A standard curve is generated using known concentrations of HBV DNA. The viral load in the patient sample is determined by comparing its amplification signal to the standard curve. Results are typically reported in International Units per milliliter (IU/mL).[9][10]

Start Serum/Plasma Sample DNA_Extraction Viral DNA Extraction Start->DNA_Extraction Master_Mix Prepare qPCR Master Mix (Primers, Probe, Polymerase) DNA_Extraction->Master_Mix qPCR Real-Time PCR Amplification & Detection Master_Mix->qPCR Analysis Data Analysis vs. Standard Curve qPCR->Analysis Result HBV DNA Level (IU/mL) Analysis->Result

References

Safety Operating Guide

Proper Disposal of Entecavir Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Entecavir hydrate (B1144303) is a critical component of laboratory operations, essential for ensuring personnel safety and environmental protection. As a potent, pharmacologically active substance, Entecavir hydrate is classified with several hazards, including being harmful if swallowed, causing skin and eye irritation, and being suspected of causing cancer and reproductive harm.[1][2][3][4][5] Therefore, adherence to strict disposal protocols is not merely a best practice but a regulatory necessity.

Improper disposal, such as discarding in regular trash or flushing down a drain, can lead to environmental contamination and poses a significant risk.[6] Disposal procedures are governed by national and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) in the United States, which mandates the proper management of hazardous waste.[6][7][8] Laboratory personnel are responsible for ensuring that all waste containing this compound is handled in accordance with these regulations and institutional safety guidelines.[9]

Core Disposal Protocol

The universally recommended method for the disposal of this compound and any contaminated materials is through a licensed and approved hazardous waste management company.[6] These specialized contractors are equipped to handle and treat chemical waste in compliance with all regulatory standards, typically through methods like high-temperature incineration in a facility equipped with an afterburner and scrubber system.

Hazard Summary and Disposal Statements

The following table summarizes the key hazard classifications for this compound and the corresponding precautionary statements related to handling and disposal as found in Safety Data Sheets (SDS).

Hazard ClassificationGHS CodePrecautionary Statement (Disposal)GHS Code
Acute Toxicity, OralH302Dispose of contents/container in accordance with local/regional/national/international regulations.P501
Suspected of causing cancerH351Avoid release to the environment.P273
Suspected of damaging fertility or the unborn childH361Collect spillage.P391
Causes damage to organs through prolonged or repeated exposureH372This material and its container must be disposed of in a safe manner.-

Source: Information compiled from multiple Safety Data Sheets.[1][2][3][4][5][9]

Step-by-Step Laboratory Disposal Procedures

To ensure safety and compliance, researchers must follow a systematic procedure for the collection and disposal of this compound waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling this compound in any form, including waste, ensure you are wearing the appropriate PPE. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard lab coat or other protective clothing.

  • Respiratory Protection: For handling powders or creating aerosols, a NIOSH-approved respirator is necessary.[4]

Step 2: Identify and Segregate Waste All materials that have come into contact with this compound must be treated as hazardous waste. This includes:

  • Unused or expired product.

  • Contaminated labware (e.g., vials, pipette tips, flasks).

  • Contaminated PPE (gloves, etc.).

  • Materials used for spill cleanup.

This waste must be segregated from general, biological, and other chemical waste streams to ensure it is directed to the correct disposal pathway.[6]

Step 3: Contain and Label Waste Securely Place all this compound waste into a designated, leak-proof, and sealable hazardous waste container.[6][9]

  • The container must be in good condition and compatible with the chemical.

  • Clearly label the container as "Hazardous Waste" and identify the contents, including "this compound." Follow your institution's specific labeling requirements.

Step 4: Manage Spills and Decontamination In the event of a spill, immediate and proper cleanup is required to prevent exposure and contamination.

  • Restrict Access: Cordon off the area to prevent others from entering.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For dry spills, avoid generating dust.[9][10] Carefully sweep or vacuum the material with a HEPA-filtered vacuum.[10] For liquid spills, absorb with an inert material like diatomite or a universal binder.[1]

  • Decontaminate: Clean the spill area thoroughly. Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1]

  • Dispose: All cleanup materials must be collected, placed in a sealed container, and disposed of as hazardous waste.[1][6]

Step 5: Arrange for Professional Disposal Do not place the hazardous waste container in the regular trash or pour its contents down the drain.[6][11]

  • Store the sealed and labeled container in a designated, secure area.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • The EHS department will work with a licensed waste management vendor for proper transport and disposal.

Step 6: Maintain Meticulous Documentation Keep detailed records of all disposed this compound.[6] This documentation is crucial for regulatory compliance and should include the quantity of waste, the date of disposal, and confirmation of pickup by the waste management vendor.[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational process for the safe disposal of this compound waste in a laboratory setting.

G start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE start->ppe segregate Step 2: Identify & Segregate Waste from Other Streams ppe->segregate contain Step 3: Contain in Labeled, Leak-Proof Container segregate->contain spill_check Accidental Spill? contain->spill_check spill_proc Step 4: Follow Spill Cleanup Protocol spill_check->spill_proc Yes store Store Securely in Designated Area spill_check->store No spill_proc->contain Contain Cleanup Materials contact_ehs Step 5: Contact EHS for Professional Disposal Pickup store->contact_ehs document Step 6: Document Waste Disposal Details contact_ehs->document end End: Waste Transferred to Licensed Vendor document->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Entecavir Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Entecavir hydrate (B1144303) is paramount. This document provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Classification

Entecavir hydrate is a potent antiviral compound that requires careful handling due to its potential health risks. It is classified with the following hazards:

  • Harmful if swallowed [1][2][3]

  • Suspected of causing cancer [1][3]

  • May damage fertility or the unborn child [1]

  • Causes damage to organs through prolonged or repeated exposure [1][3]

  • May cause drowsiness or dizziness [1]

Due to these hazards, all handling of this compound must be conducted within a designated area and with strict adherence to the following safety protocols.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure. The following table summarizes the recommended PPE for various tasks involving this compound.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work (e.g., preparing solutions in a fume hood) - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves[2]- Chemical splash goggles or a face shield[2]
Handling of Powders/Solids (e.g., weighing) - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., two pairs of nitrile gloves)[4]- Chemical-resistant apron- Head covering- Chemical-resistant boots or shoe covers
Equipment Cleaning & Decontamination - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots- Respirator (if aerosols or vapors may be generated)

Note: Always inspect PPE for damage before use and follow manufacturer's instructions for proper use, cleaning, and maintenance.[5]

Proper donning and doffing of PPE are critical to prevent contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Handling Area) don1 1. Gown don2 2. Mask/Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves doff2 2. Gown doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Mask/Respirator doff3->doff4

Diagram of PPE Donning and Doffing Sequence.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Preparation
  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling.[1][2]

Handling
  • Weighing: When weighing the solid compound, use a disposable weigh boat.

  • Solution Preparation: If preparing a solution, slowly add the solvent to the compound to avoid splashing.

  • Conducting Experiments: Perform all manipulations of the compound within the designated handling area.

Decontamination
  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[2]

Spill Management

In the event of a spill, prompt and correct action is crucial.

Spill Size Action
Small Spill (<50ml) 1. Alert personnel in the immediate area.2. Don appropriate PPE from a spill kit.[6]3. Cover the spill with absorbent material, working from the outside in.[7]4. For powders, gently wet the material before absorbing to prevent aerosolization.[6][8]5. Collect all contaminated materials in a designated hazardous waste container.[6]6. Clean the spill area with a suitable decontaminating solution, followed by a detergent and water.
Large Spill (>50ml) 1. Evacuate the area immediately.[6]2. Alert your institution's Environmental Health and Safety (EHS) office.3. Prevent entry into the affected area.4. Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and labware, must be collected in a clearly labeled, compatible, and sealed hazardous waste container.[1]

  • Liquid Waste: Collect all contaminated liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[1]

  • Sharps: Dispose of any contaminated sharps in a designated, puncture-resistant sharps container.

Container Management
  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[3]

Disposal Workflow

The following diagram outlines the general workflow for the disposal of this compound waste.

Disposal_Workflow cluster_generation Waste Generation (At the Bench) cluster_collection Waste Collection cluster_disposal Final Disposal gen_solid Solid Waste (Gloves, Gowns, etc.) col_solid Labeled Solid Waste Container gen_solid->col_solid gen_liquid Liquid Waste (Solutions, Rinsate) col_liquid Labeled Liquid Waste Container gen_liquid->col_liquid gen_sharps Sharps Waste (Needles, etc.) col_sharps Labeled Sharps Container gen_sharps->col_sharps storage Secure Satellite Accumulation Area col_solid->storage col_liquid->storage col_sharps->storage pickup EHS/Licensed Waste Contractor Pickup storage->pickup incineration High-Temperature Incineration pickup->incineration

General workflow for this compound waste disposal.

For final disposal, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. High-temperature incineration is often the recommended disposal method for potent pharmaceutical compounds.[9] Never dispose of this compound waste down the drain or in the regular trash.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.